molecular formula C12H11NO3 B1269982 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 103802-41-1

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1269982
CAS No.: 103802-41-1
M. Wt: 217.22 g/mol
InChI Key: RESVKOSPFKHQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESVKOSPFKHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352225
Record name 6-ethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103802-41-1
Record name 6-ethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No: 103802-41-1) is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the 4-hydroxy-3-carboxylic acid substitution pattern is a key pharmacophore in several antibacterial agents.[1] The addition of an ethyl group at the 6-position modifies the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity, metabolic stability, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. A thorough understanding of these properties is paramount for its application in drug design, formulation development, and analytical method development. Where experimental data for the title compound is not publicly available, data from closely related analogs and established principles of physical organic chemistry are used to provide well-grounded estimations.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

Molecular Formula: C₁₂H₁₁NO₃[2]

Molecular Weight: 217.23 g/mol [2]

CAS Number: 103802-41-1[2]

Chemical Structure:

Caption: 2D structure of this compound.

The molecule features a bicyclic quinoline ring system. A carboxylic acid group is attached at position 3, and a hydroxyl group is at position 4. This 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. An ethyl group is substituted at the 6-position of the benzene ring.

Physicochemical Data Summary

The following table summarizes the available and estimated physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in various experimental and biological systems.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.23 g/mol [2]
CAS Number 103802-41-1[2]
Appearance Solid (predicted)General property of similar compounds
Melting Point Not available. (Analog: 4-hydroxyquinoline-3-carboxylic acid: 268-273 °C)
Boiling Point 387 °C[2]
Density 1.315 g/cm³[2]
Flash Point 188 °C[2]
Solubility Insoluble in water; Soluble in ethanol (predicted for similar quinolines)[3]
pKa Not available. (Analog: 3-hydroxyquinoline-4-carboxylic acid ~1.9 for the quinolinium nitrogen and a second pKa for the carboxylic acid and hydroxyl groups)[4]

Detailed Physicochemical Properties

Melting Point
Solubility

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in organic solvents.[3] The presence of the polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the larger, nonpolar quinoline ring and the ethyl group contribute to its hydrophobic character.

The carboxylic acid moiety allows for its conversion to a more soluble salt form (carboxylate) under basic conditions. Conversely, the basic nitrogen atom in the quinoline ring can be protonated under acidic conditions to form a more soluble salt. Therefore, the solubility of this compound is expected to be highly pH-dependent.

Acidity and Basicity (pKa)

The pKa values of this compound have not been experimentally reported. However, we can infer its acidic and basic properties from its structural features and data from analogous compounds. The molecule possesses both acidic (carboxylic acid and phenolic hydroxyl) and basic (quinoline nitrogen) functional groups.

  • Quinoline Nitrogen: The quinoline nitrogen is a weak base. The pKa of the conjugate acid of quinoline itself is approximately 4.9. The electron-withdrawing carboxylic acid and hydroxyl groups on the pyridinone ring will decrease the basicity of the nitrogen, lowering this pKa value.

  • Carboxylic Acid: The carboxylic acid group is acidic. The pKa of benzoic acid is around 4.2. The electron-withdrawing nature of the quinoline ring system would be expected to increase the acidity of the carboxylic acid, thus lowering its pKa.

  • Phenolic Hydroxyl: The 4-hydroxyl group is weakly acidic, typical of a vinylogous acid. Its acidity will be influenced by the electronic effects of the rest of the molecule.

For the related compound, 3-hydroxyquinoline-4-carboxylic acid, a pKa of approximately 1.9 is computationally predicted, likely corresponding to the quinolinium proton.[4] Additional pKa values for the carboxylic acid and hydroxyl protons would also be expected.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the vinyl proton at position 2, the ethyl group protons (a quartet and a triplet), and exchangeable protons for the carboxylic acid and hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm). The carbons of the aromatic quinoline ring will resonate in the 110-150 ppm region, and the aliphatic carbons of the ethyl group will appear upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretching: A broad absorption band in the region of 3300-2500 cm⁻¹ is expected, corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid group.[5] The phenolic O-H stretch will also contribute to this region.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.[5]

  • C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations of the quinoline ring will be present in the 1600-1450 cm⁻¹ region.

  • C-O Stretching and O-H Bending: C-O stretching of the carboxylic acid and phenol, coupled with O-H bending, will give rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[5]

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (217.23). Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For a related compound, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a GC-MS fragmentation pattern has been reported.[6]

Synthesis

The synthesis of this compound would likely follow established methods for the preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives. The most common and versatile method is the Gould-Jacobs reaction .[7]

Gould-Jacobs_Reaction Aniline 4-Ethylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization QuinoloneEster Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate Cyclization->QuinoloneEster Hydrolysis Hydrolysis QuinoloneEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Generalized workflow for the Gould-Jacobs synthesis.

This reaction involves the condensation of an appropriately substituted aniline (in this case, 4-ethylaniline) with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form the ethyl ester of the target quinoline. Subsequent hydrolysis of the ester yields the final carboxylic acid. Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to improve yields and reduce reaction times.[8]

Stability and Storage

Quinoline derivatives can be susceptible to degradation upon exposure to light, heat, and certain pH conditions.[9] It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration may be advisable. Solutions of the compound, particularly in protic solvents, should be freshly prepared and protected from light to minimize photodegradation.

Experimental Protocols

Determination of Melting Point
  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the sample melts is recorded.

Determination of Solubility
  • To a known volume of a selected solvent (e.g., water, ethanol, DMSO) at a specified temperature, small, accurately weighed portions of the compound are added.

  • The mixture is agitated (e.g., by stirring or sonication) until the solid is fully dissolved.

  • The addition of the compound is continued until a saturated solution is obtained (i.e., solid material remains undissolved).

  • The solubility is expressed as the mass of the solute per volume or mass of the solvent.

Determination of pKa (Potentiometric Titration)
  • A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH is recorded as a function of the volume of titrant added.

  • The pKa values are determined from the inflection points of the titration curve.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, drawing upon available data and established scientific principles. While a complete experimental characterization is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals working with this and related quinoline derivatives. A thorough experimental investigation of the melting point, solubility, pKa, and spectral properties of this specific compound is warranted to further support its development and application.

References

  • Szatmári, I., Fülöp, F., & Szakonyi, Z. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5038. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. [Link]

  • Der Pharma Chemica. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link]

  • UCLA. IR: carboxylic acids. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Semantic Scholar. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • International Journal of Pharmaceutical Research and Applications. Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

  • MDPI. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]

Sources

Synthesis pathways for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical principles, detailed experimental protocols, and mechanistic insights that govern its synthesis. We will focus on the most robust and widely adopted methodologies, emphasizing the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer and antimalarial treatments.[1] Specifically, the 4-hydroxyquinoline-3-carboxylic acid moiety is the foundational structure of the highly successful quinolone class of antibiotics.[2] The substituent at the 6-position, in this case, an ethyl group, plays a crucial role in modulating the molecule's physicochemical properties and biological activity. Therefore, mastering the synthesis of analogues like this compound is fundamental for the exploration of new chemical entities in drug discovery.

The primary and most effective route for constructing this specific molecular architecture is the Gould-Jacobs reaction , a classic and reliable method for preparing 4-hydroxyquinoline derivatives.[1][3][4] This guide will center on this pathway, providing a detailed exploration of its mechanism and practical execution.

The Core Pathway: Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar malonic esters.[4] The reaction proceeds in a sequence of three main stages: condensation, high-temperature thermal cyclization, and subsequent hydrolysis.[1][3] This method is particularly well-suited for anilines bearing electron-donating groups in the meta or para positions relative to the amine, as these substituents facilitate the crucial electrophilic aromatic substitution during the cyclization step.[1][5] The para-ethyl group on the 4-ethylaniline precursor makes it an ideal candidate for this transformation.

Mechanistic Breakdown

The reaction unfolds through a well-established mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-ethylaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, yielding the stable intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.[1][3]

  • Thermal Cyclization: This is the key bond-forming step and the most energetically demanding phase of the reaction. It requires significant thermal energy (typically temperatures exceeding 250 °C) to drive a 6-electron electrocyclization.[1][6] The aniline ring attacks the proximate ester carbonyl, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol. This step is typically performed in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperature uniformly and prevent decomposition.[6]

  • Saponification (Hydrolysis): The resulting ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate is then subjected to basic hydrolysis, typically using an aqueous solution of sodium hydroxide. This saponification step converts the ethyl ester at the 3-position into a sodium carboxylate salt. Subsequent acidification protonates the salt, precipitating the final product, this compound.[7]

Diagram: Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism Aniline 4-Ethylaniline Step1 Condensation (-EtOH) Aniline->Step1 DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Step1 Intermediate Anilidomethylenemalonate Intermediate Step2 Thermal Cyclization (>250 °C, -EtOH) Intermediate->Step2 CyclizedEster Ethyl 6-Ethyl-4-hydroxy- quinoline-3-carboxylate Step3 Saponification (NaOH) then Acidification (H+) CyclizedEster->Step3 FinalAcid 6-Ethyl-4-hydroxy- quinoline-3-carboxylic acid Step1->Intermediate Step2->CyclizedEster Step3->FinalAcid Workflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis A1 1. Condense 4-Ethylaniline & DEEM (110-120°C) A2 2. Remove EtOH (Reduced Pressure) A1->A2 A3 3. Add Diphenyl Ether & Heat to 250°C A2->A3 A4 4. Cool & Precipitate with Acetone A3->A4 A5 5. Filter & Recrystallize from Ethanol A4->A5 B1 1. Reflux Ester in 10% NaOH A5->B1 Product: Ethyl Ester B2 2. Cool Reaction Mixture B1->B2 B3 3. Acidify with HCl to pH 4 B2->B3 B4 4. Filter Product & Wash with Water B3->B4 B5 5. Dry Under Vacuum B4->B5 Final Final B5->Final Final Product: Carboxylic Acid

Sources

An In-depth Technical Guide to 6-Ethyl-4-hydroxy-quinoline-3-carboxylic Acid (CAS 103802-41-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid (CAS 103802-41-1), a heterocyclic compound belonging to the quinoline carboxylic acid class. While specific research on this particular molecule is limited, this document synthesizes information on its chemical structure, physicochemical properties, and potential synthetic routes. Furthermore, by examining the well-established biological activities of structurally related 4-hydroxyquinoline and quinoline-3-carboxylic acid derivatives, we extrapolate potential mechanisms of action and therapeutic applications for this compound. This guide also includes detailed, field-proven experimental protocols for the synthesis and biological evaluation of this and similar molecules, intended to empower researchers in their drug discovery and development endeavors.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The fusion of a benzene ring to a pyridine ring results in a bicyclic heterocycle with unique electronic and steric properties, making it an ideal template for interacting with diverse biological targets. The addition of a carboxylic acid moiety, particularly at the 3-position, and a hydroxyl group at the 4-position, as seen in 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid, further enhances its potential for specific molecular interactions, including hydrogen bonding and chelation.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have garnered significant attention for their broad therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide focuses on the 6-ethyl substituted analog, providing a detailed analysis of its known properties and a scientifically grounded exploration of its potential applications.

Chemical Identity and Physicochemical Properties

IUPAC Name: 6-Ethyl-4-hydroxy-1H-quinoline-3-carboxylic acid

Synonyms: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

CAS Number: 103802-41-1

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.23 g/mol

The presence of the ethyl group at the 6-position is anticipated to increase the lipophilicity of the molecule compared to its unsubstituted parent compound, which may influence its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.23[3]
Boiling Point 387°C-
Density 1.315 g/mL-
Flash Point 188°C-

Note: Some physical properties like boiling point, density, and flash point are predicted or from sources with limited experimental detail.

Synthesis Strategies

Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines.[4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the target compound, 4-ethylaniline would be the starting aniline.

Workflow for the Conrad-Limpach Synthesis

A 4-Ethylaniline C Condensation (Ethanol, Reflux) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Enamine C->D Formation of enamine E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D->E Intramolecular cyclization F Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate E->F Product of cyclization G Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) F->G Ester hydrolysis H 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid G->H Final Product

Caption: A potential synthetic workflow for 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid via the Conrad-Limpach reaction.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound in the presence of a base.[5] To obtain the desired 6-ethyl substitution, 5-ethylisatin would be the required starting material.

Experimental Protocol: Pfitzinger-type Synthesis of a Quinoline-4-carboxylic Acid Derivative

  • Reaction Setup: To a solution of 5-ethylisatin (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (4 equivalents).

  • Addition of Carbonyl Compound: Add the appropriate α-methylene ketone or aldehyde (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Potential Biological Activities and Mechanisms of Action

Direct biological data for 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid is scarce. However, the extensive research on analogous compounds allows for well-founded hypotheses regarding its potential biological profile.

Anticancer Potential

Numerous quinoline carboxylic acid derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[6][7] The planar quinoline ring can intercalate into DNA, while the carboxylic acid and hydroxyl groups can form hydrogen bonds with key residues in the active sites of enzymes crucial for cancer cell proliferation.

Potential Mechanisms of Action in Oncology:

  • Enzyme Inhibition:

    • Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH leads to pyrimidine depletion, arresting cell cycle progression and inducing apoptosis.

    • Protein Kinase Inhibition: Certain quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a kinase that is often overexpressed in cancer and plays a role in cell growth, proliferation, and survival.

  • Induction of Oxidative Stress: The quinoline scaffold can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis.

  • Inhibition of Cellular Respiration: 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit the respiration of Ehrlich ascites cells, suggesting a potential impact on mitochondrial function.[2]

Hypothesized Signaling Pathway Inhibition

Compound 6-Ethyl-4-hydroxy- quinoline-3-carboxylic acid DHODH DHODH Compound->DHODH Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_Synth DNA Synthesis Pyrimidine->DNA_Synth Cell_Cycle Cell Cycle Progression DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Hypothesized mechanism of action for anticancer activity via DHODH inhibition.

Antimicrobial Activity

The 4-quinolone-3-carboxylic acid motif is the core structure of the quinolone class of antibiotics.[1] These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While the specific compound of interest lacks the typical substituents of modern fluoroquinolones, the core scaffold suggests that it may possess some level of antibacterial activity.

Proposed Experimental Evaluation

To elucidate the biological profile of 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

In Vitro Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid is a compound with a scientifically intriguing structure that warrants further investigation. Based on the extensive literature on related quinoline carboxylic acids, this molecule holds potential as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound, paving the way for a deeper understanding of its biological activities and potential for drug development. Future research should focus on the targeted synthesis of this and related analogs, followed by comprehensive in vitro and in vivo evaluations to validate the hypothesized biological activities and elucidate its precise mechanisms of action.

References

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Research Scientific.
  • 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1. Sigma-Aldrich.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir
  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.
  • EU Pesticides D
  • 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. Initially rising to prominence with the advent of quinolone and fluoroquinolone antibiotics, the versatility of this chemical moiety has since been harnessed to target a range of other cellular processes, leading to the development of compounds with potent anticancer and anti-inflammatory properties. This guide provides a comprehensive exploration of the core mechanisms of action of quinoline-3-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, supported by experimental evidence and methodologies, to provide a holistic understanding of this important class of compounds.

Part 1: The Antibacterial Powerhouse: Targeting Bacterial Topoisomerases

The hallmark of many quinoline-3-carboxylic acid derivatives is their potent antibacterial activity, which stems from their ability to inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.

The Ternary Complex: A Molecular Trap

The bactericidal action of these compounds is not due to simple enzyme inhibition but rather to the stabilization of a transient intermediate in the topoisomerase catalytic cycle. This results in the formation of a ternary complex, consisting of the quinoline derivative, the topoisomerase enzyme, and cleaved DNA.[2] This stabilized complex effectively stalls the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1]

The quinoline-3-carboxylic acid moiety is central to this mechanism. The carboxylic acid at the C-3 position, in conjunction with the ketone at C-4, chelates a magnesium ion, which then forms a water-mediated bridge with key amino acid residues in the enzyme's active site, specifically within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase or the ParC subunit of topoisomerase IV.[2][3] This interaction, coupled with intercalating of the quinoline ring system into the cleaved DNA, locks the complex in place, preventing the re-ligation of the DNA strands.[4]

Diagram: Mechanism of Action of Quinolone Antibiotics

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Derivative topoisomerase DNA Gyrase / Topoisomerase IV quinolone->topoisomerase Inhibits ternary_complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->ternary_complex dna Bacterial DNA topoisomerase->dna Acts on topoisomerase->ternary_complex dna->ternary_complex replication_stalled Replication Fork Stalled ternary_complex->replication_stalled ds_breaks Double-Strand DNA Breaks replication_stalled->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing a ternary complex with the enzyme and DNA, leading to stalled replication, double-strand breaks, and cell death.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of quinoline-3-carboxylic acid derivatives is finely tuned by substitutions at various positions on the quinoline ring:

  • C-3 Carboxylic Acid: Essential for binding to the enzyme and DNA.[1]

  • N-1 Substituent: Often a cyclopropyl group, which enhances activity against a broad spectrum of bacteria.

  • C-6 Fluoro Group: Significantly increases antibacterial potency.

  • C-7 Substituent: A piperazine ring or a similar heterocyclic moiety is crucial for broad-spectrum activity, including against Gram-negative bacteria. This group can also influence pharmacokinetic properties.[4]

Experimental Protocols for Elucidating Antibacterial Mechanism

1. DNA Supercoiling Inhibition Assay:

This assay is a cornerstone for evaluating the inhibitory activity of compounds against DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Methodology:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate buffer.

    • Add varying concentrations of the quinoline-3-carboxylic acid derivative to the reaction mixtures.

    • Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

    • Stop the reaction and deproteinize the samples.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). A decrease in the amount of supercoiled DNA with increasing inhibitor concentration indicates inhibition of DNA gyrase.

  • Causality: This experiment directly demonstrates the compound's ability to interfere with the primary enzymatic function of DNA gyrase.

2. Topoisomerase IV Decatenation Assay:

This assay assesses the inhibitory effect on topoisomerase IV's ability to unlink interlocked DNA circles.

  • Principle: Topoisomerase IV is proficient at decatenating catenated DNA networks, such as kinetoplast DNA (kDNA). The decatenated, monomeric DNA circles can be separated from the high-molecular-weight kDNA network by agarose gel electrophoresis.

  • Methodology:

    • Set up reaction mixtures containing kDNA, topoisomerase IV, ATP, and the appropriate buffer.

    • Add a range of concentrations of the test compound.

    • Incubate the reactions at 37°C.

    • Terminate the reactions and treat with a proteinase to remove the enzyme.

    • Separate the reaction products on an agarose gel.

    • Stain and visualize the DNA. Inhibition is observed as a reduction in the release of monomeric DNA circles.[5]

  • Causality: This assay specifically probes the effect of the compound on the decatenation activity of topoisomerase IV, a critical function for chromosome segregation in bacteria.

Part 2: Expanding the Therapeutic Landscape: Anticancer Mechanisms

Beyond their antibacterial applications, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity through diverse mechanisms.[6][7][8]

Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant anticancer mechanism for certain quinoline-3-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[9][10] This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells.[11]

By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and ultimately inducing apoptosis.[9] The carboxylic acid moiety of the quinoline scaffold is crucial for this activity, as it can form a salt bridge with a key arginine residue within the enzyme's active site.[9]

Diagram: DHODH Inhibition by Quinoline-3-Carboxylic Acid Derivatives

dhodh_inhibition cluster_cancer_cell Cancer Cell qca Quinoline-3-Carboxylic Acid Derivative dhodh DHODH qca->dhodh Inhibits pyrimidine_synthesis De Novo Pyrimidine Biosynthesis dhodh->pyrimidine_synthesis Catalyzes key step in cell_cycle_arrest Cell Cycle Arrest (S-phase) dhodh->cell_cycle_arrest Inhibition leads to dna_rna_synthesis DNA & RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis Required for cell_proliferation Cell Proliferation dna_rna_synthesis->cell_proliferation Drives apoptosis Apoptosis cell_cycle_arrest->apoptosis

Sources

An In-depth Technical Guide to the Biological Activity of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid family. While direct extensive research on this specific molecule is emerging, this document synthesizes foundational knowledge from the broader class of quinoline-3-carboxylic acids to infer its potential biological activities and guide future research. We will delve into its synthesis, potential mechanisms of action, and propose experimental workflows for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous bioactive molecules, most notably the quinolone class of antibiotics.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of biological activities. Beyond their antibacterial properties, derivatives of quinoline carboxylic acids have shown promise as antitumor, anti-HIV, and cannabinoid receptor modulating agents.[1] The core structure's ability to interact with various biological targets makes it a fertile ground for the discovery of novel therapeutics.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis. A common route involves the cyclization of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate followed by hydrolysis of the resulting ester. A documented synthesis for the ethyl ester, ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate, involves heating a mixture of the corresponding aniline derivative with phenyl oxide.[2] The final carboxylic acid can then be obtained by saponification of the ester.

Proposed Synthetic Workflow

Synthesis_Workflow Aniline Substituted Aniline Cyclization Gould-Jacobs Reaction Aniline->Cyclization Malonate Diethyl ethoxymethylenemalonate Malonate->Cyclization Ester Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate Cyclization->Ester Intramolecular cyclization & aromatization Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Acidification

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group protons, aromatic protons on the quinoline ring, and the carboxylic acid proton.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons, carbonyl carbon of the carboxylic acid, and other quinoline ring carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C12H11NO3 (217.22 g/mol ).[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C/C=N (aromatic ring) vibrations.
Melting Point A sharp melting point indicates high purity.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally related quinoline-3-carboxylic acid derivatives, this compound is hypothesized to exhibit several biological activities.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[4][5][6] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. Molecular docking studies of related compounds suggest that the quinoline scaffold can bind to the ATP-binding site of CK2.[5] The 3-carboxylic acid group is often involved in forming key hydrogen bonds with the enzyme's active site residues.[5]

CK2_Inhibition_Pathway cluster_Cell Cancer Cell CK2 Protein Kinase CK2 Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Compound 6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Compound->CK2 Inhibition

Caption: Proposed mechanism of action via Protein Kinase CK2 inhibition.

Diacylglycerol O-Acyltransferase (DGAT1) Inhibition

Novel series of quinoline carboxylic acid derivatives have been discovered as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1).[7] DGAT1 is a key enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic strategy for the treatment of obesity and type 2 diabetes. The carboxylic acid moiety in these inhibitors is crucial for their activity, likely interacting with key residues in the DGAT1 active site.

Other Potential Activities

The 4-quinolone-3-carboxylic acid scaffold has been associated with a broad range of other biological activities, including:

  • Antibacterial Activity : This is the most well-known activity of this class of compounds, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

  • Antiviral Activity : Certain quinoline derivatives have shown activity against viruses such as HIV-1 integrase.[1]

  • Anticancer Activity : Besides CK2 inhibition, other anticancer mechanisms for quinoline derivatives have been proposed.[1][8]

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

Protocol: Protein Kinase CK2 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human protein kinase CK2

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

    • ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega)

    • This compound (dissolved in DMSO)

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

    • Positive control inhibitor (e.g., TBB)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, peptide substrate, and the test compound or DMSO control.

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP (or as per the kit instructions).

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter or measure the luminescence signal for the ADP-Glo™ assay.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cellular processes in a more physiologically relevant context.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Reagents and Materials:

    • Selected cell lines and appropriate culture media

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO control for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant quinoline carboxylic acid family. Based on the extensive research on related compounds, it is plausible that this molecule possesses inhibitory activity against key therapeutic targets such as protein kinase CK2 and DGAT1. The proposed synthetic and experimental frameworks in this guide offer a clear path for its synthesis, characterization, and biological evaluation. Future research should focus on a comprehensive screening of this compound against a wider range of biological targets and in various disease models to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 6-position and other parts of the quinoline scaffold, will be crucial in optimizing its potency and selectivity.

References

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1] From the revolutionary impact of fluoroquinolone antibiotics to emerging applications in oncology and immunology, this heterocyclic system offers a versatile scaffold for drug design.[1][2] This guide focuses on a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, and explores its potential therapeutic targets by drawing upon the rich pharmacology of its chemical class. As a senior application scientist, the following sections will not only present what is known but will delve into the why and how—providing the scientific rationale and actionable experimental protocols to investigate these promising avenues.

Part 1: Anticancer and Antiproliferative Applications

The uncontrolled proliferation of cancer cells is often linked to fundamental shifts in cellular metabolism and signaling. The 4-hydroxyquinoline-3-carboxylic acid scaffold has shown considerable promise in targeting these cancer-specific vulnerabilities.

Section 1.1: Targeting Cancer Metabolism through Dehydrogenase Inhibition

Scientific Rationale: Cancer cells exhibit altered metabolic pathways, a phenomenon known as the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming makes them highly dependent on specific enzymes to maintain energy production and redox balance. Members of the 4-hydroxyquinoline-3-carboxylic acid class have been identified as inhibitors of cellular respiration, with a particular affinity for dehydrogenase enzymes, which are crucial hubs in these metabolic pathways.[3] Specifically, malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) are key enzymes in cancer metabolism.[3] Inhibition of these enzymes can disrupt the mitochondrial electron transport chain, leading to reduced ATP production and increased oxidative stress, ultimately triggering cancer cell death. Lipophilic derivatives of this scaffold have shown a preference for inhibiting mitochondrial MDH, suggesting a targeted approach to disrupting cancer cell energy production at its source.[3]

Experimental Protocol: Mitochondrial Malate Dehydrogenase (mMDH) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against purified mMDH.

1. Reagents and Materials:

  • Purified recombinant human mMDH
  • Oxaloacetate
  • NADH
  • Tricine buffer (pH 7.4)
  • This compound (test compound)
  • Positive control inhibitor (e.g., a known MDH inhibitor)
  • 96-well UV-transparent microplates
  • Microplate spectrophotometer capable of reading at 340 nm

2. Step-by-Step Methodology:

  • Prepare Reagent Solutions:
  • Assay Buffer: 100 mM Tricine buffer, pH 7.4.
  • Enzyme Solution: Dilute mMDH in Assay Buffer to a working concentration of 10 µg/mL.
  • Substrate Solution: Prepare a 2 mM solution of oxaloacetate and a 2 mM solution of NADH in Assay Buffer.
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
  • Assay Procedure:
  • To each well of the 96-well plate, add 50 µL of Assay Buffer.
  • Add 10 µL of the test compound dilutions or positive/negative controls (Assay Buffer with DMSO).
  • Add 20 µL of the NADH solution.
  • Add 10 µL of the mMDH enzyme solution to all wells except the "no enzyme" control.
  • Incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 10 µL of the oxaloacetate substrate solution.
  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to mMDH activity.
  • Data Analysis:
  • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.
  • Plot the percentage of mMDH inhibition against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Causality and Validation: The decrease in absorbance at 340 nm is a direct measure of NADH oxidation, a key step in the reaction catalyzed by mMDH. A dose-dependent decrease in this rate upon addition of the test compound provides strong evidence for enzyme inhibition. The inclusion of a positive control validates the assay's sensitivity, while a "no enzyme" control corrects for non-enzymatic NADH degradation.

Workflow for mMDH Inhibition Assay

mMDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrates, & Test Compound Dilutions A1 Add Buffer, Compound, & NADH to 96-well plate P1->A1 A2 Add mMDH Enzyme A1->A2 A3 Incubate at 37°C A2->A3 A4 Initiate with Oxaloacetate A3->A4 R1 Measure Absorbance at 340 nm (Kinetic Read) A4->R1 R2 Calculate Reaction Velocity R1->R2 R3 Plot % Inhibition vs. [Compound] R2->R3 R4 Determine IC50 Value R3->R4

Caption: Workflow for determining the IC₅₀ of a test compound against mMDH.

Section 1.2: Targeting Pro-survival Signaling via Protein Kinase CK2 Inhibition

Scientific Rationale: Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a critical role in promoting cell growth, proliferation, and survival by phosphorylating a wide range of substrates involved in DNA repair, cell cycle progression, and apoptosis suppression. The inhibition of CK2 is therefore a promising strategy for cancer therapy. Studies have identified derivatives of quinoline-3-carboxylic acid as inhibitors of protein kinase CK2, with some compounds demonstrating IC₅₀ values in the low micromolar range.[4] This suggests that this compound may also possess the ability to target this key oncogenic kinase.

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol uses a luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to CK2 activity.

1. Reagents and Materials:

  • Recombinant human Protein Kinase CK2
  • CK2-specific substrate peptide (e.g., RRRADDSDDDDD)
  • ATP
  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • This compound (test compound)
  • Staurosporine (positive control)
  • ADP-Glo™ Kinase Assay kit (Promega) or similar
  • White, opaque 96-well microplates
  • Luminometer

2. Step-by-Step Methodology:

  • Prepare Reagents:
  • Prepare serial dilutions of the test compound and staurosporine in kinase reaction buffer.
  • Prepare a solution containing CK2 and the substrate peptide in kinase reaction buffer.
  • Prepare an ATP solution in kinase reaction buffer.
  • Kinase Reaction:
  • Add 5 µL of the test compound dilutions to the wells of the microplate.
  • Add 10 µL of the CK2/substrate solution to each well.
  • Initiate the reaction by adding 10 µL of the ATP solution.
  • Incubate the plate at room temperature for 60 minutes.
  • ATP Detection:
  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
  • Incubate for 30 minutes at room temperature.
  • Measure the luminescence signal using a luminometer.
  • Data Analysis:
  • The luminescence signal is inversely proportional to CK2 activity.
  • Calculate the percentage of inhibition for each compound concentration relative to controls.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway: Simplified CK2 Pro-Survival Pathway

CK2_Pathway CK2 Protein Kinase CK2 NFkB NF-κB Pathway CK2->NFkB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_Akt->Proliferation Inhibitor 6-Ethyl-4-hydroxyquinoline -3-carboxylic acid Inhibitor->CK2 Inhibition

Sources

In Silico Modeling of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a novel compound within the broader quinolone class. Due to the limited specific data on this molecule, this guide establishes a scientifically rigorous workflow by leveraging the known mechanism of action of quinolone antibiotics, which primarily target bacterial type II topoisomerases like DNA gyrase.[1][2][3][4][5] We present a complete methodology, from target identification and preparation to molecular docking and all-atom molecular dynamics simulations, culminating in the analysis of the resulting trajectory data. This document is intended for researchers, scientists, and drug development professionals, offering both step-by-step experimental instructions and the causal scientific reasoning behind key methodological choices.

Introduction: Rationale and Strategy

The quinolone scaffold is a cornerstone of antibacterial drug discovery. These compounds function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that manage DNA topology during replication.[3][4] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[1]

Given that this compound is a novel derivative of this class, direct experimental data on its specific biological targets is scarce. Therefore, a logical and field-proven approach is to hypothesize its interaction with a well-characterized target from a clinically relevant pathogen. For this guide, we have selected the DNA gyrase of Staphylococcus aureus, a gram-positive bacterium responsible for a significant burden of human disease and a known target for quinolone antibiotics.[5]

This guide will detail the complete in silico workflow to model the interaction between our novel quinolone derivative and the ATP-binding subunit (GyrB) of S. aureus DNA gyrase. This process allows for the prediction of binding affinity, identification of key interacting residues, and assessment of the stability of the protein-ligand complex over time.

Overall Computational Workflow

The methodology is structured as a sequential pipeline, beginning with data preparation and proceeding through simulation and analysis. Each step is critical for the validity and reproducibility of the final results.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_analysis Part 4: Trajectory Analysis p_prep Receptor Preparation (S. aureus DNA Gyrase) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (6-Ethyl-4-hydroxy...) l_prep->docking analysis_dock Pose & Affinity Analysis docking->analysis_dock md_setup System Setup (GROMACS, Solvation, Ionization) analysis_dock->md_setup Select Best Pose md_sim MD Simulation (Minimization, Equilibration, Production) md_setup->md_sim analysis_md RMSD, RMSF, Interaction Analysis md_sim->analysis_md interpretation Interpretation & Hypothesis Generation analysis_md->interpretation

Caption: Overall in silico workflow from preparation to analysis.

Part 1: System Preparation

Accurate preparation of both the protein receptor and the small molecule ligand is the foundation of any successful modeling study. Errors or oversights at this stage will propagate through the entire simulation, leading to unreliable results.

Receptor Preparation Protocol

The goal is to obtain a clean, structurally sound protein model ready for simulation. We will use a crystal structure from the RCSB Protein Data Bank (PDB).

  • Step 1: Target Identification & Retrieval.

    • Action: Search the RCSB PDB for "Staphylococcus aureus DNA gyrase".

    • Rationale: We need a high-resolution 3D structure of our target. For this guide, we select PDB ID: 3G75 , which represents the crystal structure of the S. aureus Gyrase B subunit.[6] Other structures like 5CDQ, 6FM4, or 9FZ6 could also be suitable.[7][8][9]

    • Execution: Download the PDB file.

  • Step 2: Initial Cleaning.

    • Action: Open the PDB file (e.g., in Biovia Discovery Studio, UCSF Chimera, or PyMOL). Remove all non-essential components: water molecules, co-crystallized ligands, and any other heteroatoms.[10][11][12] If the biological unit is a monomer, remove additional protein chains.[11]

    • Rationale: Crystallographic water and original ligands would interfere with the docking of our new compound. We need to isolate the protein in its apo form or with only essential cofactors.[13][14]

    • Execution: Save the cleaned protein structure as a new PDB file (e.g., 3G75_protein.pdb).

  • Step 3: Structural Refinement.

    • Action: Add polar hydrogens and assign atomic charges. We will use the Kollman charging method, a standard for protein systems.

    • Rationale: PDB files typically do not include hydrogen atoms, which are essential for correct hydrogen bonding and electrostatic calculations.[13][15] Partial atomic charges are required by the force field to compute electrostatic interactions.[15]

    • Execution: In AutoDock Tools, use Edit -> Hydrogens -> Add (selecting Polar Only) and Edit -> Charges -> Add Kollman Charges.

  • Step 4: Final File Format Conversion.

    • Action: Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

    • Rationale: The PDBQT format includes the partial charge and atom type information necessary for the docking calculation.[16]

    • Execution: In AutoDock Tools, use Grid -> Macromolecule -> Choose, select the protein, and save it as 3G75_protein.pdbqt.

Ligand Preparation Protocol

The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry and energetics.

  • Step 1: 2D Structure Generation.

    • Action: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

    • Rationale: This provides the basic connectivity of the molecule.

  • Step 2: 3D Structure Generation and Energy Minimization.

    • Action: Convert the 2D structure to 3D. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). Tools like Avogadro or the RDKit library in Python can be used.[11][16]

    • Rationale: This step generates a low-energy, sterically plausible 3D conformation of the ligand.[11]

  • Step 3: Charge Assignment and Torsion Definition.

    • Action: Load the 3D structure into AutoDock Tools. The software will automatically detect the rotatable bonds (torsions) and assign Gasteiger charges.

    • Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[15] Gasteiger charges provide a reasonable approximation of the charge distribution for the docking score function.

  • Step 4: Final File Format Conversion.

    • Action: Save the prepared ligand in the PDBQT format.

    • Execution: In AutoDock Tools, use Ligand -> Input -> Open and save the output as ligand.pdbqt.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand when bound to the protein target. We will use AutoDock Vina, a widely used and validated docking program.[17][18][19]

Docking Protocol
  • Step 1: Defining the Search Space (Grid Box).

    • Action: In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the GyrB subunit. The ATP-binding site is a well-characterized pocket suitable for this purpose.[6][20]

    • Rationale: The grid box confines the search space for the ligand, increasing computational efficiency.[18] Its size and location are critical parameters; it must be large enough to allow the ligand to move freely but small enough to focus the search on the relevant binding pocket.

    • Execution: Use Grid -> Grid Box in AutoDock Tools. Adjust the center coordinates and dimensions. Note these values for the configuration file.

  • Step 2: Creating the Configuration File.

    • Action: Create a text file (e.g., conf.txt) specifying the input files and search parameters.

    • Rationale: This file provides all the necessary instructions for the Vina executable.

    • Example conf.txt:

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search.[21] Higher values increase the chance of finding the true minimum-energy pose but require more computation time. A value of 16 is a reasonable starting point for a more rigorous search.

  • Step 3: Running the Docking Simulation.

    • Action: Execute AutoDock Vina from the command line.

    • Execution: vina --config conf.txt --log log.txt

Docking Results Analysis

Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity score.

  • Step 1: Analyze Binding Affinities.

    • Action: Open the log.txt file to view the binding affinity scores (in kcal/mol) for each predicted pose.

    • Interpretation: The score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.

  • Step 2: Visualize and Select the Best Pose.

    • Action: Load the receptor (3G75_protein.pdbqt) and the output poses (all_poses.pdbqt) into a visualization tool like PyMOL or Discovery Studio.

    • Rationale: Visual inspection is crucial. The best pose should not only have the lowest energy score but also exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

    • Execution: Select the top-ranked pose that forms logical interactions and save it as a separate complex PDB file for the next stage.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Asp81, Gly85, Ile86
2-8.2Gly105, Pro87
3-7.9Thr173, Ile102

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation models the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility. We will use GROMACS, a powerful and popular MD engine.[22][23][24][25]

MD Simulation Protocol

This protocol outlines the key stages of setting up and running a protein-ligand MD simulation.

G start Docked Complex (PDB) topology Generate Topology (CHARMM36m Force Field) start->topology box Define Simulation Box topology->box solvate Solvate with Water (SPC Model) box->solvate ions Add Ions (Neutralize System) solvate->ions emin Energy Minimization ions->emin nvt NVT Equilibration (Constant Volume/Temp) emin->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Production MD Run npt->prod end Trajectory File (XTC) prod->end

Caption: Step-by-step workflow for MD simulation setup in GROMACS.

  • Step 1: Force Field and Topology Generation.

    • Action: Generate a system topology using the CHARMM36m all-atom force field.[26][27] Ligand parameters must be generated separately, often using a server like CGenFF.

    • Rationale: The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact. CHARMM36m is a modern, well-validated force field for proteins.[28][29][30] The topology file describes the molecules in the system, their atom types, charges, and bonded connections.[22]

  • Step 2: System Solvation and Ionization.

    • Action: Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and fill it with a pre-equilibrated water model, such as SPC.[22] Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

    • Rationale: Simulations should be performed in an environment that mimics physiological conditions. Explicit water is crucial for realistic protein dynamics. Neutralizing the system is required for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).

  • Step 3: Energy Minimization.

    • Action: Perform a steep descent energy minimization of the entire system.

    • Rationale: This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process, ensuring a stable starting point for the simulation.

  • Step 4: Equilibration (NVT and NPT).

    • Action: Perform two phases of equilibration. First, a short simulation (e.g., 100 ps) in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K). Second, a longer simulation (e.g., 500 ps) in the NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure (e.g., 1 bar). Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

    • Rationale: Equilibration ensures that the system is stable at the desired temperature and pressure before the production run begins. The NVT phase stabilizes temperature using a thermostat (e.g., Nosé-Hoover), while the NPT phase stabilizes pressure using a barostat (e.g., Parrinello-Rahman).[31][32][33][34][35]

  • Step 5: Production MD.

    • Action: Run the final production simulation for a desired length of time (e.g., 100 ns) without any position restraints.

    • Rationale: This is the data-gathering phase of the simulation. The trajectory (the history of atom positions, velocities, and energies) is saved at regular intervals for later analysis. Covalent bonds involving hydrogen are typically constrained using an algorithm like LINCS to allow for a longer time step.[36][37][38][39][40]

MD Simulation Parameter Value/Method Rationale
Force FieldCHARMM36mModern, accurate force field for proteins and ligands.[27]
Water ModelSPC/EA standard, computationally efficient water model.
Temperature300 KApproximate physiological temperature.
ThermostatNosé-HooverGenerates a correct canonical (NVT) ensemble.[32]
Pressure1 barApproximate physiological pressure.
BarostatParrinello-RahmanAllows for box shape fluctuations in the NPT ensemble.
ConstraintsLINCSConstrains bond lengths, allowing a 2 fs time step.[37]
Simulation Time100 nsA reasonable duration to observe complex stability.

Part 4: Trajectory Analysis

Analysis of the MD trajectory transforms raw simulation data into meaningful biophysical insights.

Key Analysis Metrics
  • Root Mean Square Deviation (RMSD).

    • Action: Calculate the RMSD of the protein backbone and the ligand heavy atoms over the course of the simulation, relative to the starting structure.

    • Interpretation: RMSD measures the overall structural change.[41][42][43][44] A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound.[42][43]

    • Trustworthiness: A system that fails to equilibrate (i.e., its RMSD continuously increases) indicates an unstable complex, and the results should be interpreted with caution.

  • Root Mean Square Fluctuation (RMSF).

    • Action: Calculate the RMSF for each protein residue (typically the C-alpha atom).

    • Interpretation: RMSF measures the flexibility of individual residues.[41][42][43][45] High RMSF values indicate flexible regions, such as loops, while low values indicate stable regions, like alpha-helices and beta-sheets.[44][45] Comparing the RMSF of the apo protein to the complex can reveal which regions become more or less flexible upon ligand binding.

  • Interaction Analysis.

    • Action: Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time.

    • Interpretation: This provides a dynamic view of the binding mode.[46] Identifying interactions that are stable and persistent throughout the simulation highlights the key residues responsible for anchoring the ligand in the active site. This is a powerful self-validating system: if the key interactions predicted by docking are maintained throughout the MD simulation, it builds confidence in the predicted binding mode.

Conclusion

This technical guide has outlined a complete and scientifically grounded in silico workflow for investigating the interactions of a novel quinolone derivative, this compound. By leveraging the known pharmacology of the quinolone class, we established a robust methodology centered on a probable biological target, S. aureus DNA gyrase. The multi-stage process, combining molecular docking with all-atom molecular dynamics, provides a powerful framework for generating actionable hypotheses about the compound's binding mode, affinity, and the dynamic stability of the resulting complex. The self-validating nature of the protocols, where the stability observed in MD simulations corroborates the initial static predictions from docking, ensures a high degree of confidence in the final interpretation. These computational insights can effectively guide subsequent experimental validation and drive the rational design of more potent derivatives in a drug discovery program.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 10(1), 14-16. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • MaddyList. (2025). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

  • Votapka, L. W., & Amaro, R. E. (2015). A Comparison of Multiscale Methods for the Analysis of Molecular Dynamics Simulations. PLoS computational biology, 11(9), e1004429. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]

  • Wei, Y., & Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with an inhibitor. RCSB PDB. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Bioinformatics Tutorials. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]

  • ResearchGate. (2024). What is the major difference between RMSD and RMSF analysis? [Link]

  • MDAnalysis. (n.d.). Calculating the root mean square fluctuation over a trajectory. MDAnalysis User Guide. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • RCSB PDB. (2024). 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • RCSB PDB. (2019). 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. [Link]

  • ResearchGate. (n.d.). The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ). [Link]

  • Academic Accelerator. (n.d.). Nosé–Hoover thermostat. [Link]

  • Galaxy Training Network. (2019). Analysis of molecular dynamics simulations. [Link]

  • Singh, K. U. P., & Roy, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012033. [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]

  • Wikipedia contributors. (2023). Nosé–Hoover thermostat. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Glasgow. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135–2145. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Hess, B., Bekker, H., Berendsen, H. J., & Fraaije, J. G. (1997). LINCS: A linear constraint solver for molecular simulations. Journal of Computational Chemistry, 18(12), 1463-1472. [Link]

  • ResearchGate. (n.d.). The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ) showing allosteric binding pocket. [Link]

  • Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., Grubmüller, H., & MacKerell, A. D., Jr. (2017). CHARMM36m: An improved force field for folded and intrinsically disordered proteins. Nature methods, 14(1), 71–73. [Link]

  • Evans, D. J., & Holian, B. L. (1985). The Nose–Hoover thermostat. The Journal of Chemical Physics, 83(8), 4069-4074. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135–2145. [Link]

  • University of Groningen. (1997). LINCS: A linear constraint solver for molecular simulations. Research Portal. [Link]

  • Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., Grubmüller, H., & MacKerell, A. D., Jr. (2016). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Nature methods, 14(1), 71–73. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (2025). LINCS: A Linear Constraint Solver for molecular simulations. [Link]

  • Braga, C., & Travis, K. P. (2005). A configurational temperature Nosé-Hoover thermostat. The Journal of Chemical Physics, 123(13), 134101. [Link]

  • University of Manchester. (n.d.). LINCS: A linear constraint solver for molecular simulations. [Link]

  • Söderhjelm, P., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation, 17(6), 3657–3671. [Link]

  • ResearchGate. (2025). The Nose–Hoover thermostat. [Link]

  • SCIRP. (n.d.). Hess, B., et al. (1997) LINCS: A Linear Constraint Solver for Molecular Simulations. Journal of Computational Chemistry. [Link]

Sources

Spectroscopic Characterization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical and biological properties of such molecules are intrinsically linked to their precise chemical structure. Therefore, unambiguous structural elucidation is a critical first step in any research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and a guide for the interpretation of experimental data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a robust characterization profile.

The structural foundation of this analysis is the tautomeric equilibrium in 4-hydroxyquinolines, which predominantly favors the 4-quinolone form. This has significant implications for the spectroscopic features, particularly in NMR and IR, and will be a recurring theme in the subsequent interpretations.

Molecular Structure and Numbering

For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown below. This numbering scheme will be used to assign specific signals in the NMR spectra.

Caption: Molecular structure and numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of substituted quinoline and quinolone systems. The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is commonly used for carboxylic acids to ensure solubility and to observe the exchangeable protons.

Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
H-2~8.5 - 8.8Singlet (s)1HThis proton is on a carbon adjacent to a nitrogen in an aromatic ring and is deshielded.
H-5~7.8 - 8.1Doublet (d)1HAromatic proton ortho to the C4a-C8a ring fusion, showing coupling to H-7.
H-7~7.5 - 7.7Doublet of doublets (dd)1HAromatic proton coupled to both H-5 and H-8.
H-8~7.3 - 7.5Doublet (d)1HAromatic proton ortho to the nitrogen, showing coupling to H-7.
-CH₂- (Ethyl)~2.7 - 2.9Quartet (q)2HMethylene protons of the ethyl group, split by the adjacent methyl protons.
-CH₃ (Ethyl)~1.2 - 1.4Triplet (t)3HMethyl protons of the ethyl group, split by the adjacent methylene protons.
-COOH~12.0 - 13.0Broad Singlet (br s)1HHighly deshielded carboxylic acid proton, often broad due to hydrogen bonding and exchange.
4-OH / 1-NH~11.0 - 12.0Broad Singlet (br s)1HThis signal corresponds to the hydroxyl proton or the N-H proton of the tautomeric quinolone form. It is expected to be broad due to hydrogen bonding and exchange.
Predicted ¹³C NMR Data
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~145 - 150Aromatic carbon adjacent to nitrogen.
C-3~110 - 115Aromatic carbon bearing the carboxylic acid group.
C-4~175 - 180Carbon bearing the hydroxyl group, existing in the quinolone tautomer, thus appearing as a carbonyl-like carbon.
C-4a~140 - 145Aromatic quaternary carbon at the ring fusion.
C-5~125 - 130Aromatic methine carbon.
C-6~135 - 140Aromatic quaternary carbon bearing the ethyl group.
C-7~120 - 125Aromatic methine carbon.
C-8~115 - 120Aromatic methine carbon adjacent to the ring fusion.
C-8a~120 - 125Aromatic quaternary carbon at the ring fusion, adjacent to nitrogen.
-COOH~165 - 170Carboxylic acid carbonyl carbon.
-CH₂- (Ethyl)~28 - 32Methylene carbon of the ethyl group.
-CH₃ (Ethyl)~15 - 20Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid, the hydroxyl/amide group, and the aromatic system. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H stretching bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
2500-3300O-H (Carboxylic Acid)StretchingVery broad and strong, often obscuring C-H stretches.[1][2]
~3100N-H (Quinolone)StretchingBroad, if the quinolone tautomer is present.
2850-3000C-H (Alkyl & Aromatic)StretchingMedium to weak, may be superimposed on the broad O-H band.[1]
1680-1710C=O (Carboxylic Acid)StretchingStrong and sharp.[2][3]
~1650C=O (Quinolone)StretchingStrong, corresponding to the C-4 carbonyl of the quinolone tautomer.
1550-1620C=C (Aromatic)StretchingMedium to strong, multiple bands expected.[1]
1210-1320C-O (Carboxylic Acid)StretchingStrong.[3]
~920O-H (Carboxylic Acid)Out-of-plane bendBroad.[3]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique that would likely be employed.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular formula is C₁₂H₁₁NO₃, giving a molecular weight of 217.22 g/mol . The molecular ion peak is expected at m/z = 217.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 199): Dehydration is a common fragmentation for molecules with hydroxyl and carboxylic acid groups.

    • Loss of COOH (m/z = 172): Decarboxylation is a characteristic fragmentation of carboxylic acids.

    • Loss of C₂H₅ (m/z = 188): Loss of the ethyl group from the 6-position.

    • Retro-Diels-Alder (RDA) Fragmentation: The quinoline ring system can undergo RDA fragmentation, though this may be less prominent depending on the ionization energy.

The following diagram illustrates a simplified, hypothetical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis of This compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (High Resolution) purification->ms interpretation Combined Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By understanding these expected spectroscopic signatures, researchers can more efficiently and accurately interpret experimental data, confirm the synthesis of the target compound, and proceed with confidence in subsequent biological or materials science investigations. The key takeaways are the expected tautomerism influencing the spectra, the characteristic broad O-H and sharp C=O bands in the IR, the distinct aromatic and aliphatic signals in the NMR, and the predictable fragmentation patterns in the mass spectrum. This predictive analysis serves as a valuable tool for anyone working with this or structurally related compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

Sources

The 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold: From a Canine Metabolite to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of a Privileged Chemical Motif

Introduction

The 4-hydroxyquinoline-3-carboxylic acid core, a seemingly simple bicyclic heteroaromatic system, represents a privileged scaffold in the annals of chemical biology and drug discovery. Its journey from an obscure metabolite first identified in dog urine to the foundational structure for entire classes of life-saving antibiotics is a compelling narrative of scientific serendipity, systematic investigation, and the iterative power of synthetic chemistry. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the discovery and history of this remarkable chemical entity. We will delve into its natural origins, trace the development of the key synthetic methodologies that unlocked its chemical space, and recount the pivotal moments that transformed it from a laboratory curiosity into a cornerstone of modern medicinal chemistry. By understanding the historical context and the causality behind key experimental choices, we can better appreciate the enduring legacy and future potential of the 4-hydroxyquinoline-3-carboxylic acid framework.

Part 1: Early Discoveries and Natural Occurrence - The Kynurenic Acid Connection

The story of 4-hydroxyquinoline-3-carboxylic acids begins not in the flasks of synthetic chemists, but in the realm of natural product chemistry. The first encounter with a member of this chemical family was the isolation of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a close structural relative.

In 1853, the eminent German chemist Justus von Liebig first identified kynurenic acid in the urine of dogs, a discovery that gave the compound its name.[1] Initially, it was regarded as a mere metabolic byproduct of little significance. It took another half-century for its biochemical origins to be elucidated when, in 1904, Ellinger identified it as a metabolite of the amino acid L-tryptophan.[1]

The biosynthesis of kynurenic acid proceeds via the kynurenine pathway, which is the primary route for tryptophan catabolism in mammals. Over 90% of dietary tryptophan that is not incorporated into proteins is metabolized through this pathway.[1] The key transformation involves the irreversible transamination of L-kynurenine, catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs). The resulting intermediate, 4-(2-aminophenyl)-2,4-dioxobutanoate, is unstable and spontaneously cyclizes to form kynurenic acid.[2]

Kynurenic Acid Biosynthesis tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO intermediate 4-(2-aminophenyl)-2,4- dioxobutanoate (unstable) kynurenine->intermediate KATs kyna Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) intermediate->kyna Spontaneous cyclization

Caption: Biosynthesis of Kynurenic Acid from L-Tryptophan.

For many decades, kynurenic acid remained a biochemical curiosity. However, in the 1980s, its profound biological significance began to be unveiled. Researchers discovered that kynurenic acid acts as an antagonist of ionotropic glutamate receptors in the brain, including the NMDA, AMPA, and kainate receptors.[1] This finding repositioned kynurenic acid as an important endogenous neuromodulator with neuroprotective properties. Its ability to counteract the excitotoxic effects of glutamate has implicated it in a range of neurological disorders.

Part 2: The Dawn of Synthesis - Building the 4-Hydroxyquinoline Core

While nature provided the first glimpse of the 4-hydroxyquinoline scaffold, its widespread investigation and subsequent development as a pharmacophore were only made possible through the advent of robust synthetic methods. Two classical name reactions, the Conrad-Limpach synthesis and the Gould-Jacobs reaction, laid the foundational groundwork for accessing this important heterocyclic system.

The Conrad-Limpach Synthesis (1887)

In 1887, Max Conrad and Leonhard Limpach reported a method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. This reaction proceeds in two key stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.

The choice of reaction conditions is critical for the regiochemical outcome. The Conrad-Limpach pathway, which leads to the 4-hydroxyquinoline product, is favored under kinetic control at lower temperatures, where the aniline nitrogen preferentially attacks the more reactive keto-carbonyl of the β-ketoester. The subsequent cyclization requires significant thermal energy, typically in the range of 250°C, to effect an intramolecular ring closure onto the aromatic ring. The use of high-boiling inert solvents, such as mineral oil or diphenyl ether, was a significant refinement that dramatically improved the yields of the cyclization step.

Conrad-Limpach Synthesis cluster_0 Step 1: Condensation (Kinetic Control) cluster_1 Step 2: Thermal Cyclization aniline Aniline enamine Enamine Intermediate aniline->enamine + β-Ketoester (Lower Temp) ketoester β-Ketoester hydroxyquinoline 4-Hydroxyquinoline enamine->hydroxyquinoline ~250°C (High-boiling solvent) Gould-Jacobs Reaction aniline Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + Diethyl ethoxymethylenemalonate malonate Diethyl ethoxymethylenemalonate ester Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate->ester Thermal Cyclization (~250°C) acid 4-Hydroxyquinoline- 3-carboxylic acid ester->acid Saponification (NaOH)

Caption: The Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylic Acids.

Method Starting Materials Key Intermediate Primary Product Year Developed
Conrad-Limpach Aniline, β-KetoesterEnamine4-Hydroxyquinoline1887
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateAnilinomethylenemalonate4-Hydroxyquinoline-3-carboxylate1939

Part 3: A Serendipitous Leap - The Discovery of Antibacterial Activity

For many years, the 4-hydroxyquinoline-3-carboxylic acid scaffold remained primarily of academic interest. This all changed in the late 1950s and early 1960s with a serendipitous discovery at the Sterling-Winthrop Research Institute that would forever alter the course of infectious disease treatment.

While working on the synthesis of the antimalarial drug chloroquine, a process that utilized the Gould-Jacobs reaction to construct a quinoline core, Dr. George Lesher and his colleagues isolated an unexpected byproduct. [1][3]This impurity was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid . [1][2]In a pivotal decision driven by scientific curiosity, this compound was submitted for biological screening, where it exhibited modest but notable antibacterial activity. [1][2][3] This unexpected finding served as the crucial lead for a new research program. Lesher's team began a systematic investigation, synthesizing and testing analogues of this lead compound. Their efforts culminated in the discovery of nalidixic acid , a structurally related 1,8-naphthyridine derivative, which was introduced in 1962 as the first clinically useful quinolone antibiotic. [1][3]Nalidixic acid was particularly effective against Gram-negative bacteria and became a valuable treatment for urinary tract infections. [3] The discovery of nalidixic acid marked a watershed moment. It demonstrated that the 4-quinolone-3-carboxylic acid core was a viable pharmacophore for antibacterial agents. This sparked a massive wave of research and development in the field, leading to the synthesis of thousands of analogues and the eventual development of the highly successful fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin. These second, third, and fourth-generation quinolones, incorporating a fluorine atom at the 6-position and various substituents at the 7-position, offered a broader spectrum of activity, improved pharmacokinetic properties, and greater potency.

Part 4: Experimental Protocols - Foundational Syntheses

To provide a practical context for the historical development of this scaffold, the following section details the classical laboratory procedures for the Conrad-Limpach and Gould-Jacobs reactions. These protocols are representative of the methods that enabled the initial exploration of the 4-hydroxyquinoline-3-carboxylic acid chemical space.

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone

This protocol is adapted from a study on solvent effects in the Conrad-Limpach reaction and illustrates the synthesis of a substituted 4-quinolone.

Materials:

  • 4-nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling point solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)

  • Concentrated sulfuric acid

  • 1 L round-bottom flask

  • Short path distillation apparatus

  • Stirring mechanism

Procedure:

  • To a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL).

  • Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Equip the flask with a short path distillation apparatus to remove the ethanol byproduct generated during the reaction.

  • Heat the reaction mixture to reflux. The reflux time will vary depending on the solvent (e.g., approximately 35 minutes for Dowtherm A).

  • During the reflux period, the product, 2-methyl-6-nitro-4-quinolone, will precipitate from the solution.

  • After the reflux period, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid product with a suitable solvent (e.g., ethanol or acetone) to remove residual high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This protocol is a generalized procedure based on the classical Gould-Jacobs reaction.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Round-bottom flask

  • Heating mantle

  • Distillation apparatus (optional, for ethanol removal)

Procedure:

Step A: Formation of Diethyl (Anilinomethylene)malonate

  • In a round-bottom flask, combine aniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.05-1.1 equivalents).

  • Heat the mixture, with stirring, to 100-120°C for 1-2 hours. The reaction can often be performed neat (without a solvent).

  • During this time, ethanol is evolved. The reaction can be monitored by observing the cessation of ethanol production or by thin-layer chromatography (TLC).

  • The resulting intermediate, diethyl (anilinomethylene)malonate, can be used directly in the next step after cooling.

Step B: Thermal Cyclization

  • Add a high-boiling solvent, such as diphenyl ether, to the crude intermediate from Step A in the reaction flask.

  • Heat the mixture to approximately 250°C. The temperature should be high enough to cause vigorous reflux of the solvent.

  • Maintain this temperature for 15-30 minutes. During this time, the cyclization occurs, and the product, ethyl 4-hydroxyquinoline-3-carboxylate, will begin to precipitate upon slight cooling.

  • Allow the reaction mixture to cool to below 100°C.

  • Add a solvent such as hexane or petroleum ether to the cooled mixture to fully precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with the same solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion: An Enduring Legacy

The journey of the 4-hydroxyquinoline-3-carboxylic acid scaffold is a testament to the interconnectedness of scientific disciplines. From its origins as a natural metabolite, its chemical accessibility was unlocked by pioneering synthetic chemists. This, in turn, paved the way for a moment of pure serendipity in a pharmaceutical lab, where its hidden biological potential was revealed. This discovery not only gave rise to the entire class of quinolone antibiotics, which have saved countless lives, but also established the 4-hydroxyquinoline-3-carboxylic acid core as a "privileged structure" in medicinal chemistry. Today, this scaffold continues to be a fertile ground for the development of new therapeutic agents, with derivatives being investigated for their potential as anticancer, antiviral, and anti-inflammatory drugs. The history of this remarkable molecule serves as a powerful reminder that even the most unassuming of chemical structures can hold the key to profound scientific advancements and significant therapeutic breakthroughs.

References

  • Bisacchi, G.S. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. J. Med. Chem.2015 , 58, 4874–4882. [Link]

  • Lesher, G. Y.; Froelich, E. J.; Gruett, M. D.; Bailey, J. H.; Brundage, R. P. 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. J. Med. Pharm. Chem.1962 , 5, 1063–1065. [Link]

  • Emmerson, A. M.; Jones, A. M. The quinolones: decades of development and use. J. Antimicrob. Chemother.2003 , 51 Suppl 1, 13–20. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61, 2890–2895. [Link]

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887 , 20, 944–948. [Link]

  • Price, C. C.; Roberts, R. M. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. J. Am. Chem. Soc.1946 , 68, 1204–1208. [Link]

  • Kynurenic acid - Wikipedia. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • The quinolones: from antibiotics to autoinducers. Future Microbiology. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid in various antimicrobial assays. This document outlines the scientific principles and detailed, step-by-step protocols for determining the antimicrobial susceptibility of microorganisms to this quinolone derivative. The methodologies are grounded in internationally recognized standards, ensuring the generation of reliable and reproducible data critical for the evaluation of novel antimicrobial agents.

Introduction: The Significance of Quinolone Carboxylic Acids

Quinolone carboxylic acids are a prominent class of synthetic antibacterial agents characterized by their broad-spectrum activity against a wide array of both Gram-positive and Gram-negative bacteria.[1] Their core structure has been a foundational scaffold for the development of potent antibiotics, most notably the fluoroquinolones.[1] The compound of interest, this compound, belongs to this important class of molecules. The evaluation of such novel derivatives for their therapeutic potential is a cornerstone of antimicrobial drug discovery.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolone carboxylic acids stems from their ability to inhibit crucial bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.[1][4]

  • Inhibition of Topoisomerase IV: In numerous Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, quinolones prevent the segregation of newly replicated chromosomes, ultimately leading to cell death.[1][3]

This dual-targeting mechanism contributes to the potent bactericidal activity observed in many quinolone derivatives.[1]

Quinolone_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Quinolone_GN 6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid DNAGyrase DNA Gyrase (Topoisomerase II) Quinolone_GN->DNAGyrase Inhibits Supercoiling Prevents DNA Supercoiling DNAGyrase->Supercoiling DS_Breaks_GN Double-Strand DNA Breaks Supercoiling->DS_Breaks_GN Leads to CellDeath_GN Cell Death DS_Breaks_GN->CellDeath_GN Quinolone_GP 6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid TopoIV Topoisomerase IV Quinolone_GP->TopoIV Inhibits Decatenation Prevents Chromosome Decatenation TopoIV->Decatenation DS_Breaks_GP Inhibition of Chromosome Separation Decatenation->DS_Breaks_GP Leads to CellDeath_GP Cell Death DS_Breaks_GP->CellDeath_GP

Caption: Mechanism of action of quinolone carboxylic acids.

Foundational Antimicrobial Susceptibility Assays

To comprehensively evaluate the antimicrobial properties of this compound, a series of standardized in vitro assays should be performed. These assays are designed to determine the concentration at which the compound inhibits or kills microorganisms and to assess its spectrum of activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for standardizing antimicrobial susceptibility testing.[5][6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]

A standardized bacterial inoculum is introduced to wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no growth is observed.[2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).[9]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired concentration range.[2][10]

    • Ensure the final volume in each well is 100 µL before adding the inoculum.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[8]

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).[10]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8][10]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2][8]

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Compound_Dilution Prepare Serial Dilutions of This compound in 96-well plate Inoculum_Prep->Compound_Dilution Inoculate Inoculate wells with bacterial suspension Compound_Dilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.[2]

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[12][13]

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[13][14] The diameter of this zone is proportional to the susceptibility of the organism.

Materials:

  • Mueller-Hinton agar (MHA) plates (4mm depth)[12][15]

  • Sterile filter paper disks (6 mm)

  • This compound solution of known concentration

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Metric ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.[9][13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[9][15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

  • Application of Disks:

    • Prepare sterile filter paper disks impregnated with a known amount of this compound.

    • Aseptically place the impregnated disks on the inoculated agar surface using sterile forceps.[12]

    • Gently press each disk to ensure complete contact with the agar.[9] Disks should be placed at least 24mm apart.[12]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9][13]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[12][14]

    • The results are typically reported as susceptible, intermediate, or resistant by comparing the zone diameter to established interpretive criteria, which would need to be developed for a novel compound.[12]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[16][17]

A standardized bacterial inoculum is exposed to various concentrations of the test compound (often multiples of its MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][17] A bacteriostatic agent maintains the initial inoculum level.[16]

Materials:

  • This compound

  • Culture tubes with appropriate broth (e.g., CAMHB)

  • Test microorganisms

  • Spectrophotometer

  • Shaking incubator

  • Sterile dilution tubes (e.g., with phosphate-buffered saline)

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism. Dilute it in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[16]

    • Perform serial ten-fold dilutions of each aliquot in sterile diluent.

    • Plate a specific volume of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the test compound and the growth control to generate time-kill curves.[17]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Data][Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data][Insert Data]

Table 2: Zone of Inhibition Diameters for this compound (Disk Content: X µg)

Test MicroorganismGram StainZone Diameter (mm)Positive Control (e.g., Ciprofloxacin) Zone Diameter (mm)
Staphylococcus aureus ATCC 25923Gram-positive[Insert Data][Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data][Insert Data]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methodologies, which are aligned with CLSI and EUCAST guidelines, is essential for generating high-quality, reproducible data. Such data are fundamental for advancing the understanding of this compound's potential as a novel therapeutic agent in the ongoing effort to combat antimicrobial resistance.

References

  • Time-Kill Kinetics Assay - Emery Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVvwqOFDtq4ViJWGxYj7pDyyzSpeJinYSySVnlBkg-AewP5GFqq8Auhd3pu6FTAWlcZinTGzGPkjZ7zB0XwylYziAqZsyive221QqgcbRnN3f_I28WUX9ytdgMEk5kp_gaLGwxFx1-j4CWnqaTYzsUfMxLc0J2SDOW66vlQLsaNGZxwccF-mB32jhLNmRIhB80]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxpqdF5vaNlAvMDwhxNuEo_4A39Wgb0D5CT0U8kzUJYiDY_LJFqUxSDIbgREJIhOX3FTqeNkwaH7P7ySOhSQObVvmArmkKGk4oY9Pvf5aAgobFw8qn6uDIM7E9dod9dikc2eChVPe8MQZyOIlfIc=]
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZCRw_lbn6F-iINQI8pgUDyu1JNe3R3hFJSvCHr03YlSsrnfuLk3Zv29rT7IPDJB7lV3okUdQuPFF_VSYjTZbbzmhGEtaS7A7jO_M7O8WWILEOpKBl9vGvOJgDgM_pvLp3k9kgzNfbH3Zi0Pxcao_3uCXNdr8AQSg5xpU-GTovDM9HY8sRs1ZmIqTWvpUXzJraD_JKlS6]
  • Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwXsEUrLLaN4GYEFmMnZHlmW24RErSkkKpb-FS4sZ7PK9K3LiF02FCP0xJrdWE_ccxGweeyFGFBiBNUUZ3PT0W2bhAGDNu8wbJld1gzBdZf5hPlzGvNyaWr7PZRh2cPTUepQ1fMQqyL-I59yMOAmKyn7mTNRXeB8XhJR8DnMA-hpAH4kl9XWnHyX45VEalF4e9TTW90xmNW81RcMQtBqywDeTbt8OLZ7z0AVP5pYb_KcaFCIj7kiFBdQ2zfvwlU46uFIuyZHAJFb-0Dt9T1P-m9Hf9SpmSTCHR_NeD]
  • Application of Quinolone Carboxylic Acids in Antimicrobial Research - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrmM0-Wxy7ihx1xHsHyyXpAP2WQzSf8CoEr9XS5UwsUfYVGHVeQV3FQofK1hkB83VF1o8ZXzcC0MnzDX7xbiEhJZhBb_ZQ1-8-ozWvrG0A3z_Py3L2-QHyAs9zyPgy2lza2RMM41MvLtIpxoLlmue0PubC97uoGNNntWqJCNoFjg9RSmpEuuKFH69kfY3M-l40OqPq2RJ_57erGIho3HJw]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSK2BL1_Xdp8Wm4OS5NJTZkA4eO-N2quubrtcvbsZppIQSFE6xTTSmaDpgfvUBzyHyKg5EcXXphVoTm5FVX5RmtSO8pDrPD3ijNpiH-gVNDQx6cpyltisabGXKAnjJfFWL4FfQa35MuDJ_LLug0zapgnXQ-Q8iJgGR3Xq7KsZVSzRvpKU3AIAKN-mqmD2LKrJjJkwR34-k21TOrzH8hfASCp2wsO4dX-ZbmUL3i0w5qb9lukDzFgL2zTch7vlA]
  • EUCAST - ESCMID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSUeNqlDPiigkv5spBYMYZENk1hwe508PHXcTg4tg7oEnyLL0wDbBLqdWFBkhqRv5G_OLXYldtFgfAbUeVhSK6SLL8mNhuaIWTnqAZPDUsPSLtZ7k3qMkM6YKCBTsE2_fbN7GghIsC8yiC]
  • Time Kill Assay | PDF | Antimicrobial - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnR4_In_1hxMdJfaslRqH6JCmPkUW3uFk0AU5gaKQJGUgANhpX76kwT4cUO-COsxUc7f2fG53ZdmT7sWRM5m-wZKndvAx0cWATSVPmYc5wo_hZcDv0ee8LNWSJFh4JyZGIV_YtDxxLZuJ3rGsS9WfmD_yi9g==]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLa4tzRnme8wJPCRDNdDNjOJ40NRXgPXEVVgvCxRLTeDEXBPMhcT5HjYkauOfYVOpj1mwaeuSd-CMHAGmRnrHJLelIKBpSxIQjHHvYfFtk1W3dUhIxY9XvqTtCjXcEJXQo4nqUrUHfC2x6zfyv8aIgJKq56efZ4BqQ2Ck_5PS6q3Fj-gDeygkVmk6LwCLrVi_RRi79qi0y5zdwq_NqMfCslXYbhf4=]
  • The Kirby-Bauer Test: Method, Importance, and Applications - Contract Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL-b2bc7EkhWNeC84_E1OL0WQfLXLLK2JDDc5FkzSwmAxqdox4Yc7aHF-Qh6-mi-QJ_XOsQPphhjJXDPR1xi5vUsOypfFmvaKxJUpTwj9Ru0WM4Mh-PfFntOITVRHYEgUqCe5MaCUZhNqUqyDaJC4gSzaXUA_ETnOJmrHEc7SBrf5XS7dyoRDcyoUw04rJsravWw==]
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0pwHJ4JZWx7HEXoZ6V_B-brSNFMik28SutKehhQ1IslEm29V_BnHz1wTVkxlUtb63aS10pvSzd3MqX0xwUEcRw6j4nVqHE5fcjijW3Fl47tUnbk9xvi5UJUKCCc2Kyj5QWymK8Jmn0vJkjU-J5Zrj_PLkbsKGccZ-yL1BKDz9VS3JKSaAiI-NfFPBwd78n2yupAuLcPb]
  • Disk diffusion test - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQADs13LkZnxP7qVbhhoNNEl1F6BUDZXZWbfR_DikTUDaY76Z_yQQ8WGmyIYsZNtfUNcWPCO8jlX7Eox4A8ggwpF4fC2Pk6Gxd9wUVchK357HSZ5hW9s3zUMuocy25-8r1F-UWDJtY_YB1Rk=]
  • 41 MECHANISM OF QUINOLONE ACTION AND RESISTANCE. NEW 3- ALKYLQUINOLONYL CARBOXYLIC ACIDS AS POTENTIAL ANTIMICROBIAL AGENTS Veyso. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCwcFo0JfRu725bmcxoQ4XpowmxfSX0jqjEv7seiegYSLqcIvRDOCYcalwC2s8iwKJTxaAuziB0YqdksZWMtQgVYig6bF-u2oRSnj_isMyenqmnd2dqCTtX4KXA2kMj1K9n-xdhpGqGNwyxDx3FnMqtwby4Rz-yv4=]
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYWxxbYoQTHFnk9l6NFfiCl8q1ZyYtYU78bN-Hx8do9A3ChsLvaOpCm0kHuqf8Vx5eRq3vymcN1YW8KNUxre-lZX7mnZ9PlyIfhlqwinAIaWsZvA5GXuNWaHjpRhAU9-d9kQlcdGPFAN_oUIwy0yXKMy1FPNr4A_BlRh0cDv10vF5-HkV_s42-uwqK9FSDtk_Zfaw89Nqt5PDiycHyPhupVHQ=]
  • Mechanism of Quinolone Action and Resistance - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhELQ7b3eI85mrOiOVAm9m0uaHMXE4sNq0bFj0my7wiIe3mPJUFkd9DrXDBpowBrEqrleIfzAzOUypoZTaq3pSHHA1ZQ14iZ6EhOgp1dHXhWMWu6-A4LzKQj7hJ4Syz50kBRQ9lfnVOBzEUu8=]
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwnkdmnfz1eiE9vXUozHWjsNXhOuqiY-xTvm0cN7Cmffl7KGi9rcJX9tMorQkizkmHUAajthe7PR3TRqhFHum-rm1854k6o9hmKPyrO39CV5pIT_Hq0Cd36RAim3K1i9VMvGjhdD66R3BP_pE7iGzj9AO7Xar2DfILRO6mkWpWgoIbg4aT7WYt7VTDBGdd0qc4RSb6SWf2-etKAU2KuLdQMH2WwBARWzjLEWtoepEiNLEuYC45AOgzZlNrsxp0WA==]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWCKU0FYTGQHZzP9M1puHNIgmDpKOHkVyB2yehi00WcHigQ86InwFcjrVVIVviImRv12fJAsH9X_2lT-ntE4t6I06Y8YU8kv2dT6ijh9HCGHoIEgleHqizDgVgFZis5Hc=]
  • Mechanism of action of and resistance to quinolones - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSuIhQXOnCIfO0yXjXljWyOYJ55nosyj3n-uQpa51_9dEiYSZejtxQ-V0xnbHIYfHjWjPzm21hNdKW4BksYcUQlmpRrI-A_nb4VRqRkqoVjhct8jEA_aq3Oj18eev-ZY1b7q8pIpBwJRPfOjg=]
  • EUCAST: EUCAST - Home. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgylaeokFRP0mjaksXBBOyCtw8s44QkEjiOWOmqtqu1MFMknmjFzuZz9ICk6KOXznuKVBPbLBEbEpYSvZhimjs5JwjWjS2UYk8gXu81fb6p-9l]
  • Expert Rules - EUCAST. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECh2JmBDmULnaOeFVqZ8Yphd_aPBa-bi5DBviUsBH-8IsfuzT_ynT8VtCGvQkHzy8d1CIA7wz6Ztz1z6YQWSS8K3gBNAfbg_TccYnAKvWhDBlipK7ZjRi83wIT9DtF0y9E26B6w3axndaBbv2QOfAm_VC_UQ27UQWWvzZgmI93mIsEBG3F0BH0Zg==]
  • Nonclassical Biological Activities of Quinolone Derivatives - Publishing at the Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrPAGuoDw0tRJf93VmA43eRpx6yPBlgSOYlT8dFgaDeoxexPsMlMX41HaRKy6AXT84PqJV_NYQHhoSTf5BXckcrHRcZ6IiV6vtS4PbxVA11ULee9rNMdZVA3X4VwofGnzCFffgKIOHjKDFWvO9J9O6aqdnh-RRJePZ52qFvVlSJPH1c15PxBgfovKxiy0Xg==]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_B-o10c8uv7bHr7aULPWpPaoPFmLVed6lrS80NDE8scSnPdm21VeqcbrVPM3uVR9F2QjdKuuzpIVfJWiBjhTLFdszjGrSkPkDLlWTw68DEDj5_e5bnInvI6U7apHgoqYPt-idOr-TWG_vZvGM7W2LiNJH4ZaNd0f6_g==]
  • Guidance Documents - EUCAST. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELTZdkfTo0zTLAxCbLeDf8xZcGTvPMpGS7bFl7eIKM3cocEaSCgBxzwUnT7lHbuw4lzZb7cjSal2fLmdZpygQ2fLv5rUWQDt9l3fDBKPR41mj9YbAM8L9Gbwha8WRShkrGzOuPmEO1ZM62-CJOcA==]
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQsLvNxXPLrHa4wCqfvYbf1GrCF9jcPd36K3QOLmIZT_rRiiusXZUkRWfO3MWSEMTF3NvW6rojEci0e4GUM__QqqjsC5Y1_h1fq00-oiRJD2mKyJ-GwpCyr6RoZSwqll8dmf8XuB1-3tM40fCy]
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNgnxd8acFfwA4o6TehtwIvFTgN0CdcKS5p2tlLi5kC5ONAB_CGktMzix9b5Bhq--18sqPOqU8fWa2MlDpTvsMv7ns2IjqwMzEyLmaO3UZEPqmyaAJYP3A-XiozNI7PvmhqHLccwTMrkwpEwFAo7oFkVpNIbI4m8NnMlkhBeDgnYYAD3RiYdo7OdM5_CGRgEhpGy3HTewsGM0qCTILoVdpPG0UTZmy0LA=]
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2lEwrOfQuLmTamgGWRQCxs2pJXgq1MmG9DkYK_i0n-EAADe7D6-IlfSQ8Gs8FZTWrKlOpyBI48yROv7SMW8rHHxmtxTxV-NK9hJtY8fhCGKJnM05BHg-bIfegRXodKs2aBx3RT74w1cwHBhY=]
  • Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections - Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWI9m9cjiI9CY-dl9kTaj7SvuCNXR1mETQY1eCM8Fp_caK9Oxk8xdO3E6Y0FQq4D2Fe6h5_W4DXJd8vj6sScWQm3LJNqctCfhEtLXBrcoQ5pfGXL_5mrdNtuAP-HkAG0kjaIgJ1hjg37eXIO8_w0A=]
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [URL: https://www.youtube.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKENBOJG2vK0Xh6QwBg_D3Rncx3cxSW2nHqigGjYPvoLOxc-T0w1EPgpXtrBfZG5hQZxr9vT_W638euqrqlJ0KhotVulnqjnojUL3NVdoaSJuAzUy10aCNKfeua7VM--I6C_JqFYBv6VycVr_pu1moi6S_b5mjqQdX4dobgyafLy37Gx0PQzFA6EeopV7Dtq-dsKgdb_iVX7ZnRKp_LK55aeSmNO3d5dLDSpquK98OU1GyfA=]
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.. [URL: https://www.researchgate.net/figure/Broth-microdilution-for-antibacterial-testing-as-recommended-by-CLSI-protocol_fig1_343202982]
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [URL: http://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/]
  • 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile. [URL: https://pubmed.ncbi.nlm.nih.gov/20673633/]
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [URL: https://www.orientjchem.
  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6JFQD4oXEYuO6_z85I2h4hfTf5FUrXjFUcePZNP2gIhBLdFvfMzTNDkZegwKQhOYvlxlK7R4_6Qn__xrmJqnmCzDYd_LjfZUbUeW9OUqqw123jNbtaPiE7DzuxLAa6UhpLkPfm5VGSa9rk8FxCM_zlcPms46x6EjgJWvDxoL3vb26wNN3qSU4oR7oOjz4wPteLOCo7aa33KxapgwGWxf2F29MEZRJkILWeOCM441neGH6Spqju9eKIbOh68YQ1YPXlYiRqvs=]
  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. [URL: https://www.researchgate.net/publication/372727827_Antibacterial_Activity_and_Possibly_Made_of_Action_of_Isoquinoline-3-Carboxylic_Acid]
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268393/]
  • Antimicrobial susceptibility of quinolone-resistant isolates.. [URL: https://www.researchgate.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.. [URL: https://www.researchgate.net/publication/7184478_Synthesis_of_6-Fluoro-14-dihydro-4-oxo-quinoline-3-carboxylic_Acid_Derivatives_as_Potential_Antimicrobial_Agents]
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ResearchGate. [URL: https://www.researchgate.net/publication/350764124_Synthesis_Antibacterial_Antioxidant_and_Molecular_Modeling_Studies_of_Novel_23'-Biquinoline-4-Carboxylic_Acid_and_Quinoline-3-Carbaldehyde_Analogs]
  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524419/]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant interest as they have been shown to exhibit potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[2] These compounds can interfere with fundamental cellular processes essential for cancer cell survival and proliferation, such as DNA replication and cell cycle progression, often leading to apoptosis.[3]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid . While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other researched quinoline-3-carboxylic acids suggests it may possess significant anticancer potential. This guide is designed for researchers, scientists, and drug development professionals, offering a structured framework of detailed protocols and scientific rationale to thoroughly investigate its efficacy and mechanism of action in cancer cell line models.

A key characteristic of some quinoline-3-carboxylic acid derivatives that enhances their potential as anticancer agents is their pKa value. The acidic nature of these compounds can lead to their selective accumulation within the acidic tumor microenvironment, a phenomenon known as the Warburg effect.[2] This selective uptake can increase the compound's concentration in cancer cells while minimizing exposure to healthy cells, potentially leading to a wider therapeutic window.[2]

This application note will detail the necessary steps to systematically characterize the anticancer profile of this compound, from initial cytotoxicity screening to elucidating its potential molecular mechanisms of action, with a focus on two common targets of quinoline derivatives: Epidermal Growth Factor Receptor (EGFR) signaling and Topoisomerase II.

PART 1: Foundational Analysis - Cytotoxicity and Cell Viability

The first step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a solubilizing agent (like DMSO), the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[4]

Protocol 1: Determining the IC50 Value using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the drug that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of treatment concentrations. For an initial screen of a novel compound, a broad range is recommended, for example, from 0.1 µM to 200 µM.[3][5]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and an "untreated control" (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[4][6]

Data Presentation
Cancer Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colon CarcinomaExperimental Value
PC-3Prostate CarcinomaExperimental Value

Note: The IC50 values are to be determined experimentally.

PART 2: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once the cytotoxic potential of the compound is established, the next critical step is to determine the mode of cell death it induces. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis.

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red. By using both stains and analyzing the cell population with a flow cytometer, one can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method to avoid membrane damage.[8]

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Set up appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.

    • Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Visualization of Apoptosis Assay Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (IC50) & Vehicle seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Cell Populations flow->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

PART 3: Delving Deeper - Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints and subsequently inducing apoptosis. Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.

Protocol 3: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

PART 4: Mechanistic Investigations

Based on the known activities of related quinoline derivatives, two plausible mechanisms of action for this compound are the inhibition of the EGFR signaling pathway and the inhibition of Topoisomerase II.

A. Investigation of EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and metastasis.[9] Inhibition of this pathway is a proven anticancer strategy.

Protocol 4: Western Blot Analysis of EGFR Pathway Proteins

Procedure:

  • Treat cancer cells (e.g., A549, which has high EGFR expression) with this compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the EGFR pathway, such as:

    • Phospho-EGFR (p-EGFR)

    • Total EGFR

    • Phospho-Akt (p-Akt)

    • Total Akt

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[10][11]

  • A decrease in the phosphorylation of EGFR, Akt, and ERK1/2 in treated cells compared to the control would suggest inhibition of the EGFR signaling pathway.

Visualization of EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Compound This compound Compound->EGFR Inhibits Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

B. Investigation of Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA tangles during replication. Some quinolone derivatives act as "topoisomerase poisons," stabilizing the transient complex between the enzyme and cleaved DNA, which leads to double-strand breaks and cell death.[12][13]

Protocol 5: Topoisomerase II Activity Assay (Conceptual)

A direct assessment of Topoisomerase II inhibition often requires a cell-free enzymatic assay. A simplified approach in a cell-based context is to look for markers of DNA damage.

Procedure:

  • Treat cells with the compound.

  • Perform Western blotting or immunofluorescence for γH2AX, a marker for DNA double-strand breaks. An increase in γH2AX foci in treated cells would be consistent with Topoisomerase II poisoning.

Visualization of Topoisomerase II Inhibition

TopoII_Inhibition cluster_process DNA Replication DNA_Tangled Tangled DNA TopoII Topoisomerase II DNA_Tangled->TopoII Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex DNA_Religation DNA Religation Cleavage_Complex->DNA_Religation DSB Double-Strand Breaks -> Apoptosis Cleavage_Complex->DSB Leads to DNA_Untangled Untangled DNA DNA_Religation->DNA_Untangled Compound This compound Compound->Cleavage_Complex Stabilizes

Caption: Proposed mechanism of Topoisomerase II poisoning.

Conclusion

This application note provides a structured and comprehensive framework for the initial in vitro characterization of the anticancer potential of this compound. By systematically evaluating its cytotoxicity, mode of cell death, and potential molecular targets, researchers can build a robust data package to support its further development as a potential therapeutic agent. The provided protocols are based on well-established methodologies and offer a solid foundation for a thorough investigation.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. Elabscience. [Link]

  • Pranavi, V., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Applied Sciences, 11(23), 11247. [Link]

  • Elsea, S. H., et al. (1991). Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage. Journal of Biological Chemistry, 266(22), 14347-14352. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway. ResearchGate. [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • YouTube. (2020, August 21). Quinolones Mechanism of action. [Link]

  • Martínez-Ramos, D., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(3), 799. [Link]

  • ResearchGate. (2016, July 18). How can I find out the initial concentration for a cancer drug which I want to test?. ResearchGate. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]

  • ResearchGate. (2021, March 21). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. ResearchGate. [Link]

  • Elsea, S. H., et al. (1993). Drug Features That Contribute to the Activity of Quinolones against Mammalian Topoisomerase II and Cultured Cells. Antimicrobial Agents and Chemotherapy, 37(10), 2179-2186. [Link]

  • ResearchGate. (n.d.). Western blot analyses of EGFR and downstream signaling pathway. ResearchGate. [Link]

  • CliniSciences. (n.d.). Experimental Protocol for Western Blotting. CliniSciences. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. Elabscience. [Link]

  • ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways, (B) EMT and.... ResearchGate. [Link]

  • O'Donnell, A. C., & Berger, J. M. (2025). Structural Mechanisms of Topoisomerase-Targeting Drugs. Annual Review of Biochemistry, 94. [Link]

  • Li, H., et al. (2017). Screening DNA-targeted anticancer drug in vitro based on cancer cells DNA-templated silver nanoclusters. Scientific Reports, 7(1), 1-8. [Link]

  • IntechOpen. (2019). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. IntechOpen. [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). The Prediction of Physicochemical Properties. ResearchGate. [Link]

  • ResearchGate. (2021, July 31). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. ResearchGate. [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 92, 41-51. [Link]

  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101314. [Link]

Sources

Application Notes and Protocols: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a multitude of biological targets.[1] Since the advent of the first quinolone antibiotics in the 1960s, this structural framework has been the basis for a wide array of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[2][3] The planarity of the quinoline ring system, coupled with the hydrogen bonding capabilities of the 4-oxo and 3-carboxyl groups, allows for critical interactions within the active sites of various enzymes and receptors.

This document provides a detailed guide for the utilization of a specific, highly adaptable intermediate: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid . The presence of the ethyl group at the 6-position offers a subtle yet significant modification to the electronic and steric properties of the quinoline core, potentially leading to improved pharmacokinetic profiles or novel interactions with target proteins. These notes are intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental design and detailed protocols for the synthesis and derivatization of this promising scaffold.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be efficiently achieved through a multi-step process, starting from readily available commercial materials. The key cyclization step often employs a Gould-Jacobs reaction or a similar thermal cyclization method. The ethyl ester of the target compound is typically synthesized first, followed by hydrolysis to yield the free carboxylic acid.

Protocol 1: Synthesis of Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted 4-hydroxyquinoline-3-carboxylates.

Reaction Scheme:

Synthesis_of_Ethyl_Ester p-Ethylaniline p-Ethylaniline Intermediate_A Diethyl 2-(((4-ethylphenyl)amino)methylene)malonate p-Ethylaniline->Intermediate_A Ethanol, heat Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Ethyl_ester Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate Intermediate_A->Ethyl_ester Diphenyl ether, 250 °C

Caption: Synthesis of the ethyl ester intermediate.

Materials:

  • p-Ethylaniline

  • Diethyl (ethoxymethylene)malonate

  • Ethanol

  • Diphenyl ether

  • Acetone

  • Hexanes

Procedure:

  • Step A: Formation of the Anilinomethylene Malonate Intermediate.

    • In a round-bottom flask equipped with a reflux condenser, combine p-ethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in ethanol.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude diethyl 2-(((4-ethylphenyl)amino)methylene)malonate as an oil. This intermediate is often used in the next step without further purification.

  • Step B: Thermal Cyclization.

    • In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add the crude intermediate from Step A to the hot diphenyl ether with vigorous stirring. The ethanol formed during the reaction will distill off.

    • Maintain the reaction at 250 °C for 1 hour.

    • Cool the mixture to below 100 °C and add acetone to precipitate the product.

    • Stir the resulting slurry at room temperature for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with acetone and then hexanes to remove residual diphenyl ether.

    • The crude product can be further purified by recrystallization from ethanol to afford ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate as a solid.

Protocol 2: Hydrolysis to this compound

Reaction Scheme:

Hydrolysis Ethyl_ester Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate Carboxylic_acid This compound Ethyl_ester->Carboxylic_acid 1. NaOH (aq), Ethanol, Reflux 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the free acid.

Materials:

  • Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend the ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous NaOH.

  • Heat the mixture to reflux until the reaction is complete (typically 2-6 hours, monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate will form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Derivatization Strategies for Drug Discovery

The true utility of this compound lies in its potential for diversification to create libraries of compounds for biological screening. The carboxylic acid at the 3-position is an ideal handle for amide coupling reactions, while the quinoline core can be further functionalized.

Structure-Activity Relationship (SAR) Insights

Extensive research on the 4-quinolone-3-carboxylic acid scaffold provides valuable insights for designing new derivatives.[4][5]

PositionTypical Substituents and Their Effects
N-1 Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal for antibacterial activity. Larger or more complex groups can be explored for other targets.
C-3 Carboxyl The free carboxylic acid is often crucial for activity, particularly in antibacterial agents, as it is believed to chelate with DNA gyrase. However, conversion to amides is a common and highly effective strategy for targeting other protein classes, such as kinases.[6]
C-5 Substitution with small groups like amino or methyl can enhance activity.
C-6 The ethyl group in our core intermediate provides a lipophilic substituent. This position is often occupied by a fluorine atom in many potent fluoroquinolone antibiotics, which enhances cell penetration and gyrase inhibition.
C-7 This position is a key point for diversification. Piperazine and other nitrogen-containing heterocycles are frequently found in potent antibacterial and anticancer agents, often improving pharmacokinetic properties.
C-8 Small, electron-withdrawing groups like fluorine or chlorine can improve oral absorption and potency.
Protocol 3: Amide Library Synthesis

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[7] The following protocol details a general procedure for the synthesis of a diverse amide library from this compound.

Workflow for Amide Library Synthesis:

Amide_Library_Synthesis Carboxylic_Acid This compound Coupling Amide Coupling Reaction Carboxylic_Acid->Coupling Amine_Library Diverse Amine Building Blocks (R-NH2) Amine_Library->Coupling Amide_Library_Product Library of 6-Ethyl-4-hydroxyquinoline-3-carboxamides Coupling->Amide_Library_Product Screening Biological Screening Amide_Library_Product->Screening

Caption: Workflow for generating an amide library.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[8][9][10]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

General Procedure for Parallel Synthesis:

  • In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DMF.

  • To each vial, add a solution of a unique amine (1.1 eq) from your library.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to each vial.

  • Seal the vials and allow the reactions to stir at room temperature for 12-24 hours.

  • Monitor the progress of a representative reaction by TLC or LC-MS.

  • Upon completion, quench the reactions by adding water.

  • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the individual products by flash chromatography or preparative HPLC.

Data Presentation: Representative Amide Derivatives

Amine Building BlockCoupling ReagentProduct Structure (Conceptual)Rationale for Inclusion in Library
AnilineHATUR = PhenylIntroduction of a simple aromatic substituent.
4-FluoroanilineHATUR = 4-FluorophenylExploration of halogen bonding and electronic effects.
PiperidineEDC/HOBtR = Piperidin-1-ylIntroduction of a saturated, basic heterocycle to improve solubility and potential for salt formation.
MorpholineEDC/HOBtR = Morpholin-4-ylIntroduction of a polar, non-basic heterocycle to modulate physicochemical properties.
(S)-1-PhenylethylamineHATUR = (S)-1-PhenylethylIntroduction of a chiral center to probe stereospecific interactions with the target.
Protocol 4: Suzuki Cross-Coupling for C-C Bond Formation

To further diversify the scaffold, a halogen atom can be introduced onto the quinoline core, which can then serve as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12][13] This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Workflow for Suzuki Coupling:

Suzuki_Coupling_Workflow Halogenated_Intermediate Halogenated 6-Ethyl-4-hydroxyquinoline-3-carboxylate (e.g., 8-Bromo derivative) Suzuki_Coupling Suzuki-Miyaura Coupling Halogenated_Intermediate->Suzuki_Coupling Boronic_Acid_Library Diverse Boronic Acids or Esters (R-B(OH)2) Boronic_Acid_Library->Suzuki_Coupling Coupled_Product_Library Library of C-C Coupled Derivatives Suzuki_Coupling->Coupled_Product_Library Screening Biological Screening Coupled_Product_Library->Screening

Caption: Workflow for Suzuki cross-coupling.

Note: This protocol assumes the prior synthesis of a halogenated (e.g., bromo- or iodo-) derivative of ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.

Materials:

  • Halogenated ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄

  • Solvent: e.g., 1,4-Dioxane/water mixture or DMF

General Procedure:

  • To a reaction vessel, add the halogenated quinoline (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (0.05-0.10 eq) and degas for another 5 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Conclusion

This compound represents a valuable and highly versatile intermediate for drug discovery. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an ideal starting point for the construction of diverse compound libraries. By leveraging established amide coupling and cross-coupling methodologies, researchers can efficiently explore the chemical space around this privileged scaffold. The insights from decades of quinolone research provide a rational basis for the design of new derivatives with the potential for novel or improved therapeutic activities. The protocols and strategies outlined in this document are intended to serve as a comprehensive guide for unlocking the full potential of this promising building block in the quest for new medicines.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • SAR of Quinolones. (n.d.). Retrieved January 16, 2026, from [Link]

  • The structure-activity relationships (SAR) of quinolones. The... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

  • SAR of Quinolines.pptx. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 16, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3 beta | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 16, 2026, from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed. Retrieved January 16, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 16, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development. The quinoline core is a significant pharmacophore found in numerous synthetic compounds with a wide range of pharmacological activities.[1] Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for higher sensitivity and selectivity.

Physicochemical Properties and Analytical Considerations

This compound (CAS No: 103802-41-1) possesses a chemical structure that lends itself to analysis by modern chromatographic and spectroscopic techniques.[2] The presence of the quinoline ring system results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable. The carboxylic acid moiety imparts acidic properties, influencing its solubility and chromatographic retention. These characteristics are key to the development of the following analytical protocols.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of quinoline derivatives.[3][4][5] The method described below provides a reliable and accurate means for the determination of this compound in various sample matrices.

Protocol: RP-HPLC-UV for Quantification

This protocol is designed for the purity assessment and quantification of this compound.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • Ultrapure water

2. Chromatographic Conditions:

ParameterCondition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at a predetermined λmax (e.g., 290 nm, to be determined by UV scan)
Run Time15 minutes

3. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of the analyte. Transfer to a suitable volumetric flask, add methanol to approximately 70% of the volume, and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool and dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

4. Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7] The validation should assess the following parameters:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from excipients, impurities, or degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range.
Accuracy Percent recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation ref_std Reference Standard stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol sample Test Sample sample_prep Prepare Sample Solution (1 mg/mL) sample->sample_prep working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std inject Inject Samples & Standards working_std->inject sample_prep->inject hplc_system HPLC System with C18 Column chromatogram Generate Chromatogram hplc_system->chromatogram inject->hplc_system peak_integration Integrate Peak Area chromatogram->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve Standards quantification Quantify Analyte peak_integration->quantification Samples cal_curve->quantification validation Perform Method Validation (ICH Q2) quantification->validation

Caption: Workflow for HPLC-UV quantification of this compound.

Advanced Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Protocol: LC-MS/MS for High-Sensitivity Quantification

1. Instrumentation and Materials:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC applications (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

2. LC and MS Conditions:

ParameterCondition
Liquid Chromatography
ColumnC18 Reversed-Phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient ElutionA rapid gradient optimized for the analyte, e.g., 5-95% B in 2 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of the reference standard (e.g., [M+H]+ → fragment ions)
Dwell Time100 ms
Collision EnergyOptimized for each transition

3. Solution Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using the initial mobile phase composition. For biological samples, a protein precipitation or liquid-liquid extraction step is necessary.[8]

Method Development and Validation Logic

LCMS_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH M10 for Bioanalytical) cluster_app Application infusion Direct Infusion of Standard ms_params Optimize MS Parameters (e.g., Cone Voltage, Collision Energy) infusion->ms_params Determine Precursor/Product Ions lc_params Optimize LC Parameters (e.g., Column, Mobile Phase, Gradient) ms_params->lc_params Integrate into LC method selectivity Selectivity & Matrix Effects lc_params->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision stability Stability (Freeze-Thaw, Bench-Top, etc.) accuracy_precision->stability sample_analysis Routine Sample Analysis stability->sample_analysis

Caption: Logical flow for LC-MS/MS method development and validation.

Alternative Method: UV-Visible Spectrophotometry

For a rapid, high-throughput estimation without the need for chromatographic separation, UV-Visible spectrophotometry can be employed. This method is suitable for pure samples or simple formulations where interfering substances are absent.

Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent in which the analyte is stable and soluble (e.g., methanol, ethanol, or 0.1 N HCl).[9]

  • Determine λmax: Prepare a dilute solution of the reference standard and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

This method, while simple, lacks the specificity of chromatographic methods and should be validated for its intended use.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, with RP-HPLC-UV being a robust and reliable option for routine quality control and formulation analysis. For applications demanding higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is recommended. Each protocol, when properly validated according to ICH guidelines, will ensure the generation of accurate and reproducible data, supporting the advancement of research and development involving this compound.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Gilar, M., et al. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Retrieved from [Link]

  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening Assays for Quinoline Carboxylic Acid-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The efficient discovery of novel QCA-based drug candidates hinges on the strategic application of high-throughput screening (HTS). This guide provides an in-depth analysis of HTS methodologies tailored for QCA libraries. We move beyond simplistic protocols to explain the causal relationships behind assay selection and experimental design. Detailed, step-by-step protocols for a Fluorescence Polarization (FP) competitive binding assay and a luminescent AlphaLISA® protein-substrate interaction assay are provided, complete with data analysis workflows and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable screening cascades for this important class of compounds.

The Strategic Imperative for Screening Quinoline Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of modern pharmacology. When functionalized with a carboxylic acid, the resulting scaffold offers a unique combination of rigidity, hydrogen bonding capabilities, and potential for diverse chemical modifications. This has led to the development of QCAs as potent inhibitors and modulators of various biological targets, with applications in oncology, infectious diseases, and inflammation.[1][2][3]

High-Throughput Screening (HTS) provides the engine for exploring vast chemical libraries to identify initial "hits" that modulate a biological target of interest.[4] However, the unique physicochemical properties of QCAs, particularly their potential for intrinsic fluorescence, demand a carefully considered approach to assay design to avoid common pitfalls and ensure the generation of high-quality, actionable data.[5][6][7]

This guide emphasizes two powerful HTS technologies—Fluorescence Polarization (FP) and AlphaLISA®—that are particularly well-suited for screening QCA libraries due to their robustness and reduced susceptibility to compound interference.

Foundational Concepts: Selecting the Optimal Assay

The success of any HTS campaign is predetermined by the quality and suitability of the assay. The choice between a biochemical and a cell-based assay format is the first critical decision point.

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) to study the direct interaction of a compound with its target. They are highly specific, offer a clean signal window, and are ideal for initial hit discovery and structure-activity relationship (SAR) studies.[1][4][8]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, off-target effects, and general cytotoxicity.[2][8] They are essential for validating biochemical hits and for phenotypic screening campaigns where the specific target may be unknown.

Navigating Compound Interference

A significant challenge in screening QCAs is their inherent aromatic nature, which can lead to intrinsic fluorescence.[7] This property can directly interfere with fluorescence intensity-based assays, leading to a high rate of false positives (fluorescent compounds being misidentified as inhibitors) or false negatives (fluorescence quenching masking true activity). Therefore, assay technologies that mitigate this risk are strongly preferred.

  • Fluorescence Polarization (FP): An excellent choice for studying molecular binding events. FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Because it measures a ratio of polarized light, it is less affected by the absolute intensity of a signal, making it more robust against interference from fluorescent compounds.[9][10]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based technology that relies on a chemiluminescent signal generated when two beads are brought into close proximity.[11][12] The long-wavelength emission (615 nm) and time-resolved detection format significantly reduce interference from compound autofluorescence and light scatter.

Application Focus: Targeting the Kynurenine Pathway

To illustrate the practical application of HTS for QCAs, we focus on the kynurenine pathway, the primary metabolic route for tryptophan. Dysregulation of this pathway is implicated in neurodegenerative disorders and cancer.[13][14][15] An enzyme within this pathway, Kynurenine Monooxygenase (KMO), is a key therapeutic target. Inhibiting KMO can decrease the production of downstream neurotoxic metabolites (e.g., quinolinic acid) and increase levels of the neuroprotective kynurenic acid, itself a quinoline carboxylic acid derivative.[14]

Below is a simplified representation of the Kynurenine Pathway, highlighting the strategic position of KMO.

Kynurenine_Pathway Figure 1: Simplified Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO (Target) Kynurenine->KMO KAT KAT Kynurenine->KAT Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->Hydroxykynurenine Inhibition Point Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Shunted Pathway (Desired Outcome)

Caption: A diagram of the Kynurenine Pathway highlighting KMO as a drug target.

Experimental Protocol 1: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding HTS assay to identify QCAs that disrupt the interaction between a protein kinase and a fluorescently labeled tracer ligand.

Principle of the Assay

A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling slows dramatically, leading to high polarization. Unlabeled compounds from the QCA library that bind to the protein will displace the tracer, causing a decrease in polarization.

FP_Workflow Figure 2: Fluorescence Polarization Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_read 3. Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Prep_Kinase Dilute Kinase Stock Prep_Buffer->Prep_Kinase Prep_Tracer Dilute Fluorescent Tracer Prep_Buffer->Prep_Tracer Prep_Library Format QCA Library Plate Add_Cmpd Dispense QCA Compound or DMSO Prep_Library->Add_Cmpd Add_Kinase Add Kinase Solution Add_Cmpd->Add_Kinase Incubate1 Incubate (e.g., 15 min) Add_Kinase->Incubate1 Add_Tracer Add Tracer Solution Incubate1->Add_Tracer Incubate2 Incubate to Equilibrium (e.g., 60 min) Add_Tracer->Incubate2 Read_Plate Read Plate on FP-enabled Reader Incubate2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Z_Factor Calculate Z' Factor Read_Plate->Z_Factor Dose_Response Generate IC50 Curves for Hits Calc_Inhibition->Dose_Response

Caption: Step-by-step workflow for the Fluorescence Polarization HTS assay.

Materials
  • Protein Target: Purified kinase of interest.

  • Fluorescent Tracer: A known ligand of the kinase conjugated to a fluorophore (e.g., TAMRA, fluorescein).

  • QCA Library: 10 mM stocks in DMSO, arrayed in 384-well source plates.

  • Assay Plates: Low-volume, black, flat-bottom 384-well plates.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Controls: DMSO (negative), unlabeled known binder (positive).

  • Equipment: FP-capable microplate reader, automated liquid handlers.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X working solution of the kinase in Assay Buffer.

    • Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The final concentration should be optimized to be near its Kd for the target, yielding a robust signal window.

  • Assay Plate Setup (Final Volume: 20 µL):

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the QCA library compounds or DMSO into the appropriate wells of the assay plate.

    • Add 10 µL of the 2X Kinase solution to all wells.

    • Mix by shaking or centrifugation and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X Tracer solution to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Z' Factor: Assess assay quality using the positive (P) and negative (N) controls: Z' = 1 - (3 * (SD_P + SD_N)) / |Mean_P - Mean_N| A Z' factor > 0.5 indicates an excellent assay.[16]

    • Percent Inhibition: Calculate for each compound well relative to controls: % Inhibition = 100 * (1 - (mP_sample - mP_positive) / (mP_negative - mP_positive))

    • Identify hits based on a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Perform dose-response experiments on confirmed hits to determine IC₅₀ values.

ParameterRecommended ValueRationale
Final Kinase Conc. 1-10 nMDetermined by Kd of tracer; low enough to be sensitive to competition.
Final Tracer Conc. 1-5 nMNear Kd for optimal signal window and sensitivity.[9]
Final Compound Conc. 10 µMStandard concentration for single-point primary screening.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on protein stability and activity.
Z' Factor Goal > 0.5Ensures a robust and statistically significant screening window.[16]

Experimental Protocol 2: AlphaLISA® Assay

This protocol details a method to screen for QCA inhibitors of the interaction between a histone demethylase (JMJD) and its biotinylated histone peptide substrate.[8]

Principle of the Assay

The assay uses two bead types: Streptavidin-coated "Donor" beads that bind the biotinylated histone peptide, and antibody-coated "Acceptor" beads that bind the demethylase enzyme. When the enzyme and substrate interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. QCA compounds that inhibit the interaction prevent bead proximity, resulting in a loss of signal.[11][12]

AlphaLISA_Workflow Figure 3: AlphaLISA Interaction Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_read 3. Data Acquisition & Analysis Prep_Buffer Prepare AlphaLISA Buffer Prep_Enzyme Dilute Demethylase Prep_Buffer->Prep_Enzyme Prep_Substrate Dilute Biotinylated Peptide Prep_Buffer->Prep_Substrate Prep_Beads Prepare Donor & Acceptor Beads (in dark) Prep_Buffer->Prep_Beads Add_Cmpd Dispense QCA Compound or DMSO Add_Enzyme Add Demethylase Solution Add_Cmpd->Add_Enzyme Add_Substrate Add Biotinylated Peptide Add_Enzyme->Add_Substrate Incubate1 Incubate (e.g., 60 min, RT) Add_Substrate->Incubate1 Add_Beads Add Premixed Beads Incubate1->Add_Beads Incubate2 Incubate (e.g., 60 min, RT, dark) Add_Beads->Incubate2 Read_Plate Read on Alpha-enabled Reader (615 nm) Incubate2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Z_Factor Calculate Z' Factor Read_Plate->Z_Factor Dose_Response Generate IC50 Curves for Hits Calc_Inhibition->Dose_Response

Caption: Step-by-step workflow for the AlphaLISA protein-substrate interaction assay.

Materials
  • Protein Target: Purified Histone Demethylase (e.g., JMJD2E).[8]

  • Substrate: Biotinylated histone H3 peptide.

  • Detection Reagents: Streptavidin-Donor Beads and Anti-Enzyme Antibody-Acceptor Beads (e.g., Anti-FLAG, Anti-His).

  • QCA Library: 10 mM stocks in DMSO.

  • Assay Plates: White, shallow-well 384-well plates (e.g., ProxiPlate).

  • AlphaLISA Buffer: Provided by the manufacturer, typically a Tris or HEPES buffer with BSA.

  • Equipment: Alpha-capable microplate reader, automated liquid handlers.

Step-by-Step Methodology
  • Reagent Preparation (all dilutions in AlphaLISA Buffer):

    • Prepare a 4X working solution of the demethylase enzyme.

    • Prepare a 4X working solution of the biotinylated histone peptide.

    • Prepare a 2X working solution of the premixed Donor and Acceptor beads according to the manufacturer's protocol. This step must be done in low light conditions.

  • Assay Plate Setup (Final Volume: 20 µL):

    • Add 5 µL of Assay Buffer to all wells.

    • Transfer 100 nL of the QCA library compounds or controls into the appropriate wells.

    • Add 5 µL of the 4X Demethylase solution.

    • Add 5 µL of the 4X Biotinylated Peptide solution.

    • Mix, seal, centrifuge briefly, and incubate for 60 minutes at room temperature.

    • Under subdued light, add 10 µL of the 2X premixed bead solution to all wells.

    • Seal the plate with an aluminum seal, centrifuge, and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-capable microplate reader (e.g., EnVision).

  • Data Analysis:

    • Data analysis follows the same principles as the FP assay: calculate the Z' factor for assay quality, determine percent inhibition for each compound, and generate IC₅₀ curves for confirmed hits.

ParameterRecommended ValueRationale
Final Enzyme Conc. 5-20 nMEmpirically determined via cross-titration with substrate.
Final Substrate Conc. 5-20 nMEmpirically determined to give the best signal-to-background ratio.
Final Bead Conc. 10-20 µg/mLAs recommended by the manufacturer.
Final Compound Conc. 10 µMStandard concentration for single-point primary screening.
Z' Factor Goal > 0.5Ensures a robust and statistically significant screening window.[11][16]

Ensuring Trustworthiness: Hit Validation and Counter-Screening

The primary screen identifies "hits," but these must be rigorously validated to eliminate artifacts and false positives. This self-validating process is critical for the integrity of the campaign.

  • Hit Confirmation: Re-test primary hits from a fresh stock solution to confirm activity.

  • Dose-Response Analysis: Perform a serial dilution of confirmed hits to determine their potency (IC₅₀) and ensure a well-behaved sigmoidal curve.

  • Orthogonal Assays: Validate hits using a mechanistically distinct assay. For example, a hit from the AlphaLISA interaction assay could be tested in an enzymatic assay that directly measures formaldehyde production from the demethylation reaction.[8]

  • Interference Counter-Screens: For fluorescence-based assays, hits should be tested in the absence of the target protein to identify compounds that intrinsically quench or enhance the tracer's fluorescence. For AlphaLISA, a counter-screen can be run with non-specific beads to flag promiscuous compounds.

References

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497-4514. Available at: [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878. Available at: [Link]

  • Luo, M., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. Available at: [Link]

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances. Available at: [Link]

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 53. Available at: [Link]

  • Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

  • Sharma, P., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Szala, M., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules. Available at: [Link]

  • Charnwood Discovery. (n.d.). AlphaLISA. Charnwood Discovery Website. Available at: [Link]

  • Mecca, C. Z. P., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolon. (n.d.). Tryptophan/Kynurenine Ratio Targeted Panel. Metabolon Website. Available at: [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience Website. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Website. Available at: [Link]

  • PerkinElmer. (n.d.). AlphaLISA Technology. PerkinElmer Website.
  • Schwarcz, R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. Available at: [Link]

  • Gonzalez-Sanz, J. M., et al. (2022). Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. Molecules. Available at: [Link]

  • Nuvisan. (n.d.). High-throughput screening. Nuvisan Website. Available at: [Link]

  • Mo, J., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

Sources

Application Notes & Protocols: A Stepwise Guide to Evaluating the Anti-inflammatory Properties of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1] Key molecular players in the inflammatory cascade include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators such as prostaglandins and nitric oxide (NO), respectively.[1][2] The activation of transcription factors like nuclear factor-kappa B (NF-κB) and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway are central to the expression of these and other pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5][6] Consequently, targeting these pathways is a primary strategy in the discovery of novel anti-inflammatory therapeutics.[7]

Quinolone derivatives have emerged as a promising class of compounds with a wide range of biological activities. This document provides a comprehensive experimental framework for the preclinical evaluation of a novel quinolone derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, for its potential anti-inflammatory properties. The following protocols are designed to systematically investigate the compound's efficacy and mechanism of action, progressing from initial in vitro cellular assays to a well-established in vivo model of acute inflammation.

Experimental Design Overview

The experimental strategy is designed to provide a multi-faceted evaluation of the compound's anti-inflammatory potential. It begins with in vitro studies using a murine macrophage cell line to assess direct cellular effects and elucidate potential mechanisms of action. This is followed by an in vivo study to confirm the compound's efficacy in a more complex biological system.

G cluster_0 Phase 1: In Vitro Mechanistic & Efficacy Screening cluster_1 Phase 2: In Vivo Efficacy Confirmation Cell_Culture RAW 264.7 Macrophage Culture LPS_Stimulation LPS-Induced Inflammatory Response Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification (ELISA) LPS_Stimulation->Cytokine_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for iNOS, COX-2, TNF-α, IL-6) LPS_Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for iNOS, COX-2, p-p65, p-p38) LPS_Stimulation->Protein_Expression Phase_1_Output Mechanistic Insights & In Vitro Potency Protein_Expression->Phase_1_Output Animal_Model Carrageenan-Induced Paw Edema in Rats Paw_Volume Paw Volume Measurement (Plethysmometry) Animal_Model->Paw_Volume Data_Analysis Calculation of Edema Inhibition Paw_Volume->Data_Analysis Phase_2_Output In Vivo Anti-inflammatory Efficacy Data_Analysis->Phase_2_Output

Experimental workflow for evaluating anti-inflammatory properties.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of testing utilizes the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a robust inflammatory response in these cells.[8][9]

Protocol 1: Cell Culture and LPS Stimulation

Objective: To prepare RAW 264.7 macrophages for subsequent anti-inflammatory assays and induce an inflammatory response with LPS.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Dexamethasone (Positive Control)

  • Cell culture plates (96-well, 24-well, and 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in appropriate culture plates based on the downstream assay (e.g., 1-2 x 10⁵ cells/well for a 96-well plate) and allow them to adhere overnight.[9]

  • Treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone (a known anti-inflammatory agent) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).[10] A non-stimulated control group should also be included.

Protocol 2: Quantification of Nitric Oxide Production (Griess Assay)

Objective: To measure the effect of the test compound on LPS-induced nitric oxide production.

Rationale: Overproduction of NO by iNOS is a hallmark of inflammation. The Griess assay is a reliable and straightforward colorimetric method to indirectly quantify NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.[11][12]

Procedure:

  • Sample Collection: After the 24-hour LPS stimulation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[11]

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[12][13]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of the test compound on the secretion of TNF-α and IL-6.

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these proteins in the cell culture medium.[15]

Procedure:

  • Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation. Centrifuge to remove any cellular debris.

  • ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add Streptavidin-HRP (Horseradish Peroxidase).[15]

    • Wash and add a substrate solution (e.g., TMB) to develop a colored product.[15]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[16]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated from recombinant cytokines.[16][17]

Protocol 4: Analysis of Inflammatory Gene Expression (RT-qPCR)

Objective: To determine if the test compound inhibits the expression of key pro-inflammatory genes at the mRNA level.

Rationale: Real-time quantitative PCR (RT-qPCR) is a highly sensitive technique to measure changes in gene expression.[18][19][20] This allows for the investigation of whether the test compound's effects on protein levels (iNOS, COX-2, TNF-α, IL-6) are due to transcriptional regulation.

Procedure:

  • Cell Lysis and RNA Extraction: After a shorter LPS stimulation period (e.g., 4-6 hours), wash the cells with PBS and lyse them using a reagent like TRIzol. Extract total RNA using a standard RNA extraction kit.[18]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[20][21]

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.[21]

  • Data Analysis: Analyze the qPCR data using the ΔΔCT method to determine the relative fold change in gene expression in treated samples compared to the LPS-stimulated control group.[21]

Protocol 5: Analysis of Protein Expression and Signaling Pathways (Western Blot)

Objective: To quantify the expression of iNOS and COX-2 proteins and to investigate the compound's effect on the NF-κB and MAPK signaling pathways.

Rationale: Western blotting allows for the visualization and quantification of specific proteins.[2] By measuring the levels of iNOS and COX-2, we can confirm the findings from the NO and gene expression assays.[22][23] Furthermore, by probing for the phosphorylated (activated) forms of key signaling proteins like p65 (a subunit of NF-κB) and p38 (a member of the MAPK family), we can gain insight into the compound's mechanism of action.[24]

G cluster_0 Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K p-p65 (NF-κB) p-p65 (NF-κB) IKK->p-p65 (NF-κB) Gene_Transcription Pro-inflammatory Gene Transcription p-p65 (NF-κB)->Gene_Transcription Nuclear Translocation MAP2K MAP2K MAP3K->MAP2K p-p38 (MAPK) p-p38 (MAPK) MAP2K->p-p38 (MAPK) p-p38 (MAPK)->Gene_Transcription iNOS iNOS Gene_Transcription->iNOS COX-2 COX-2 Gene_Transcription->COX-2 TNF-α TNF-α Gene_Transcription->TNF-α IL-6 IL-6 Gene_Transcription->IL-6 6-Ethyl-4-hydroxyquinoline-3-carboxylic_acid Test Compound 6-Ethyl-4-hydroxyquinoline-3-carboxylic_acid->IKK 6-Ethyl-4-hydroxyquinoline-3-carboxylic_acid->MAP2K

Key inflammatory signaling pathways targeted for investigation.

Procedure:

  • Protein Extraction: After the appropriate stimulation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.[2] Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-p38, and a loading control (e.g., β-actin) overnight at 4°C.[2][25]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[25] Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[2]

  • Densitometry: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.[2]

Table 1: Summary of In Vitro Experimental Parameters

AssayKey Parameter MeasuredCell LineStimulusPositive ControlExpected Outcome of Effective Compound
Griess Assay Nitrite (NO₂⁻) concentrationRAW 264.7LPS (1 µg/mL)DexamethasoneDecreased NO₂⁻ levels
ELISA TNF-α and IL-6 protein levelsRAW 264.7LPS (1 µg/mL)DexamethasoneDecreased cytokine secretion
RT-qPCR mRNA expression of iNOS, COX-2, TNF-α, IL-6RAW 264.7LPS (1 µg/mL)DexamethasoneReduced mRNA expression
Western Blot Protein levels of iNOS, COX-2, p-p65, p-p38RAW 264.7LPS (1 µg/mL)DexamethasoneReduced protein expression/phosphorylation

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

To validate the in vitro findings, the carrageenan-induced paw edema model in rats is employed. This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[26][27][28]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of the test compound in an acute inflammation model.

Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[26][29] The first phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, involving the induction of COX-2.[26] This model is therefore excellent for evaluating compounds that may inhibit prostaglandin synthesis.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound (Test Compound)

  • Indomethacin or Diclofenac (Positive Control)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at least three different doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[26]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[26][30]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26][29]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .[26]

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 2: Summary of In Vivo Experimental Parameters

Animal ModelStrainInducing AgentParameter MeasuredPositive ControlExpected Outcome of Effective Compound
Paw Edema Wistar or Sprague-Dawley Rat1% CarrageenanPaw Volume (mL)Indomethacin (10 mg/kg)Significant reduction in paw edema

Conclusion

This comprehensive guide outlines a robust, stepwise approach to thoroughly evaluate the anti-inflammatory potential of this compound. By integrating a series of well-established in vitro and in vivo assays, researchers can effectively determine the compound's efficacy, elucidate its mechanism of action by probing key inflammatory pathways like NF-κB and MAPK, and establish a strong foundation for further preclinical development.[3][5][24][31]

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation Research, 1, 1-16. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Dolpady, J., C. G., & Shruthi, S. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 716469. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226. [Link]

  • O'Neill, L. A. J. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Innate Immunity, 7(1), 1-10. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Wprowadzenie do metodologii badań in vitro i ex vivo w ocenie właściwości przeciwzapalnych leków do stosowania miejscowego. (2022). MDPI. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 359(1-2), 177-184. [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • N.A. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. N.A.. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology, 2121, 131-139. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 1572, 21-31. [Link]

  • ResearchGate. (2019, December 8). Protocol Griess Test. ResearchGate. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023, July 31). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression v1. protocols.io. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, X. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 22. [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

  • Ginis, I., Jais, M., & Barone, F. C. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 662-672. [Link]

  • Kim, D. H., Park, C. H., Kim, J. Y., & Park, M. H. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., & Li, X. (2023). The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function. Frontiers in Microbiology, 14, 1198548. [Link]

  • ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. [Link]

  • Nakajima, H., Takeda, T., & Ito, T. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 1-6. [Link]

  • N.A. (n.d.). TNF-α (free) ELISA. N.A.. [Link]

  • ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. [Link]

  • Liu, X., & Wang, Y. (2022). Targeting SAA expression via siRNA mitigates preterm birth induced by maternal inflammation. Frontiers in Immunology, 13, 988514. [Link]

  • Kim, M., & Kim, C. (2023). Brief guide to RT-qPCR. Journal of Exercise Rehabilitation, 19(4), 225-231. [Link]

  • ResearchGate. (n.d.). Western blot was performed to detect renal COX-2 and iNOS levels in... ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS... ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid as an Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinolines in Crop Protection

The continuous evolution of fungicide resistance in plant pathogens presents a significant threat to global food security. This necessitates the discovery and development of novel fungicides with unique modes of action.[1][2] Quinoline derivatives have emerged as a promising class of compounds in agrochemical research, demonstrating potent and broad-spectrum antifungal activity.[3][4][5] This document provides a detailed guide for researchers and scientists on the evaluation of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid as a potential agricultural fungicide. We will delve into its synthesis, proposed mechanism of action, and provide comprehensive protocols for in vitro and in vivo efficacy testing.

Chemical Profile and Synthesis

Compound: this compound CAS Number: 103802-41-1[6][7] Molecular Formula: C12H11NO3[8] Molecular Weight: 217.22 g/mol [8]

The synthesis of this compound can be achieved through the hydrolysis of its ethyl ester, ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.[9] A general and established method for the synthesis of the ethyl ester involves the thermal cyclization of an appropriate diethyl ethoxymethylenemalonate derivative of an aniline.[10]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis process starting from 4-ethylaniline.

Step 1: Synthesis of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine 4-ethylaniline and diethyl ethoxymethylenemalonate in a suitable high-boiling solvent such as diphenyl ether.

  • Reaction: Heat the mixture under an inert atmosphere to approximately 250°C. Ethanol will be produced and should be distilled off as the reaction proceeds.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and add acetone to precipitate the product.

  • Purification: Filter the crude product, wash with acetone, and recrystallize from ethanol to yield pure ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.[10]

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

  • Reaction: Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove any unreacted starting material.

  • Purification: Acidify the filtrate with hydrochloric acid to a pH of approximately 4 to precipitate the this compound. Filter the precipitate, wash with water, and dry under vacuum.[9]

Proposed Mechanism of Action: Targeting Fungal Respiration

While the precise mechanism of this compound has not been explicitly detailed in the available literature, insights can be drawn from related quinoline-based fungicides. A novel quinoline fungicide, quinofumelin, has been shown to target the pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of uracil, a vital component of nucleic acids.

Another potential target for quinoline derivatives is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, a mechanism observed in fungicides like carboxin.[11] Inhibition of SDH disrupts cellular respiration and energy production in the fungal cell.

The proposed mechanism of action for this compound is hypothesized to involve the disruption of key metabolic pathways essential for fungal growth and survival, potentially through the inhibition of DHODH or SDH.

Diagram: Proposed Mechanism of Action

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_pyrimidine Pyrimidine Biosynthesis TCA TCA Cycle SDH Succinate Dehydrogenase (SDH) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP SDH->ETC Fumarate Precursors Precursors DHODH Dihydroorotate Dehydrogenase (DHODH) Precursors->DHODH Uracil Uracil Synthesis DHODH->Uracil NucleicAcids Nucleic Acid Synthesis Uracil->NucleicAcids Quinoline This compound Quinoline->SDH Inhibition Quinoline->DHODH Inhibition G A Prepare Stock Solution of This compound B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Fungal Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Evaluation in a Plant Model

Following promising in vitro results, it is crucial to assess the efficacy of the compound in a whole-plant system. This involves artificially infecting plants and then treating them with the test compound to evaluate its protective and curative activities. [12][13]

Protocol 3: Whole Plant Assay for Protective and Curative Activity

This protocol describes a general method that can be adapted for various plant-pathogen systems.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, wheat, or bean seedlings)

  • Fungal pathogen culture

  • This compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)

  • Controlled environment growth chamber

Procedure:

Protective Activity:

  • Treatment: Spray a group of plants with a solution of this compound at various concentrations. Include a control group sprayed with a blank formulation.

  • Inoculation: After a set period (e.g., 24 hours), inoculate the treated and control plants with a spore suspension of the target pathogen.

  • Incubation: Place the plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area affected or by counting the number of lesions. [14] Curative Activity:

  • Inoculation: Inoculate a group of healthy plants with a spore suspension of the target pathogen.

  • Treatment: After a set period post-inoculation (e.g., 24-48 hours), treat the infected plants with a solution of this compound at various concentrations.

  • Incubation and Assessment: Follow the same incubation and disease assessment procedures as for the protective activity.

Data Analysis:

Calculate the percent disease control for each treatment compared to the untreated control.

Data Presentation:

Treatment Concentration (µg/mL)Protective Efficacy (% Disease Control)Curative Efficacy (% Disease Control)
10Data to be determinedData to be determined
50Data to be determinedData to be determined
100Data to be determinedData to be determined

Diagram: In Vivo Fungicide Efficacy Testing Workflow

G cluster_protective Protective Assay cluster_curative Curative Assay A1 Treat Plants with Compound A2 Inoculate with Pathogen A1->A2 A3 Incubate A2->A3 A4 Assess Disease Severity A3->A4 B1 Inoculate Plants with Pathogen B2 Treat with Compound B1->B2 B3 Incubate B2->B3 B4 Assess Disease Severity B3->B4

Caption: Workflow for evaluating protective and curative fungicidal activity.

Conclusion and Future Directions

The protocols and information presented in this guide provide a comprehensive framework for the initial development of this compound as a novel agricultural fungicide. The quinoline scaffold holds significant potential for the discovery of new crop protection solutions. [4]Further research should focus on elucidating the precise mechanism of action, expanding the spectrum of activity against a wider range of plant pathogens, and conducting formulation and field trial studies to assess its performance under real-world agricultural conditions.

References

  • Oreate AI Blog. (2025, December 16).
  • Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (n.d.). PMC - NIH.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024, June 5). PubMed.
  • Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. (n.d.). American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B.
  • Design and biological activity of a novel fungicide, quinofumelin. (n.d.). PMC - NIH.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Creative Biolabs. (n.d.). Antifungal Activity Test Service - Live Biotherapeutics.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH.
  • PrepChem.com. (n.d.).
  • chemicalbook. (n.d.). 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021, October 8).
  • Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. (n.d.). MDPI.
  • A multi-infection model for antifungal screening in vivo. (1988, September). PubMed.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021, October 8). Journal of Agricultural and Food Chemistry - ACS Figshare.
  • Chem-Impex. (n.d.).
  • Matrix Scientific. (n.d.). 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid.
  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (n.d.). ARCC Journals.
  • In Vivo Study of Trichoderma-Pathogen-Plant Interactions, Using Constitutive and Inducible Green Fluorescent Protein Reporter Systems. (n.d.). NIH.
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum. (2020, November).
  • Chem-Impex. (n.d.).
  • In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. (n.d.). ARCC Journals.
  • This compound. (n.d.). LabSolu.
  • Guidechem. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1.
  • PubChem - NIH. (n.d.). Carboxin | C12H13NO2S | CID 21307.

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-Ethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of a Novel Quinolone Carboxylic Acid Derivative

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a quinolone derivative of interest for its potential therapeutic applications. As with many heterocyclic carboxylic acids, this compound is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical in vivo studies. The acidic nature of the carboxylic acid moiety and the aromatic quinoline core contribute to a physicochemical profile that requires a carefully considered formulation strategy to ensure reliable and reproducible dosing.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to formulate this compound for in vivo evaluation. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the proposed formulation strategies, empowering the end-user to make informed decisions tailored to their specific experimental needs. The protocols herein are designed as self-validating systems, incorporating critical quality control checkpoints to ensure the integrity and consistency of the final dosing formulation.

Physicochemical Characterization: A Predictive Analysis

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. In the absence of empirical data for this compound, a predictive analysis was conducted using established computational models to estimate key parameters that govern its biopharmaceutical behavior.

PropertyPredicted ValueImplication for Formulation
pKa Acidic pKa: ~5.0 - 6.0The compound will be poorly soluble in the acidic environment of the stomach and will exhibit pH-dependent solubility, with increased solubility at higher pH.
logP ~2.5 - 3.5This moderate lipophilicity suggests that the compound is poorly water-soluble but may have reasonable membrane permeability.
Aqueous Solubility (logS) ~ -4.0 to -5.0The predicted low aqueous solubility confirms that a simple aqueous solution is unlikely to be a viable formulation approach for achieving therapeutic concentrations.

Note: These values are computationally predicted and should be experimentally verified.

The predicted properties underscore the challenges in formulating this compound. Its acidic nature and low intrinsic solubility necessitate strategies that either enhance solubility or provide a stable, uniform dispersion for consistent dosing.

Formulation Strategy: A Multi-pronged Approach

Given the predicted physicochemical profile, a multi-pronged approach to formulation development is recommended. This involves a systematic evaluation of both solution-based and suspension-based formulations. The choice of the final formulation will depend on the required dose, the route of administration, and the toxicology profile of the selected excipients.

Decision-Making Workflow for Formulation Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for this compound.

Formulation_Workflow A Start: Desired Dose & Route of Administration B Solubility Screening in Various Vehicles A->B C Is the compound soluble at the target concentration? B->C D Solution-Based Formulation C->D Yes E Suspension-Based Formulation C->E No F Characterize Formulation (pH, osmolality, stability) D->F E->F G In Vivo Study F->G

Caption: Workflow for formulation selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for solubility screening and the preparation of both solution and suspension formulations for in vivo studies.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles to identify potential candidates for solution-based or suspension-based formulations.

Materials:

  • This compound

  • A selection of vehicles (see table below)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

  • pH meter

  • Microcentrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Vehicle Selection: Choose a range of vehicles that represent different solubilization mechanisms. A suggested starting panel is provided below.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a pre-weighed glass vial.

    • Add a known volume of the selected vehicle (e.g., 1 mL) to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure the powder is well-wetted.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Analysis:

    • After the equilibration period, visually inspect the vials for the presence of undissolved solid.

    • For vials containing undissolved solid, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Data Interpretation:

    • Calculate the solubility in each vehicle (e.g., in mg/mL).

    • Based on the results, identify promising vehicles for further development.

Suggested Vehicles for Initial Solubility Screening:

Vehicle ClassSpecific ExamplesRationale
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4To assess solubility at physiological pH.
Co-solvents 10% DMSO in PBS, 20% PEG 400 in waterTo enhance solubility by reducing the polarity of the aqueous vehicle.
Surfactants 1% Tween® 80 in water, 2% Solutol® HS 15 in waterTo improve wetting and potentially form micelles to solubilize the compound.
Cyclodextrins 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterTo form inclusion complexes that enhance aqueous solubility.[1]
Oils Corn oil, Sesame oilFor potential lipid-based formulations.
Protocol 2: Preparation of a Solution-Based Formulation

Objective: To prepare a clear, stable solution of this compound for in vivo administration. This protocol is suitable if the solubility screening identifies a vehicle that can dissolve the compound at the desired concentration.

Materials:

  • This compound

  • Selected vehicle (e.g., 10% DMSO, 40% PEG 400, 50% water)

  • Sterile, graduated containers

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter (if applicable)

Procedure:

  • Vehicle Preparation:

    • In a sterile container, prepare the chosen vehicle system by accurately measuring and combining the individual components. For example, to prepare 10 mL of a 10% DMSO, 40% PEG 400, 50% water vehicle, combine 1 mL of DMSO, 4 mL of PEG 400, and 5 mL of sterile water.

    • Mix the vehicle thoroughly using a magnetic stirrer.

  • Compound Dissolution:

    • Accurately weigh the required amount of this compound to achieve the target concentration.

    • Slowly add the powdered compound to the vehicle while stirring continuously.

    • Continue stirring until the compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • pH Adjustment (if necessary):

    • Measure the pH of the final solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using small volumes of dilute acid or base (e.g., 0.1 N HCl or 0.1 N NaOH). Be aware that pH adjustment may affect the solubility of the compound.

  • Quality Control:

    • Visually inspect the solution for any particulate matter. If necessary, the solution can be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).

    • Confirm the final concentration of the compound using a validated analytical method.

    • Assess the short-term stability of the formulation by storing it under the intended study conditions and re-analyzing the concentration after a specified period.

Protocol 3: Preparation of a Suspension-Based Formulation

Objective: To prepare a uniform and stable suspension of this compound for oral administration. This is the preferred approach when the compound's solubility is insufficient for a solution-based formulation at the target dose.[2]

Materials:

  • This compound (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (Na-CMC) in purified water)[2]

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation of the Suspending Vehicle:

    • To prepare 100 mL of 0.5% Na-CMC, slowly add 0.5 g of Na-CMC to 100 mL of purified water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the Na-CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

    • Add the wetting agent (e.g., 100 µL of Tween® 80 for a 0.1% concentration) to the suspending vehicle and mix thoroughly.

  • Particle Size Reduction (Optional but Recommended):

    • If the particle size of the compound is large, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and improves the stability of the suspension.

  • Preparation of the Suspension:

    • Accurately weigh the required amount of this compound.

    • In a mortar, add a small amount of the suspending vehicle to the powder to form a smooth, uniform paste. This process, known as levigation, is crucial for preventing clumping and ensuring a homogenous dispersion.

    • Gradually add the remaining suspending vehicle to the paste while continuously triturating with the pestle.

    • For improved uniformity, the suspension can be transferred to a suitable container and homogenized using a high-shear homogenizer.

  • Quality Control:

    • Visually inspect the suspension for homogeneity and the absence of large aggregates.

    • Assess the re-suspendability of the formulation by allowing it to stand for a period and then gently inverting the container to see if the sediment is easily and uniformly redispersed.

    • Confirm the concentration of the compound in the suspension by taking a representative sample (while stirring) and analyzing it using a validated analytical method.

In Vivo Administration: Key Considerations

The choice of administration route will significantly impact the formulation design.

  • Oral (PO): Suspensions are often suitable for oral gavage. The vehicle should be non-toxic and not interfere with the absorption of the compound.[2]

  • Intraperitoneal (IP): Formulations for IP injection must be sterile and non-irritating. The pH should be close to physiological.[2]

  • Intravenous (IV): Only clear, particle-free solutions should be administered intravenously. The use of co-solvents should be minimized to avoid hemolysis and other adverse effects.

Stability and Quality Control: Ensuring Data Integrity

The stability of the formulation is critical for the reliability of in vivo studies. Both physical and chemical stability should be assessed.

  • Physical Stability: For solutions, monitor for precipitation or crystallization. For suspensions, assess for caking (the formation of a non-resuspendable sediment) and particle size changes over time.

  • Chemical Stability: The concentration of this compound in the formulation should be determined at the beginning and end of the study period to ensure that no significant degradation has occurred.

Conclusion: A Pathway to Successful In Vivo Evaluation

The successful in vivo evaluation of this compound hinges on the development of a robust and reproducible formulation. By systematically evaluating the compound's solubility and employing the detailed protocols provided, researchers can develop either a solution-based or a suspension-based formulation that ensures accurate and consistent dosing. The emphasis on quality control and stability assessment will further enhance the integrity of the data generated in preclinical studies, paving the way for a comprehensive understanding of the compound's pharmacological profile.

References

  • BenchChem. (2025).
  • Anby, J., Williams, H., & Pouton, C. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics, 14(11), 4017–4028.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dissolution of Gastrophenzine. BenchChem.
  • Ghosh, A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2024). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. MDPI.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
  • Healing, G., Sulemann, T., Cotton, P., Harris, J., Hargreaves, A., Finney, R., Kirk, S., Schramm, C., Garner, C., Pivette, P., & Burdett, L. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(1), 140–150.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Anonymous. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • University of Michigan. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • ResearchGate. (2025).
  • Li, D., & Li, J. (2022).
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Quinolone-3-carboxylic acid. PubChem.
  • Sharma, A. K., Singh, V. K., Meena, P., Kumar, A., & Singh, S. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Journal of Pharmacology and Toxicology, 15(1), 1-10.
  • Gad, S. C. (n.d.).
  • A-Star Research. (n.d.). This compound ethyl ester.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • ResearchGate. (2025).
  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Kumpulainen, H., Vainio, M. J., & Johnson, M. S. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(4), 1647–1656.
  • Williams, R. (2022).
  • ChemicalBook. (n.d.). 6-ETHYL-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Santa Cruz Biotechnology. (n.d.). 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-6-methylquinoline-3-carboxylic acid structure.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester supplier.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve the highest possible yield and purity.

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This multi-step synthesis is a robust pathway to 4-hydroxyquinoline derivatives. The overall reaction proceeds in three main stages:

  • Condensation: 4-ethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (4-ethylanilino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.

This guide will address potential issues and optimization strategies for each of these critical steps.

Troubleshooting Guide

Low Yield in the Condensation Step

Problem: The initial reaction between 4-ethylaniline and diethyl ethoxymethylenemalonate (DEEM) is not proceeding to completion, resulting in a low yield of the diethyl (4-ethylanilino)methylenemalonate intermediate.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: While the condensation can occur at a range of temperatures, it is crucial to ensure the reaction mixture reaches a temperature sufficient to drive the reaction forward and remove the ethanol byproduct.

    • Recommendation: Heat the neat mixture of 4-ethylaniline and a slight excess of DEEM (1.0-1.2 equivalents) to 100-130°C for 1-2 hours.[3] The removal of ethanol as it forms will help drive the equilibrium towards the product.

  • Moisture in Reagents: The presence of water can interfere with the reaction.

    • Recommendation: Ensure that both 4-ethylaniline and DEEM are dry. If necessary, distill the 4-ethylaniline and use freshly opened DEEM.

  • Sub-optimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-ethylaniline spot and the appearance of a new, less polar product spot will indicate the formation of the intermediate.

Inefficient Thermal Cyclization

Problem: The conversion of diethyl (4-ethylanilino)methylenemalonate to ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate is poor, leading to a low overall yield.

Potential Causes & Solutions:

  • Inadequate Cyclization Temperature: The thermal cyclization step requires a significant amount of energy to overcome the activation barrier for the 6-electron electrocyclization.[3]

    • Conventional Heating: A high-boiling point, inert solvent is essential. Diphenyl ether or Dowtherm A are commonly used to achieve the required temperatures of around 250°C.[3] The reaction should be heated to a vigorous reflux for 30-60 minutes.

    • Microwave Irradiation: Microwave synthesis can significantly reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[2] A systematic optimization of temperature and time is crucial. For instance, heating at 300°C for a shorter duration (e.g., 5 minutes) may provide a higher yield than prolonged heating at a lower temperature, which can lead to product degradation.[4]

  • Product Degradation: Prolonged exposure to very high temperatures can lead to the decomposition of the desired product.

    • Recommendation: It is critical to find the optimal balance between temperature and reaction time. A time-course study, monitored by TLC or HPLC, can help determine the point of maximum product formation before significant degradation occurs.

  • Regioisomer Formation: While the cyclization of 4-substituted anilines like 4-ethylaniline is expected to predominantly yield the 6-substituted quinoline, the formation of the 8-ethyl isomer is a theoretical possibility.

    • Insight: The Gould-Jacobs reaction generally proceeds with high regioselectivity, and cyclization to the less sterically hindered position is favored. For 4-ethylaniline, the formation of the 6-ethyl isomer is the major product. Careful purification in the final step can remove any minor isomeric impurities.

Incomplete Hydrolysis (Saponification)

Problem: The hydrolysis of ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate to the final carboxylic acid is incomplete, or the workup is problematic.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: The saponification of the sterically hindered ester requires robust basic conditions.

    • Recommendation: Use an excess of a strong base, such as a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[3] The mixture should be refluxed for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Poor Solubility of the Ester: The ethyl ester may have limited solubility in the aqueous base.

    • Recommendation: The addition of a co-solvent like ethanol can improve the solubility of the ester and facilitate a more efficient hydrolysis.

  • Difficult Product Precipitation: The desired carboxylic acid may not precipitate cleanly upon acidification.

    • Recommendation: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly acidifying with a strong acid like concentrated hydrochloric acid.[3] Adjust the pH to be sufficiently acidic (around pH 2-3) to ensure complete protonation and precipitation of the carboxylic acid. If the product oils out, scratching the side of the flask or adding a seed crystal can induce crystallization.

  • Co-precipitation of Impurities: Side products from the previous steps may co-precipitate with the final product.

    • Recommendation: A thorough wash of the filtered product with cold water is essential to remove any inorganic salts. Subsequent recrystallization from an appropriate solvent system will be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the thermal cyclization step?

For conventional heating, a high-boiling, inert solvent is crucial. Diphenyl ether (boiling point: 259°C) is a common and effective choice as it allows the reaction to reach the necessary temperature for efficient cyclization (around 250°C).[3] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also a suitable alternative.

Q2: Can I perform the synthesis as a one-pot reaction?

While one-pot syntheses are attractive for their efficiency, they are generally not recommended for the Gould-Jacobs reaction for achieving high yields. Isolating the diethyl (4-ethylanilino)methylenemalonate intermediate after the condensation step allows for its purification, which can lead to a cleaner cyclization reaction and a higher overall yield of the final product. Attempts at one-pot syntheses have been reported to result in very poor yields.[5]

Q3: How can I best purify the final product, this compound?

Recrystallization is the most effective method for purifying the final product. The choice of solvent is critical and depends on the impurities present. A good starting point is to use a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water are often good choices for recrystallizing carboxylic acids. If significant non-polar impurities are present, washing the crude product with a non-polar solvent like hexanes before recrystallization can be beneficial.

Q4: Are there any viable alternative synthetic routes to this compound?

While the Gould-Jacobs reaction is the most direct and common method, other named reactions for quinoline synthesis could theoretically be adapted.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid.[5][6] To synthesize the target molecule, a substituted isatin and an appropriate ketone would be required.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][7] For the target molecule, 4-ethylaniline would be reacted with a suitable β-dicarbonyl compound.

However, for the specific substitution pattern of this compound, the Gould-Jacobs reaction generally offers a more straightforward and higher-yielding approach due to the ready availability of the starting materials.

Q5: What is the role of the ethyl group at the 6-position in the reaction?

The ethyl group is an electron-donating group. In the Gould-Jacobs reaction, electron-donating groups on the aniline ring can facilitate the electrophilic aromatic substitution that occurs during the cyclization step, which can be beneficial for the reaction rate and yield.[1]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

Step 1: Condensation to form Diethyl (4-ethylanilino)methylenemalonate

  • In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120°C for 1.5 hours.

  • Allow the reaction to cool to room temperature. The resulting oil or semi-solid is the crude intermediate and can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate

  • To the crude intermediate from Step 1, add diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to 250°C with vigorous stirring for 1 hour, allowing the ethanol byproduct to distill off.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add hexane or cyclohexane to the cooled mixture to further promote precipitation.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude ester can be purified by recrystallization from ethanol.

Step 3: Hydrolysis to form this compound

  • Suspend the ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any salts.

  • Dry the product under vacuum. For higher purity, recrystallize from ethanol or an ethanol/water mixture.

Table 1: Effect of Cyclization Conditions on Yield (Illustrative)
EntryHeating MethodTemperature (°C)TimeSolventYield of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (%)Reference
1Conventional2501 hrDiphenyl EtherGood to Excellent[3]
2Microwave25020 minNoneLow[4]
3Microwave3005 minNone~47% (for aniline)[4]
4Microwave30020 minNoneLower (degradation)[4]

Note: Yields are illustrative and can vary based on the specific substrate and experimental setup.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 4-Ethylaniline C Diethyl (4-ethylanilino)methylenemalonate A->C 100-130°C -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C 100-130°C -EtOH D Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate C->D ~250°C (High-boiling solvent) -EtOH E This compound D->E 1. NaOH, H₂O, Reflux 2. HCl (acidification)

Caption: Overall workflow of the Gould-Jacobs synthesis.

Troubleshooting Logic for Low Cyclization Yield

Troubleshooting_Cyclization start Low Yield in Cyclization Step cause1 Potential Cause Inadequate Temperature start->cause1 cause2 Potential Cause Product Degradation start->cause2 cause3 Potential Cause Impure Intermediate start->cause3 solution1 Solution | Use high-boiling solvent (e.g., Diphenyl Ether) and ensure temperature reaches ~250°C. Consider microwave synthesis for rapid, high-temperature heating. cause1->solution1 solution2 Solution | Optimize reaction time. Run a time-course experiment to find the point of maximum yield before degradation becomes significant. cause2->solution2 solution3 Solution | Purify the diethyl (4-ethylanilino)methylenemalonate intermediate before cyclization, for example, by vacuum distillation or column chromatography. cause3->solution3

Caption: Troubleshooting flowchart for the cyclization step.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France1888, 49, 89.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • Slideshare. Synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis.
  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Name Reactions. Gould-Jacobs Reaction. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • Scribd. Saponification of Ethyl Acetate Experiment. [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

Troubleshooting common problems in the synthesis of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, from low yields to purification headaches, ensuring your path to successful synthesis is clear and efficient.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, its synthesis is not always straightforward. Classical methods, while powerful, often come with challenges such as harsh reaction conditions, low yields, and the formation of complex side products.[1][2] This guide provides field-proven insights and solutions to the most common problems encountered during the synthesis of quinoline derivatives.

General Troubleshooting

Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the general causes?

A1: Low yields are a frequent issue in quinoline synthesis and can often be attributed to several general factors across different named reactions:

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heating. However, excessive temperatures can cause decomposition of starting materials or products, leading to tar formation, while temperatures that are too low will result in a sluggish or incomplete reaction.[3]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the desired reaction or may catalyze side reactions.[3][4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For example, strong electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[3]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often beneficial.[3]

Q2: I'm observing significant tar formation in my reaction. What causes this and how can I minimize it?

A2: Tar formation is a common problem, especially in reactions conducted under harsh acidic and oxidizing conditions like the Skraup synthesis.[5] This is often due to the polymerization of reactants and intermediates. To mitigate this:

  • Control the Reaction Rate: For highly exothermic reactions, use a moderator. For instance, ferrous sulfate (FeSO₄) is commonly used in the Skraup synthesis to make the reaction less violent.[5]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[5]

  • Purification Strategy: The crude product may be a tarry residue. Purification via steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[5]

Q3: My purified quinoline derivative decomposes on silica gel during column chromatography. What should I do?

A3: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[6] Here are several strategies to overcome this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use an eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[6]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good substitute for silica gel.[6]

    • Reversed-Phase Silica (C18): For non-polar quinoline derivatives, reversed-phase chromatography can be an effective purification method.[6]

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible. Performing the chromatography at a lower temperature, for instance in a cold room, can also help reduce the rate of decomposition.[6]

Method-Specific Troubleshooting

This section delves into issues specific to the most common quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinolines.[7][8][9]

FAQ: Skraup Synthesis

Q: My Skraup reaction is extremely vigorous and difficult to control. How can I manage this?

A: The Skraup synthesis is notoriously exothermic.[10][5][8] To moderate the reaction:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is frequently used to make the reaction less violent.[10][5] Boric acid can also be employed.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[5]

Doebner-von Miller Synthesis

This method involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[11]

FAQ: Doebner-von Miller Synthesis

Q: My Doebner-von Miller reaction is producing a large amount of polymer, resulting in a low yield. How can I prevent this?

A: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction in the Doebner-von Miller synthesis.[12] To address this:

  • Use a Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[12]

  • Slow Addition of Reactants: Adding the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture helps to keep its concentration low, thus minimizing self-condensation.[5]

  • Optimize Acid Catalyst: While a strong acid is necessary, overly harsh conditions can promote tar formation. A comparative study of different Brønsted and Lewis acids can help find the optimal balance.[12]

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[7][13][14]

FAQ: Combes Synthesis

Q: I am getting a mixture of regioisomers with my unsymmetrical β-diketone in the Combes synthesis. How can I control the regioselectivity?

A: The formation of regioisomers is a known challenge and is influenced by both steric and electronic factors.[13][15]

  • Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[5]

  • Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[5]

  • Choice of Acid Catalyst: Different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[5]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][16][17]

FAQ: Friedländer Synthesis

Q: My Friedländer synthesis is giving a very low yield. What are the common causes?

A: Several factors can contribute to low yields in the Friedländer synthesis:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and substrate-dependent.[4] Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and Lewis acids like zinc chloride (ZnCl₂).[4] Base catalysts like potassium hydroxide (KOH) are often used for more reactive substrates.[4]

  • Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a major side reaction, particularly under basic conditions.[4][18]

  • Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the reactants can significantly slow down the reaction.[4]

Experimental Protocols & Data

Protocol: General Procedure for Friedländer Synthesis

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene carbonyl compound (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or acetic acid).[18][19] Add the chosen catalyst (e.g., p-TsOH, 10 mol%; or KOH, 1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., saturated NaHCO₃ solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data: Comparison of Catalysts in Friedländer Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids p-TsOH, H₂SO₄, Acetic AcidReflux in organic solventGenerally effective for a wide range of substrates.[4][19]Harsh conditions may be required.[19]
Lewis Acids ZnCl₂, Metal TriflatesVaries, can be milder than Brønsted acidsHigh efficiency.[19]Can be sensitive to moisture.
Bases KOH, NaOH, KOtBuOften used for more reactive substratesEffective for specific substrates.[4]Can promote self-condensation of ketones.[4]
Heterogeneous Amberlyst-15, MOFsOften solvent-free or in green solventsEasy catalyst recovery and reusability.[19][20]May have lower activity than homogeneous catalysts.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Product Check_Temp Review Reaction Temperature Start->Check_Temp Check_Cat Evaluate Catalyst Choice & Loading Start->Check_Cat Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Check_H2O Consider Presence of Water Start->Check_H2O Optimize_Temp Optimize Temperature (Increase/Decrease) Check_Temp->Optimize_Temp Screen_Cat Screen Alternative Catalysts Check_Cat->Screen_Cat Modify_Substrate Modify Substrate or Use More Forcing Conditions Check_Substrate->Modify_Substrate Use_Anhydrous Use Anhydrous Reagents/Solvents Check_H2O->Use_Anhydrous Success Improved Yield Optimize_Temp->Success Screen_Cat->Success Modify_Substrate->Success Use_Anhydrous->Success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Reaction Mechanism: Friedländer Synthesis

Friedlander_Mechanism cluster_path1 Aldol Condensation First cluster_path2 Schiff Base Formation First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Adduct1 Aldol Adduct Reactants1->Adduct1 Aldol Addition Unsaturated1 α,β-Unsaturated Carbonyl Adduct1->Unsaturated1 -H₂O Imine1 Imine Formation Unsaturated1->Imine1 Cyclization Product1 Quinoline Imine1->Product1 -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone SchiffBase Schiff Base Reactants2->SchiffBase Imine Formation Adduct2 Aldol-type Adduct SchiffBase->Adduct2 Intramolecular Aldol Product2 Quinoline Adduct2->Product2 -H₂O

Caption: Two plausible reaction mechanisms for the Friedländer synthesis.[16]

Characterization of Quinoline Derivatives

Accurate characterization is essential to confirm the structure of the synthesized quinoline derivatives. A combination of spectroscopic methods is typically employed.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[21][22]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.[21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.[21][23]

For complex structures or cases where stereochemistry is a factor, 2D-NMR techniques (like COSY, HSQC, HMBC) and single-crystal X-ray diffraction can provide unambiguous structural elucidation.[23][24]

References

  • A review on synthetic investigation for quinoline- recent green approaches. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Preparation and Properties of Quinoline. (URL: [Link])

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google P
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. (URL: [Link])

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (URL: [Link])

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed. (URL: [Link])

  • Combes quinoline synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Combes synthesis of quinolines - Química Organica.org. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Skraup Synthesis of Quinolines - Organic Reactions. (URL: [Link])

Sources

Optimization of reaction conditions for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this reaction and achieve high-yield, high-purity synthesis of your target 4-hydroxyquinoline derivatives.

Introduction to the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, a powerful tool in heterocyclic chemistry, is a two-stage reaction for producing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[1][2] The process begins with the condensation of an aniline with a β-ketoester to form a Schiff base or enamine intermediate.[1][2][3] This is followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][2] While versatile, the reaction is sensitive to several parameters that can significantly impact its outcome. This guide will address the most common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Conrad-Limpach synthesis?

A1: The reaction proceeds in two key steps. First, the aniline attacks the ketone carbonyl of the β-ketoester to form a Schiff base intermediate.[1][4] This is typically done at or slightly above room temperature. The second, and often rate-determining step, is the thermal cyclization of this intermediate at high temperatures (around 250 °C) to form the 4-hydroxyquinoline.[1][2] This step involves an electrocyclic ring closing and subsequent elimination of an alcohol.[1]

Q2: My reaction is giving the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. Why is this happening?

A2: This is a classic issue of regioselectivity and points to the competing Knorr quinoline synthesis.[1][3] The Conrad-Limpach reaction favors the formation of 4-hydroxyquinolines under kinetic control (lower temperatures) where the aniline preferentially attacks the more reactive keto group of the β-ketoester.[1][5] The Knorr synthesis, which yields 2-hydroxyquinolines, is favored under thermodynamic control (higher temperatures, around 140°C for the initial condensation) where the aniline attacks the less reactive ester group to form a β-keto anilide intermediate.[1][5] To favor the 4-hydroxyquinoline product, ensure your initial condensation of the aniline and β-ketoester is performed at a lower temperature.

Q3: What is the solid product that sometimes forms during the initial condensation of aniline and β-ketoester?

A3: If a solid precipitates during the initial condensation, it is likely the β-keto anilide, the intermediate for the competing Knorr synthesis of 2-hydroxyquinolines.[1] This is more likely to occur if the reaction temperature is too high during this first step. To favor the desired enamine intermediate for the Conrad-Limpach pathway, it is crucial to maintain a lower reaction temperature during the condensation.

Q4: I am observing a significant amount of starting material even after prolonged reaction time. What could be the cause?

A4: Incomplete conversion can be due to several factors:

  • Insufficiently high temperature during cyclization: The thermal cyclization step requires a high temperature, typically around 250 °C, to overcome the activation energy for the ring-closing step.[1][2]

  • Poor heat transfer: Ensure efficient and uniform heating of the reaction mixture. A high-boiling, inert solvent is crucial for this.[1][6]

  • Absence of an acid catalyst: The initial condensation to form the Schiff base is often acid-catalyzed. A catalytic amount of a strong acid like HCl or H₂SO₄ can facilitate this step.[1]

Q5: Are there any modern modifications to the classical Conrad-Limpach synthesis?

A5: Yes, several modifications have been developed to improve yields, reduce reaction times, and employ milder conditions. Microwave-assisted synthesis has been shown to be effective, often leading to shorter reaction times and higher yields.[7] Additionally, continuous flow reactors are being explored to perform the high-temperature cyclization under high pressure with shorter residence times.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Conrad-Limpach synthesis.

Problem 1: Low Yield of 4-Hydroxyquinoline
Potential Cause Recommended Solution Scientific Rationale
Suboptimal Cyclization Temperature Carefully monitor and control the reaction temperature during the second step to ensure it reaches and is maintained at approximately 250 °C.[1][2]The electrocyclic ring-closing reaction has a high activation energy barrier that requires significant thermal energy.
Inappropriate Solvent Use a high-boiling, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether.[1][6] In some cases, 1,2,4-trichlorobenzene has been shown to be a cost-effective alternative.[6]A high-boiling solvent ensures a stable and uniform reaction temperature necessary for efficient cyclization and prevents decomposition of the product.
Reaction Run Neat Avoid running the cyclization step without a solvent. The use of an inert, high-boiling solvent can dramatically increase yields from below 30% to as high as 95%.[1]The solvent facilitates efficient heat transfer and prevents localized overheating and charring of the reactants and products.
Incomplete Initial Condensation Ensure the formation of the enamine intermediate is complete before proceeding to the high-temperature cyclization. This can be monitored by techniques like TLC or NMR. The use of a catalytic amount of acid (e.g., HCl, H₂SO₄) can promote this step.[1]The presence of unreacted aniline or β-ketoester during the high-temperature step can lead to side reactions and reduced yield.
Problem 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution Scientific Rationale
Competing Knorr Synthesis Maintain a low temperature (e.g., room temperature) during the initial condensation of the aniline and β-ketoester to favor the kinetic product (enamine for 4-hydroxyquinoline).[1][5]Higher temperatures during the initial condensation favor the thermodynamic product (β-keto anilide), which leads to the formation of the 2-hydroxyquinoline isomer.
Thermal Decomposition Avoid excessively high temperatures or prolonged heating during the cyclization step. Monitor the reaction progress and stop the reaction once the starting material is consumed.High temperatures can lead to the degradation of both the starting materials and the desired product, resulting in a complex mixture of byproducts.
Oxidation Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.Some organic molecules are sensitive to oxidation at high temperatures, which can lead to the formation of colored impurities.

Optimized Experimental Protocol: A Case Study

This protocol provides a general guideline. The specific quantities and reaction times should be optimized for your particular substrates.

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol or methanol).[9]

  • Add the β-ketoester (1.0-1.2 eq.) dropwise to the aniline solution at room temperature with stirring.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).[1]

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a viscous oil.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • To the flask containing the crude enamine, add a high-boiling, inert solvent (e.g., mineral oil or Dowtherm A) in sufficient quantity to ensure good stirring.[1][6]

  • Heat the mixture with vigorous stirring to approximately 250 °C in a heating mantle or a sand bath.[1][2]

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizing the Conrad-Limpach Synthesis

Reaction Mechanism Overview

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_step1 Step 1: Enamine Formation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization cluster_side_reaction Competing Knorr Synthesis (Thermodynamic Control) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester (Low Temp) Anilide β-Keto Anilide Aniline->Anilide + β-Ketoester (High Temp) BetaKetoester β-Ketoester BetaKetoester->Enamine Cyclization Thermal Cyclization (~250 °C) Enamine->Cyclization Product 4-Hydroxyquinoline Cyclization->Product - ROH KnorrProduct 2-Hydroxyquinoline Anilide->KnorrProduct Cyclization

Caption: Overview of the Conrad-Limpach synthesis pathway and the competing Knorr reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckTemp Verify Cyclization Temperature (~250 °C) Start->CheckTemp CheckSolvent Evaluate Solvent Choice CheckTemp->CheckSolvent Temp OK OptimizeTemp Increase/Stabilize Temperature CheckTemp->OptimizeTemp Temp Too Low CheckIntermediate Confirm Enamine Formation CheckSolvent->CheckIntermediate Solvent OK ChangeSolvent Switch to High-Boiling Inert Solvent CheckSolvent->ChangeSolvent Solvent Inappropriate OptimizeCondensation Add Acid Catalyst / Monitor Step 1 CheckIntermediate->OptimizeCondensation Incomplete Success Improved Yield CheckIntermediate->Success Formation OK OptimizeTemp->Success ChangeSolvent->Success OptimizeCondensation->Success

Sources

Technical Support Center: Purification of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No: 103802-41-1). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. The advice provided is rooted in the physicochemical properties of the quinoline scaffold and common synthetic impurities.

Q1: My recrystallization attempt resulted in very low yield or no crystal formation. What's going wrong?

A1: This is a common issue that almost always points to improper solvent selection or suboptimal conditions. The molecular structure, featuring a polar hydroxy-carboxylic acid head and a more nonpolar ethyl-quinoline body, requires a careful choice of solvent.

Causality & Solution:

  • Poor Solubility Differential: The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1] If the compound is too soluble at low temperatures, your recovery will be poor. If it's not soluble enough when hot, you won't be able to form a saturated solution.

  • Premature Crashing vs. Crystallization: Cooling the solution too rapidly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

Recommended Protocol: Systematic Solvent Screening

Before committing your entire batch, perform a small-scale solvent screen. Use the following table to guide your experiments and record observations. Good starting solvents for this molecule include ethanol, isopropanol, acetic acid, N,N-Dimethylformamide (DMF), and binary mixtures (e.g., DMF/water, Ethanol/water).[2][3]

Solvent TestedSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling?Observations (e.g., color, crystal quality)
EthanolLowHighYesSmall needles
Ethyl AcetateVery LowLowNoInsoluble
TolueneInsolubleInsolubleNoInsoluble
DMFHighHighNo (try anti-solvent)Dissolves readily
WaterInsolubleInsolubleNoInsoluble
Binary System
DMF / WaterHigh (in DMF)High (in DMF)Yes (add water)Fine white powder
Q2: During cooling, my compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution, or the solution is supersaturated to a point where nucleation is too rapid for orderly crystal lattice formation.[1]

Troubleshooting Steps:

  • Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly on the benchtop, insulated if necessary. Only after it has reached room temperature should you consider using an ice bath.[1]

  • Use a More Dilute Solution: Add more hot solvent (10-20%) after the compound has just dissolved to prevent premature saturation upon slight cooling.[1]

  • Introduce a Nucleation Site:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create a rough surface that promotes crystal growth.

    • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

  • Change the Solvent System: The current solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a binary solvent system where the compound is less soluble.

Q3: I'm seeing significant peak tailing and poor separation during silica gel column chromatography. What is the cause?

A3: This is a classic problem when purifying compounds with both acidic (carboxylic acid, phenol) and basic (quinoline nitrogen) functional groups on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface which can strongly and non-ideally interact with your molecule, causing the observed tailing.[4]

The Mechanism of Tailing:

  • Basic Interaction: The lone pair on the quinoline nitrogen can interact strongly with acidic silanol groups.

  • Acidic Interaction: The carboxylic acid can be deprotonated and bind ionically to the silica surface.

Solutions:

  • Eluent Modification (Acidic): Add a small amount of a volatile acid, such as 1-2% acetic acid or 0.5-1% formic acid , to your mobile phase. This protonates the quinoline nitrogen (turning it into a salt that moves faster) and suppresses the deprotonation of your carboxylic acid, leading to sharper peaks.

  • Eluent Modification (Basic): In some cases, adding 0.5-1% triethylamine (NEt₃) to the eluent can be effective. The triethylamine, being a stronger base, will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.[4] This approach is generally more effective for basic compounds but can work here.

Workflow for Optimizing Chromatography:

start Crude Compound tlc Run TLC Plate (e.g., 10% MeOH in DCM) start->tlc observe Observe Spot Shape tlc->observe sharp Sharp Spot: Proceed to Column observe->sharp Good Rf No Tailing tailing Tailing Spot: Modify Eluent observe->tailing Tailing Observed add_acid Add 1% Acetic Acid to Eluent tailing->add_acid add_base Add 1% Triethylamine to Eluent tailing->add_base re_tlc Re-run TLC add_acid->re_tlc add_base->re_tlc re_tlc->observe

Caption: Troubleshooting workflow for silica gel chromatography.

Q4: My final product is a persistent yellow or brown color, even after purification. How can I get a white solid?

A4: Hydroxyquinoline derivatives are often susceptible to air oxidation, which forms highly colored minor impurities. This is especially true when heated in solution during recrystallization.[4]

Decolorization Strategy:

  • Activated Carbon Treatment: During the recrystallization process, after your compound is fully dissolved in the hot solvent, add a very small amount of activated carbon (charcoal) – typically 1-2% by weight.

  • Hot Filtration: Swirl the hot mixture for a few minutes, then immediately perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The colored impurities adsorb onto the high surface area of the carbon.

  • Proceed to Cooling: Allow the decolorized filtrate to cool slowly as you would for a normal recrystallization.

Important Cautions:

  • Don't add carbon to a boiling solution , as this can cause violent bumping. Let it cool slightly first.

  • Use the minimum amount of carbon necessary , as it can also adsorb your desired product, reducing your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, first-pass purification strategy for this compound after synthesis?

A1: For this compound, a two-stage approach is highly effective: Acid-Base Extraction followed by Recrystallization.

  • Stage 1: Acid-Base Extraction. This technique leverages the acidic nature of your compound to remove neutral and basic impurities. Dissolve your crude product in an organic solvent (like ethyl acetate). Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt, leaving many organic impurities behind. Separate the layers, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate your purified product.

  • Stage 2: Recrystallization. Filter the precipitated solid and recrystallize it from a suitable solvent (determined by screening) to remove any remaining impurities and achieve high crystalline purity.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate wash Wash with aq. NaHCO₃ crude->wash impurities Neutral & Basic Impurities Remain wash->impurities product_salt Product as Sodium Salt (Aqueous Layer) wash->product_salt Product Extracts acidify Acidify with HCl product_salt->acidify pure_solid Precipitated Pure Product acidify->pure_solid

Caption: Acid-base extraction workflow for purification.

Q2: What are the potential impurities from a typical synthesis?

A2: A common route to this scaffold is the Gould-Jacobs reaction, which involves reacting an aniline (4-ethylaniline) with a diethyl malonate derivative, followed by thermal cyclization and saponification. Potential impurities include:

  • Unreacted 4-ethylaniline: A basic impurity, easily removed by an acidic wash or the acid-base extraction described above.

  • Partially cyclized intermediates: These may have different solubility profiles.

  • Byproducts from thermal decomposition: High temperatures during cyclization can lead to colored, tarry byproducts.[5]

Q3: Is preparative HPLC a viable option for achieving very high purity (>99.5%)?

A3: Absolutely. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for final-stage, high-purity polishing.[6]

Typical Starting Conditions:

  • Column: A C18 stationary phase is standard.

  • Mobile Phase: A gradient of acetonitrile in water is common.

  • Modifier: Both mobile phases should be modified with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) . The acidic modifier is crucial for ensuring sharp, symmetrical peak shapes by keeping the carboxylic acid and quinoline nitrogen in a consistent protonation state.[6]

Detailed Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: In a test tube, add ~20 mg of crude material. Add your chosen solvent dropwise. Observe solubility at room temperature.

  • Dissolution: Heat the test tube. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will require heating to dissolve the compound.[1]

  • Crystallization: Remove the test tube from the heat and allow it to cool to room temperature. If no crystals form, try scratching the inside with a spatula. If needed, cool further in an ice bath.

  • Scale-Up: Once a good solvent is found, add the bulk of your crude material to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

Sources

How to avoid byproduct formation in Pfitzinger reactions for quinoline-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool for accessing quinoline-4-carboxylic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, minimize byproduct formation, and achieve high yields of your target compounds.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a direct route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.[1][2] The versatility of this reaction allows for the synthesis of a diverse range of substituted quinolines, which are key scaffolds in many pharmacologically active molecules.[3][4]

Despite its utility, the Pfitzinger reaction can be prone to side reactions that lead to the formation of impurities and lower yields. This guide will address these challenges head-on, providing you with the knowledge to troubleshoot and refine your experimental protocols.

Reaction Mechanism and Points of Byproduct Formation

A thorough understanding of the reaction mechanism is paramount to controlling its outcome. The Pfitzinger reaction proceeds through several key steps, each presenting potential pitfalls for byproduct formation.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of isatinic acid (2). This intermediate then condenses with a carbonyl compound to form an imine (3), which tautomerizes to the more stable enamine (4). Intramolecular cyclization of the enamine followed by dehydration yields the desired quinoline-4-carboxylic acid (5).[2]

Pfitzinger_Mechanism cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways Isatin Isatin (1) Isatinic_Acid Isatinic Acid Salt (2) Isatin->Isatinic_Acid Base (e.g., KOH) Hydrolysis Isatin_Degradation Isatin Degradation Products Isatin->Isatin_Degradation Excess Base / High Temp. Imine Imine (3) Isatinic_Acid->Imine + Carbonyl Compound Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid (5) Enamine->Quinoline Intramolecular Cyclization & Dehydration Incomplete_Cyclization Incomplete Cyclization Intermediates Enamine->Incomplete_Cyclization Steric Hindrance / Low Temp. Aldol_Condensation Aldol Condensation Byproducts Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Aldol_Condensation Self-Condensation

Figure 1: The Pfitzinger reaction pathway and potential points of byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Pfitzinger reaction experiments.

1. Low Yield of the Desired Quinoline-4-Carboxylic Acid

  • Question: I am getting a very low yield of my target product. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Pfitzinger reaction can stem from several factors.[5] A systematic approach to troubleshooting is often the most effective.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).[1] If starting materials are still present after the recommended reaction time, consider extending the reflux time.

    • Suboptimal Temperature: The reaction temperature is crucial. While reflux is generally recommended, excessively high temperatures can lead to the degradation of starting materials and products, often observed as the formation of dark, tarry substances.[6] Conversely, a temperature that is too low may result in an incomplete reaction. A temperature around 79°C (refluxing ethanol) is a good starting point.[1]

    • Improper Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the carbonyl compound is sometimes employed to drive the reaction to completion, but a large excess can promote self-condensation side reactions.[7] A 1:1 to 1:2 ratio of isatin to carbonyl compound is a common starting point.[8]

    • Inefficient Base: The concentration and type of base are critical. Insufficient base will result in incomplete hydrolysis of isatin. While strong bases like KOH and NaOH are standard, their concentration should be optimized.[9]

2. Formation of a Dark Brown or Tarry Precipitate

  • Question: My reaction mixture turns dark brown, and upon workup, I isolate a significant amount of an insoluble, tar-like material. What is this, and how can I prevent its formation?

  • Answer: The formation of "tar" is a common issue in reactions conducted under harsh conditions, such as high temperatures and strong bases.[6][10] This intractable material is likely a complex mixture of polymeric byproducts arising from the degradation of isatin and/or self-condensation of the carbonyl compound.

    • Isatin Degradation: Under strongly basic conditions and elevated temperatures, isatin can undergo decomposition pathways other than the desired ring-opening.[11] To mitigate this, ensure the base is added portion-wise or at a controlled temperature.

    • Aldol Condensation of the Carbonyl Compound: If your carbonyl compound has α-hydrogens on both sides of the carbonyl group, it can undergo self-aldol condensation under basic conditions, leading to polymeric byproducts.[12][13]

      • Solution:

        • Control Temperature: Lowering the reaction temperature can disfavor the aldol condensation pathway.

        • Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the hydrolyzed isatin. This keeps the instantaneous concentration of the carbonyl compound low, minimizing self-reaction.

        • Choice of Carbonyl: If possible, choose a carbonyl compound that is less prone to self-condensation.

3. Presence of Unreacted Isatin in the Final Product

  • Question: After purification, I still see a significant amount of unreacted isatin in my product. What could be the reason?

  • Answer: The presence of unreacted isatin typically points to incomplete hydrolysis of the amide bond, which is the first step of the reaction.

    • Insufficient Base: Ensure you are using a sufficient molar excess of a strong base like potassium hydroxide or sodium hydroxide to drive the hydrolysis to completion.[9]

    • Inadequate Reaction Time for Hydrolysis: Allow sufficient time for the complete conversion of isatin to its salt before adding the carbonyl compound. This is often indicated by a color change from orange/red to a brownish solution.[1] A stirring time of at least one hour at room temperature for the isatin and base mixture is recommended before proceeding.[1]

4. Difficulty in Purifying the Crude Product

  • Question: My crude product is an oily mixture, and I'm having trouble obtaining a pure, crystalline solid. What purification strategies do you recommend?

  • Answer: Purification of quinoline-4-carboxylic acids can be challenging due to the presence of structurally similar byproducts and baseline impurities.

    • Initial Workup: A robust workup procedure is the first line of defense. After the reaction, the mixture is typically cooled, and the solvent is removed. The residue is then dissolved in water, and any unreacted carbonyl compound and other neutral impurities are removed by extraction with an organic solvent like diethyl ether. The aqueous layer is then acidified to precipitate the carboxylic acid product.[4]

    • Recrystallization: Recrystallization is the most common method for purifying the crude product.

      • Solvent Selection: Ethanol or an ethanol/water mixture is often effective. Experiment with different solvent systems to find the optimal one for your specific product.

      • Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[14]

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography may be necessary. However, the acidic nature of the product can lead to streaking on silica gel. To counter this, a small amount of acetic acid or formic acid can be added to the eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the Pfitzinger reaction?

A1: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used bases for the Pfitzinger reaction, typically in an alcoholic solvent.[15] The choice between them is often a matter of laboratory preference and solubility. The key is to use a strong base to ensure the complete hydrolysis of the isatin.

Q2: Can I use aldehydes as the carbonyl component in the Pfitzinger reaction?

A2: Yes, aldehydes can be used as the carbonyl component, provided they have an α-methylene group.[2] However, aldehydes are generally more reactive than ketones and may be more prone to self-aldol condensation. Careful control of reaction conditions is crucial when using aldehyde substrates.

Q3: Are there any modifications to the Pfitzinger reaction that can improve yields and reduce byproducts?

A3: Several modifications have been developed to improve the efficiency of the Pfitzinger reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[4] The use of phase-transfer catalysts has also been explored to facilitate the reaction.

Q4: How does the substitution pattern on the isatin ring affect the reaction outcome?

A4: Electron-donating or electron-withdrawing groups on the isatin ring can influence its reactivity. Electron-withdrawing groups can make the initial hydrolysis step more challenging, potentially requiring stronger basic conditions or longer reaction times. Conversely, electron-donating groups may facilitate the reaction. The electronic nature of the substituents can also affect the stability of the intermediates and the propensity for side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures.[1][8]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

  • Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this mixture, slowly add acetone (0.015 mol).

  • Heat the reaction mixture to reflux (approximately 79°C) and maintain for 24 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol.

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterIssuePotential Byproduct(s)Recommended Action
Temperature Too highTar, degradation productsMaintain reflux at the boiling point of the solvent (e.g., ~79°C for ethanol). Avoid excessive heating.
Too lowIncomplete reaction, unreacted starting materialsEnsure the reaction reaches and maintains reflux temperature.
Base Concentration Too highIsatin degradation, increased tar formationUse a moderate excess of base (e.g., 2-3 equivalents relative to isatin).
Too lowIncomplete isatin hydrolysis, unreacted isatinUse a sufficient amount of strong base to ensure complete hydrolysis.
Carbonyl Addition Too fastSelf-aldol condensation of the carbonyl compoundAdd the carbonyl compound dropwise to the reaction mixture.
Reaction Time Too shortIncomplete reactionMonitor the reaction by TLC to determine the optimal reaction time.
Too longIncreased byproduct formation, product degradationQuench the reaction once the starting materials are consumed.

Visualization of Key Relationships

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Starting Material/Product Degradation Low_Yield->Degradation Tarry_Precipitate Tarry Precipitate Tarry_Precipitate->Degradation Aldol_Condensation Self-Aldol Condensation Tarry_Precipitate->Aldol_Condensation Unreacted_Isatin Unreacted Isatin Incomplete_Hydrolysis Incomplete Isatin Hydrolysis Unreacted_Isatin->Incomplete_Hydrolysis Optimize_Temp_Time Optimize Temperature & Reaction Time Incomplete_Reaction->Optimize_Temp_Time Degradation->Optimize_Temp_Time Control_Base_Conc Control Base Concentration Degradation->Control_Base_Conc Aldol_Condensation->Optimize_Temp_Time Slow_Addition Slow Addition of Carbonyl Compound Aldol_Condensation->Slow_Addition Incomplete_Hydrolysis->Control_Base_Conc Ensure_Hydrolysis Ensure Complete Initial Hydrolysis Incomplete_Hydrolysis->Ensure_Hydrolysis

Sources

Technical Support Center: A Guide to the Long-Term Stabilization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (CAS: 103802-41-1). Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and the overall success of your research endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability in its solid, powdered form, the compound should be stored under the following conditions:

  • Temperature: ≤ -20°C. For extended periods (years), -80°C is preferable.[1]

  • Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen). This minimizes the risk of slow oxidative degradation over time.

  • Light: Protected from all light sources. Quinoline and its derivatives can be photosensitive and may darken or degrade upon exposure to UV or even ambient light.[1][2]

  • Container: In a tightly sealed, amber glass vial or a container wrapped in aluminum foil to prevent light exposure. Ensure the container is suitable for low-temperature storage.

Q2: What are the primary factors that cause the degradation of this compound?

The molecular structure of this compound, featuring a hydroxyquinoline core and a carboxylic acid group, is susceptible to several degradation pathways:

  • Photodegradation: Exposure to light, particularly UV, is a significant risk factor for quinoline-based compounds, often leading to discoloration (browning) and loss of purity.[1][2]

  • Oxidation: The electron-rich 4-hydroxyquinoline ring system is susceptible to oxidation, especially when exposed to air (oxygen) over long periods. This process can be accelerated by heat and light.

  • pH-Dependent Instability: In aqueous solutions, the stability of the compound is highly dependent on pH.[1] The carboxylic acid and phenolic hydroxyl groups have pKa values that dictate the molecule's charge and reactivity. Degradation can be accelerated in both strongly acidic and basic conditions.[1]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical degradation reactions.[1] Storing the compound at room temperature for extended periods is not recommended.

Q3: Is it better to store the compound as a solid or in solution?

The optimal storage form depends on your experimental workflow.

  • Solid Form: Storing the compound as a dry powder under the conditions described in Q1 is the most stable method for long-term preservation (months to years).

  • Solution Form: Storing in solution is convenient for immediate use but carries a higher risk of degradation. Aqueous solutions are particularly susceptible to pH shifts and hydrolysis.[1] If you must store solutions, use an appropriate solvent (see Q4), prepare small-volume aliquots to avoid repeated freeze-thaw cycles, and store at -80°C for a limited duration.[1]

Q4: I need to prepare a stock solution. What solvent and storage conditions do you recommend?

For preparing stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If an aqueous buffer is required for your experiment, prepare the concentrated stock in DMSO and perform the final dilution into the aqueous buffer immediately before use.

  • pH Control: If using an aqueous medium is unavoidable, use a buffer to maintain a stable pH where the compound is most stable.[1] This optimal pH should be determined experimentally, but a near-neutral pH is often a reasonable starting point.

  • Aliquoting: Dispense the stock solution into single-use, low-volume aliquots in tightly sealed vials designed for cryogenic storage. This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[1]

  • Storage Temperature: Store solution aliquots at -80°C.[1]

Q5: How can I detect if my compound has degraded?

Degradation can be identified through several observations:

  • Visual Inspection: For solid compound, any change in color from its initial appearance (e.g., darkening or browning) is a strong indicator of degradation, likely due to photolytic or oxidative stress.[2]

  • Solubility Issues: A previously soluble compound that now fails to dissolve completely or leaves a residue may have degraded into less soluble byproducts.

  • Analytical Confirmation: The most reliable method is to assess purity using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting degradation products.[3][4] A loss of peak area for the parent compound or the appearance of new peaks in the chromatogram confirms degradation.

Section 2: Troubleshooting Common Stability Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Problem: Inconsistent experimental results or a sudden loss of biological potency.

This is a classic symptom of compound degradation, especially when using stock solutions.[1] Follow this workflow to diagnose the issue.

G A Start: Inconsistent Results Observed B Is the stock solution older than 1 month or subjected to multiple freeze-thaw cycles? A->B C Prepare a fresh stock solution from solid material. B->C Yes H Troubleshoot other experimental parameters (e.g., reagents, cell lines, instrument). B->H No D Repeat the experiment using the fresh solution. C->D E Did the results return to the expected outcome? D->E F Conclusion: The original stock solution has degraded. Review and implement proper solution storage protocols (Section 3.1). E->F Yes E->H No G Analyze old and new solutions via HPLC-UV to confirm degradation. F->G Optional: Confirmation

Caption: Troubleshooting workflow for inconsistent results.

Problem: The solid powder has changed color (e.g., darkened or turned yellow/brown).

A visible color change in the solid material is a definitive sign of degradation.

  • Root Cause: The most common cause is exposure to light and/or air (oxygen).[2] Quinoline structures are known to form colored degradation products under these conditions.

  • Recommended Action: Do not use the discolored material. The presence of impurities can lead to erroneous and uninterpretable results. Discard the vial and obtain a fresh lot of the compound.

  • Prevention: Strictly adhere to the solid storage protocols outlined in Section 1 (Q1), ensuring the new material is protected from light in a tightly sealed container at or below -20°C.

Problem: The compound is no longer fully dissolving in the recommended solvent.
  • Root Cause: This often occurs when the parent compound degrades into byproducts that possess different physicochemical properties, including lower solubility.

  • Recommended Action:

    • Do not attempt to heat the solution excessively or use sonication to force dissolution, as this may accelerate further degradation.

    • Filter the solution to remove insoluble matter, but be aware that the resulting concentration will be unknown and the solution will contain impurities.

    • The best course of action is to discard the material and start with a fresh, non-degraded lot.

  • Prevention: Proper storage is key. For solutions, storing single-use aliquots at -80°C minimizes the time the compound spends in a state where it is more susceptible to degradation.[1]

Section 3: Protocols for Stability Management

Protocol 3.1: Recommended Procedure for Long-Term Solution Storage
  • Preparation: In a sterile environment, allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in high-purity, anhydrous DMSO. Ensure complete dissolution using gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber-colored, or cryo-safe polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen to displace oxygen.

  • Sealing and Labeling: Tightly cap each vial. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C.[1]

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for your experiment. Do not refreeze any unused portion of the thawed aliquot.

Protocol 3.2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to understand the stability profile of the compound under your specific lab conditions.[1]

Objective: To intentionally degrade the compound under various stress conditions to identify key liabilities and degradation products.

Stress Condition Methodology Purpose
Acid Hydrolysis Mix the compound solution with 0.1 M HCl. Incubate at 60°C and sample at time points (e.g., 0, 4, 8, 24h).[1]To assess stability in acidic environments.
Base Hydrolysis Mix the compound solution with 0.1 M NaOH. Incubate at room temperature and sample at time points.[1]To assess stability in basic environments.
Oxidation Mix the compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample over time.[1]To determine susceptibility to oxidation.
Thermal Degradation Place both solid powder and a solution in an oven at an elevated temperature (e.g., 60-80°C).[1]To evaluate stability at high temperatures.
Photolytic Degradation Expose a solution in a transparent container to a light source with UV and visible light output.[1]To assess light sensitivity.

Analysis: Analyze all samples against a control (time zero) using a stability-indicating HPLC method (Protocol 3.3) to quantify the remaining parent compound and profile the formation of degradation products.

Protocol 3.3: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for a reverse-phase HPLC method to monitor the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan; quinolines often absorb around 280-330 nm).[3]

  • Injection Volume: 10 µL.

  • Analysis: Compare the chromatogram of your test sample to a reference standard. A decrease in the main peak's area percentage and the appearance of new peaks indicate degradation.

Section 4: Understanding Key Degradation Mechanisms

A foundational understanding of the chemical liabilities of this compound is crucial for effective stabilization.

G cluster_0 Primary Degradation Factors cluster_1 Potential Degradation Pathways cluster_2 Accelerants A 6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid B Oxidation (Phenolic Ring) A->B C Photodegradation (Quinoline Core) A->C D Decarboxylation (Carboxylic Acid Group) A->D E Exposure to Air (O₂) E->B F Exposure to UV/Visible Light F->C G High Temperature G->B G->C G->D H Extreme pH (Solution) H->D

Caption: Key factors and pathways in compound degradation.

  • Photodegradation: The conjugated aromatic system of the quinoline ring is a chromophore that can absorb UV and visible light. This absorbed energy can excite the molecule to a higher energy state, where it can undergo various reactions, including oxidation or rearrangement, leading to complex mixtures of colored byproducts.[1] This is why light protection is non-negotiable.

  • Oxidative Degradation: The 4-hydroxy group makes the quinoline ring electron-rich and thus more susceptible to oxidation. This can lead to the formation of quinone-like structures or ring-opened products. This process is often initiated by light, heat, or trace metal impurities. Storing under an inert atmosphere minimizes this risk.

  • pH-Mediated Instability: The carboxylic acid group (-COOH) is acidic, while the quinoline nitrogen is weakly basic and the 4-hydroxy group is weakly acidic. In solution, the pH will determine which of these groups are ionized. At very high or low pH, the resulting charged species may be less stable and more prone to hydrolysis or other reactions like decarboxylation (loss of CO₂), especially when heated.[1][5]

By controlling the environmental factors of Light, Atmosphere, Temperature, and pH , you can effectively mitigate these degradation pathways and ensure the long-term stability of your this compound.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters. The Journal of Physical Chemistry A. Available from: [Link]

  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. Available from: [Link]

  • A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. Benchchem.
  • Relative Stability of Carboxylic Acid Derivatives. YouTube. Available from: [Link]

  • The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Deng X, Chai X, Wei C, Fu L. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci. 2011;27(5):493-6. Available from: [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2011;29(8):749-53. Available from: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available from: [Link]

  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available from: [Link]

  • Quinoline. PubChem, National Institutes of Health. Available from: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, National Institutes of Health. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Refining Analytical Methods for Detecting 6-Ethyl-4-hydroxyquinoline-3-carboxylic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.

Introduction: Understanding the Analyte and its Metabolic Fate

This compound is a quinolone derivative, a class of compounds with significant interest in pharmaceutical development.[1] Accurate quantification of the parent compound and its metabolites in biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies.[2]

While specific metabolic pathways for this compound are established during drug development, analogous quinoline structures undergo predictable biotransformations.[3][4] Understanding these pathways is crucial for developing analytical methods that can detect and quantify the full range of relevant analytes.

Expected Metabolic Pathways:

  • Phase I (Functionalization): Primarily mediated by cytochrome P450 enzymes, these reactions introduce or expose functional groups. For this compound, expect hydroxylation on the ethyl group or the quinoline ring, and potential de-ethylation.[3][5]

  • Phase II (Conjugation): These reactions increase water solubility to facilitate excretion. Key Phase II metabolites include glucuronide conjugates, formed on the carboxylic acid or newly introduced hydroxyl groups.[2]

This guide will address the analytical challenges associated with detecting this family of compounds, from the relatively nonpolar parent drug to its more polar and potentially labile metabolites.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the analytes of interest from complex biological matrices like plasma, urine, or tissue homogenates, thereby enhancing sensitivity and reducing instrument contamination.[6]

Troubleshooting Sample Preparation

Q1: I'm seeing low recovery of my parent compound and metabolites using Liquid-Liquid Extraction (LLE). What could be the issue?

A1: Low recovery in LLE is often related to incorrect pH or solvent choice. Here’s a systematic approach to troubleshooting:

  • The Chemistry of Extraction: this compound and its hydroxylated metabolites are acidic. To ensure they are in a neutral, more organic-soluble form, you must acidify the aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid group.[6] This protonates the carboxylate, making the molecule less polar and more amenable to extraction into an organic solvent.

  • Solvent Polarity: A common mistake is using a solvent that is too nonpolar (like hexane) or too polar (that is miscible with water). A moderately polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is often a good starting point.

  • Emulsion Formation: Biological matrices are rich in proteins and lipids that can form emulsions at the solvent interface, trapping your analyte.[4]

    • Mitigation:

      • Gentle mixing (rocking instead of vigorous shaking).

      • Addition of salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.

      • Centrifugation to separate the layers.

      • Pre-treatment with a protein precipitation step (see below).

Q2: My Solid-Phase Extraction (SPE) recovery is inconsistent, especially for the hydroxylated metabolites. Why?

A2: Inconsistent SPE recovery often points to issues with sorbent selection, conditioning, or elution.

  • Sorbent Choice is Key:

    • Reverse-Phase (e.g., C18): This is suitable for the parent drug and less polar metabolites. However, very polar metabolites (like glucuronides) may have poor retention.[7]

    • Mixed-Mode (e.g., Reverse-Phase with Anion Exchange): This is often the most robust choice. The reverse-phase mechanism retains the parent compound, while the anion exchange mechanism captures the acidic carboxylic acid group of both parent and metabolites, even the more polar ones.

  • The Importance of pH: For anion exchange, the sample pH must be adjusted to be above the pKa of the carboxylic acid, ensuring it is deprotonated and can bind to the positively charged sorbent.

  • Elution Solvent Strength: A common pitfall is using an elution solvent that is not strong enough to disrupt all interactions. For mixed-mode SPE, your elution solvent may need both a high percentage of organic solvent (like methanol or acetonitrile) to disrupt the reverse-phase interaction, and a pH modifier (like formic acid or ammonia) to neutralize the analyte or sorbent for the ion-exchange interaction.

Experimental Protocol: Mixed-Mode SPE for Plasma Samples
  • Pre-treat Sample: To 100 µL of plasma, add 100 µL of an internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix. This step also helps to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Condition SPE Plate: Condition a mixed-mode SPE plate well with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the supernatant from the centrifuged sample onto the SPE plate.

  • Wash:

    • Wash 1: 1 mL of 5% methanol in water to remove salts and very polar interferences.

    • Wash 2: 1 mL of hexane to remove lipids.

  • Elute: Elute the analytes with 500 µL of 5% formic acid in acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Separating the Analytes

Effective chromatographic separation is essential to resolve the parent drug from its metabolites and from endogenous matrix components, preventing issues like ion suppression in the mass spectrometer.

Troubleshooting HPLC Separation

Q1: My peaks are tailing, especially for the parent compound. What's causing this?

A1: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Most silica-based C18 columns have residual silanol groups (-Si-OH) that can be deprotonated at mid-range pH. These negatively charged sites can have secondary ionic interactions with your analyte, causing tailing.[8]

    • Solution: Operate your mobile phase at a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid). This protonates the silanol groups, minimizing these secondary interactions.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. The use of a guard column is highly recommended to protect your analytical column.[10]

Q2: I'm not getting good retention of my glucuronide metabolites. They are eluting near the void volume.

A2: This is a common challenge with highly polar metabolites on traditional C18 columns.

  • Increase Mobile Phase Polarity: Start with a lower percentage of organic solvent in your gradient.

  • Alternative Stationary Phases:

    • AQ-type C18 columns: These are designed to prevent "hydrophobic collapse" of the stationary phase in highly aqueous mobile phases, allowing for better retention of polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is an excellent alternative for retaining and separating very polar metabolites.[11]

  • Ion-Pairing Chromatography: Including an ion-pairing agent in the mobile phase can improve the retention of charged analytes on a reverse-phase column. However, these agents are often not MS-friendly.

Data Presentation: HPLC Method Parameters
ParameterStarting Condition for Parent & Phase I MetabolitesCondition for Polar/Glucuronide Metabolites
Column C18, 2.1 x 100 mm, 1.8 µmHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5-95% B over 10 minutes0-50% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL
Visualization of the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acidification & Centrifugation) Plasma->Precipitation SPE Mixed-Mode Solid-Phase Extraction Precipitation->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation (C18 or HILIC) Evap->HPLC Reconstituted Sample MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for the analysis of this compound and its metabolites.

Mass Spectrometry (MS): Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for accurate quantification of metabolites in complex matrices.

Troubleshooting MS Detection

Q1: I'm experiencing significant ion suppression for my analytes. How can I mitigate this?

A1: Ion suppression, where matrix components co-eluting with the analyte interfere with its ionization, is a major challenge in LC-MS.[12]

  • Improve Chromatography: The best solution is to chromatographically separate your analyte from the interfering matrix components. Adjust your gradient to better resolve the peak.

  • Optimize Sample Preparation: A more rigorous sample preparation method, like SPE, can remove many of the interfering compounds (e.g., phospholipids) that cause ion suppression.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity for low-level metabolites.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.

Q2: I'm having trouble identifying my glucuronide metabolites. The fragmentation is not what I expect.

A2: Glucuronide metabolites can be challenging to characterize.

  • Expected Fragmentation: In positive ion mode, a common neutral loss for glucuronides is 176 Da (the mass of glucuronic acid). You can use a neutral loss scan to screen for potential glucuronide conjugates.

  • In-source Fragmentation: Glucuronides can sometimes be labile and fragment in the ion source before entering the mass analyzer. This can lead to a weak or absent precursor ion. Try reducing the source temperature or voltages.

  • Isomer Differentiation: It can be difficult to distinguish between O- and N-glucuronides based on fragmentation alone.[12] Specialized MS techniques or comparison to synthesized standards may be necessary for definitive identification.[13]

Visualization of a Logical Troubleshooting Path

G cluster_SP Sample Prep Solutions cluster_C Chromatography Solutions cluster_MS MS Detection Solutions Problem Poor Analytical Result (Low Recovery, Bad Peak Shape, etc.) SamplePrep Is Sample Preparation Adequate? Problem->SamplePrep Chromatography Is HPLC Separation Optimal? SamplePrep->Chromatography Yes Check_pH Verify pH for LLE/SPE SamplePrep->Check_pH No MS_Detection Is MS Detection Optimized? Chromatography->MS_Detection Yes Check_Mobile_pH Lower Mobile Phase pH Chromatography->Check_Mobile_pH No Data_Analysis Review Data Processing & Integration MS_Detection->Data_Analysis Yes Optimize_Source Adjust Source Parameters MS_Detection->Optimize_Source No Check_Solvent Optimize Extraction/Elution Solvent Check_pH->Check_Solvent Consider_SPE Switch from LLE to Mixed-Mode SPE Check_Solvent->Consider_SPE Change_Gradient Adjust Gradient Profile Check_Mobile_pH->Change_Gradient Change_Column Try HILIC for Polar Metabolites Change_Gradient->Change_Column Check_Transitions Verify MRM Transitions Optimize_Source->Check_Transitions Use_SIL_IS Implement SIL Internal Standard Check_Transitions->Use_SIL_IS

Caption: A decision tree for troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q: What are the key validation parameters I need to assess for this bioanalytical method according to FDA guidance?

A: According to the FDA's Bioanalytical Method Validation Guidance for Industry, key parameters include:

  • Selectivity and Specificity: Ensuring the method can differentiate the analytes from endogenous components and other metabolites.[5]

  • Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.[5]

  • Calibration Curve: Establishing the relationship between instrument response and analyte concentration over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Assessing the stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[5]

Q: How do I choose an appropriate internal standard?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). SIL standards have nearly identical chemical properties and chromatographic behavior to the analyte, meaning they are affected similarly by extraction inefficiencies and matrix effects. If a SIL standard is not available, a close structural analog can be used, but it will not correct for matrix effects as effectively.

Q: My baseline is noisy. What are the common causes?

A: A noisy baseline can originate from several sources:

  • Mobile Phase: Insufficiently degassed mobile phase can introduce air bubbles. Ensure proper degassing. Contaminated solvents or additives can also contribute. Use high-purity solvents.

  • HPLC System: Leaks in the pump or fittings can cause pressure fluctuations and a noisy baseline. Check all connections.

  • Detector: A failing detector lamp or a contaminated flow cell can be the culprit. Flush the flow cell and check lamp energy.

References

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale discovery to the multi-gram or kilogram quantities required for preclinical evaluation. As you move to a larger scale, challenges related to reaction kinetics, heat transfer, and purification that were negligible in the lab can become significant hurdles.[1][2] This guide provides in-depth, field-proven insights in a practical question-and-answer format to help you navigate these complexities successfully.

Section 1: The Synthetic Foundation - The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylic acids and their esters is most reliably achieved through the Gould-Jacobs reaction.[3][4] This classic method involves two key stages: first, the condensation of an appropriately substituted aniline (in our case, 4-ethylaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[5][6] The final step is the saponification (hydrolysis) of the ethyl ester to yield the target carboxylic acid.[7]

Understanding the mechanism is crucial for troubleshooting. The initial condensation is a nucleophilic substitution, while the cyclization is a thermally-driven intramolecular reaction that is often the most challenging step to scale up.[6][8]

Gould_Jacobs_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis aniline 4-Ethylaniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate ester_product Ethyl 6-Ethyl-4-hydroxy- quinoline-3-carboxylate intermediate->ester_product Thermal Cyclization (High Temp, ~250°C) (-EtOH) final_product 6-Ethyl-4-hydroxy- quinoline-3-carboxylic acid ester_product->final_product Saponification (e.g., NaOH, H₂O/EtOH) then Acidification (HCl)

Figure 1: Mechanism of the Gould-Jacobs reaction.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section directly addresses common problems encountered during the scale-up process in a Q&A format.

Q1: My reaction yield dropped from 85% at the 10g scale to 60% at the 500g scale. What are the likely causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a very common issue. It rarely stems from a single cause but rather a combination of physical and chemical factors that change non-linearly with batch size.[9] The primary areas to investigate are heat transfer, mass transfer (mixing), and reagent addition kinetics.[1][10]

  • Causality - Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[11][12] This makes it much harder to dissipate heat from an exothermic reaction or to supply heat uniformly for an endothermic one. The high-temperature cyclization step (~250 °C) is particularly sensitive. Inefficient heat removal can create localized "hot spots," leading to the degradation of your starting material, intermediate, or product, thus lowering the yield.[10]

  • Causality - Mixing Efficiency: A magnetic stir bar that is effective in a 1 L round-bottom flask is completely inadequate for a 20 L jacketed reactor. Inefficient mixing in a larger vessel leads to poor distribution of reactants and non-uniform temperatures, promoting the formation of by-products.[10]

  • Troubleshooting Steps & Solutions:

    • Upgrade Your Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure the reaction mixture is homogenous. Baffles within the reactor can also improve turbulence and mixing.[11]

    • Implement Strict Temperature Control: Use a jacketed reactor with a thermal fluid system (heating/cooling unit) and monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.

    • Control Reagent Addition: For exothermic steps, consider a semi-batch approach where one reactant is added slowly and controllably to manage the rate of heat generation.[10]

    • Re-evaluate Solvent Volume: While reducing solvent improves throughput, being too concentrated can hinder mixing and heat transfer. You may need to slightly increase the solvent-to-reactant ratio compared to the lab-scale experiment to maintain a manageable slurry.[11]

ParameterLab Scale (10 g)Pilot Scale (500 g)Rationale for Change
Heating Heating MantleJacketed Reactor with Thermal FluidProvides uniform, controlled heating and cooling; essential for safety and consistency.[10]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume, preventing hot spots and improving reaction rates.[11]
Temp. Monitoring Thermometer in heating blockInternal Temperature ProbeMeasures the actual reaction temperature, which can differ significantly from the jacket setpoint.[10]
Purification Flash ChromatographyRecrystallization / TriturationChromatography is not economically or practically scalable for bulk quantities; crystallization is preferred.[2][10]

Q2: The thermal cyclization step is giving me a dark, tarry mixture with low conversion at the 500g scale. How can I optimize this critical step?

A: This is a classic problem for the Gould-Jacobs reaction. The high temperatures required for cyclization (often >240 °C) can cause decomposition if not managed correctly.[6]

  • Causality - Solvent Choice & Purity: The choice of a high-boiling, inert solvent is critical. Diphenyl ether or Dowtherm A are commonly used because they are stable at these temperatures.[6] Using a solvent that begins to decompose or has impurities can initiate polymerization and charring.

  • Causality - Oxygen Contamination: At high temperatures, trace amounts of oxygen can promote oxidative side reactions, leading to colored impurities and tar formation.

  • Troubleshooting Steps & Solutions:

    • Select the Right Solvent: Use a high-purity, high-boiling solvent like diphenyl ether. Ensure it is dry and free of peroxides.

    • Operate Under Inert Atmosphere: Before heating, thoroughly purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction to prevent air from entering. A setup that allows for the distillation of ethanol as it forms is ideal.[13]

    • Controlled Heating Ramp: Do not heat the mixture too quickly. A gradual ramp to the target temperature (e.g., 250 °C) allows the reaction to proceed smoothly.

    • Monitor for Completion: Use in-process controls (IPC) like HPLC or TLC to monitor the disappearance of the anilinomethylenemalonate intermediate. Overheating the reaction after completion can degrade the product. The cyclization may take several hours.[10]

Q3: My final product after hydrolysis is an off-white or brownish solid, and HPLC shows several impurities. How can I improve its purity for preclinical studies?

A: Achieving the high purity (>98-99%) required for preclinical studies often necessitates a robust purification strategy beyond simple filtration.[14] Column chromatography is generally not a viable option for large quantities.

  • Causality - Incomplete Hydrolysis & Trapped Solvent: The saponification of the ethyl ester can sometimes be incomplete. Additionally, the crude product precipitating from the reaction can trap the high-boiling cyclization solvent (e.g., diphenyl ether) or other impurities.

  • Troubleshooting Steps & Solutions:

    • Optimize the Hydrolysis: Ensure you are using a sufficient excess of base (e.g., NaOH) and allow the hydrolysis to proceed to completion (monitor by HPLC). Heating under reflux is common for this step.[7]

    • Implement a Trituration/Wash Step: Before the final purification, wash or triturate the crude filtered solid with a solvent in which the product is poorly soluble but the impurities are, such as acetone or ethyl acetate. This is highly effective for removing residual diphenyl ether.[13]

    • Develop a Recrystallization Protocol: Recrystallization is the most powerful and scalable method for purifying solid compounds.[10]

      • Solvent Screening: Experiment on a small scale to find a suitable solvent or solvent system (e.g., Ethanol/Water, DMF/Water, Acetic Acid). The ideal solvent will dissolve the product well when hot but poorly when cold.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, allow it to cool slowly to form well-defined crystals, and then collect the purified product by filtration.

Section 3: Scalable Synthesis and Workflow Protocol

This section provides a representative workflow for producing multi-gram quantities of this compound.

Step-by-Step Protocol

Part A: Synthesis of Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate

  • Reactor Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a distillation head, charge 4-ethylaniline (e.g., 1.0 kg) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 2.0 kg, ~1.1 eq).

  • Intermediate Formation: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off. Monitor the reaction by HPLC or TLC to confirm the consumption of 4-ethylaniline (typically 2-4 hours).

  • Cyclization: Once the initial condensation is complete, slowly add diphenyl ether (e.g., 7 L) to the reactor.

  • High-Temperature Reaction: While maintaining a slow nitrogen purge, increase the reactor jacket temperature to bring the internal temperature to 250 °C. Continue to distill off any ethanol that forms. Hold at 250 °C for 4-8 hours.[10][13]

  • Reaction Monitoring: Monitor the disappearance of the intermediate by HPLC. Once conversion is >98%, the reaction is complete.

  • Work-up and Isolation: Cool the reaction mixture to <80 °C. Carefully add a solvent like acetone or heptane to dilute the mixture and precipitate the product.[13] Filter the resulting slurry and wash the cake thoroughly with the same solvent to remove the diphenyl ether. Dry the solid under vacuum.

Part B: Hydrolysis to this compound

  • Reactor Setup: Charge the crude ethyl ester from Part A into a suitably sized reactor. Add a mixture of ethanol and 2N aqueous sodium hydroxide solution.[7]

  • Saponification: Heat the mixture to reflux (around 80-90 °C) and stir for 2-4 hours. Monitor the reaction by HPLC until all the starting ester is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If needed, filter to remove any particulates. Transfer the filtrate to a clean vessel and slowly acidify with 2N HCl until the pH is around 4.[7]

  • Precipitation: The carboxylic acid product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Filter the solid, wash the cake with purified water until the washings are neutral, and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

Overall Process Workflow

Scale-Up_Workflow raw_mats Raw Materials (4-Ethylaniline, DEEM) condensation Step 1: Condensation (140-150°C) raw_mats->condensation ipc1 IPC-1: HPLC/TLC (Confirm intermediate formation) condensation->ipc1 cyclization Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) ipc1->cyclization ipc2 IPC-2: HPLC/TLC (Confirm product formation) cyclization->ipc2 isolation1 Precipitation & Filtration (Crude Ester) ipc2->isolation1 hydrolysis Step 3: Saponification (NaOH, EtOH/H₂O, Reflux) isolation1->hydrolysis ipc3 IPC-3: HPLC/TLC (Confirm ester disappearance) hydrolysis->ipc3 isolation2 Acidification & Precipitation (Crude Acid) ipc3->isolation2 purification Final Purification (Recrystallization) isolation2->purification final_api Final API (6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid) purification->final_api

Figure 2: Overall workflow for scale-up synthesis.

Section 4: FAQs for Preclinical Compound Supply

Q1: What are the Critical Process Parameters (CPPs) I should focus on during scale-up?

A: For this synthesis, your primary CPPs are:

  • Temperature: Especially during the high-temperature cyclization. Deviations can lead to impurity formation or incomplete reactions.

  • Reaction Time: Both under- and over-reacting can decrease yield and purity. Reaction completion should be confirmed by IPCs.

  • Agitation Rate: Must be sufficient to ensure a homogenous mixture, particularly in slurries.

  • Rate of Reagent Addition: Important for controlling exotherms and preventing localized high concentrations.

  • pH: Critical during the final product precipitation. The wrong pH can lead to incomplete isolation or the formation of salts.

Q2: What level of purity is required for my compound to be used in preclinical toxicology studies?

A: For preclinical toxicology studies, the purity requirement for a small molecule drug candidate is typically very high, generally ≥98% , with many organizations aiming for ≥99.0% .[14] More importantly, every impurity present at a level of >0.10-0.15% must be identified and characterized. This is a key aspect of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.[15]

Q3: What analytical methods are essential for characterizing the final batch of this compound?

A: A comprehensive analytical package is required to confirm the structure, identity, purity, and stability of your compound.[15] This typically includes:

  • HPLC (High-Performance Liquid Chromatography): To determine purity and quantify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and identify impurities.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups.

  • Elemental Analysis (CHN): To confirm the elemental composition.

  • Melting Point: As a basic indicator of purity.

Q4: What is CMC and why is it important even at this early preclinical stage?

A: CMC stands for Chemistry, Manufacturing, and Controls. It refers to the collection of data and documentation that describes the synthesis, manufacturing process, specifications, and analytical testing of a drug substance.[15][16] Establishing good CMC practices early is critical because it ensures that the material you produce is consistent, pure, and safe.[14] The data you generate during this scale-up will form the foundation of the CMC section for a future Investigational New Drug (IND) application. It demonstrates to regulatory agencies that you can reliably manufacture your drug candidate.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules).
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Spectroscopy Online. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

  • MDPI. (2022, December 29). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • Reddit. (2019, October 12). Why are some reactions difficult to scale up? Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Reducing Toxicity in Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its inherent biological activity is a double-edged sword, often accompanied by significant toxicity concerns, including cardiotoxicity, neurotoxicity, and hepatotoxicity.[3][4][5]

This guide provides field-proven insights and troubleshooting protocols designed to help you navigate the complexities of quinoline chemistry, refine your methodologies, and strategically mitigate toxicity in your compounds. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions - Understanding Quinoline Toxicity

This section addresses the fundamental mechanisms that underpin the toxicological profiles of quinoline derivatives.

Q1: What are the primary mechanisms of quinoline-induced toxicity?

A1: Quinoline-based compounds can exert toxicity through several distinct mechanisms, often related to their structure and metabolic fate. The most critical are:

  • Cardiotoxicity: Many quinoline drugs, including well-known antimalarials like quinine and chloroquine, can interfere with cardiac ion channels.[4] This interference can lead to a prolongation of the electrocardiographic QT interval, a major risk factor for developing potentially fatal arrhythmias like Torsade de Pointes.[4][6][7]

  • Neurotoxicity: Certain quinolines have been shown to cross the blood-brain barrier and exert effects on the central nervous system (CNS).[3] This can manifest as a range of adverse effects, from dizziness and vertigo to more severe, potentially irreversible neuronal degeneration, as has been documented with some antimalarial quinolines.[3][8]

  • Hepatotoxicity (Liver Toxicity): The parent quinoline molecule is a known hepatocarcinogen in animal models.[5][9] Toxicity is often initiated by metabolic activation in the liver into reactive intermediates that can damage liver cells. Co-existing inflammatory conditions can significantly increase the risk of quinolone-induced liver injury.[10]

  • Phototoxicity: The absorption of UVA light by some quinoline derivatives can lead to the formation of reactive oxygen species (ROS), causing photosensitivity and skin damage. This effect is strongly influenced by the type of substituent at the C-8 position of the quinoline ring.[11]

  • Genotoxicity: Metabolic activation can lead to the formation of reactive metabolites that bind covalently to DNA, forming DNA adducts.[9] This damage to the genetic material is a mechanism consistent with quinoline's carcinogenic potential.[5][11]

Q2: How does metabolism critically influence the toxicity of quinoline compounds?

A2: The metabolism of quinolines is a pivotal event that often converts chemically stable parent compounds into highly reactive, toxic species—a process known as "metabolic activation".[12] This process is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[13][14]

Key metabolic pathways leading to toxicity include:

  • Epoxidation: CYP450 enzymes, particularly CYP2A6 and CYP2E1 in humans, can oxidize the quinoline ring to form a highly reactive quinoline-5,6-epoxide.[15]

  • Reactive Intermediate Formation: This epoxide is an electrophilic intermediate. If not rapidly detoxified (e.g., by enzymes like epoxide hydrolase), it can covalently bind to cellular nucleophiles such as DNA and proteins.[9]

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and potentially initiating carcinogenesis.[5][12]

Understanding the specific CYP450 enzymes involved is crucial, as it allows for the development of in vitro assays to screen for this liability early in the drug discovery process.[15]

Metabolic_Activation_of_Quinoline cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Fate Parent Parent Quinoline (Stable) CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Parent->CYP450 Oxidation Epoxide Reactive Epoxide Intermediate (Electrophilic & Toxic) CYP450->Epoxide Detox Detoxification (e.g., Epoxide Hydrolase) Epoxide->Detox Safe Pathway Adducts Covalent Adducts (DNA, Proteins) Epoxide->Adducts Toxic Pathway Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of quinoline leading to toxicity.

Section 2: Troubleshooting Guide for Experimental Workflows

Directly addressing common issues encountered during the synthesis and evaluation of quinoline derivatives.

Q3: My Skraup synthesis is dangerously exothermic and gives a low yield of impure product. How can I control it?

A3: The Skraup reaction is notoriously vigorous.[16] The classic use of nitrobenzene as both solvent and oxidizing agent with concentrated sulfuric acid creates highly exothermic conditions. To refine this method for safety and purity:

  • Use a Milder Oxidizing Agent: Replace nitrobenzene with less violent alternatives like arsenic acid or iodine.[16][17]

  • Incorporate a Moderator: Adding ferrous sulfate (FeSO₄) can moderate the reaction, smoothing the exothermic release of energy over a longer period.[16]

  • Control Reagent Addition: Do not mix all reactants at once. A controlled, stepwise addition of sulfuric acid to the mixture of the aniline, glycerol, and moderator allows for better temperature management.[16]

  • Ensure Adequate Heat Dissipation: Use a reaction vessel that is significantly larger than the reaction volume and have an ice bath on standby to cool the reaction if it becomes too vigorous.[16]

Q4: I've rigorously purified my quinoline derivative, but it still shows unexpected toxicity in cell-based assays. What could be the cause?

A4: Unexpected toxicity in a purified compound often points to residual, highly potent impurities that are not easily detected by standard characterization methods like NMR or basic chromatography.

  • Trace Metal Contamination: If you used a metal catalyst (e.g., Palladium, Iron) in your synthesis, even trace amounts remaining in the final product can be highly cytotoxic.[17] Consider performing elemental analysis (e.g., ICP-MS) to quantify residual metals.

  • Toxic Starting Material Carryover: Ensure that your starting materials are pure. A toxic impurity in a raw material can be carried through the synthesis and contaminate your final product.[18]

  • Side-Reaction Products: Harsh reaction conditions can generate structurally similar but more toxic side-products that co-purify with your target compound.[16] Re-evaluate your purification strategy; techniques like preparative HPLC or crystallization of different salts (e.g., hydrochloride, phosphate) might be necessary to resolve these impurities.[19]

  • Decomposition on Storage: Some quinoline derivatives may be unstable and decompose over time, even when stored, forming toxic byproducts. Re-confirm the purity of your compound immediately before biological testing.

Q5: My in vitro cytotoxicity results from the MTT assay are inconsistent and not reproducible. What are the common pitfalls?

A5: The MTT assay, while robust, is sensitive to several experimental variables. Inconsistency often stems from procedural details.[20]

  • Compound Solubility: Quinoline compounds can be poorly soluble in aqueous media. If your compound precipitates in the culture medium, the cells are not exposed to the intended concentration. Always check for precipitation visually and consider using a lower, non-toxic percentage of a solubilizing agent like DMSO.[20]

  • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells may be overly sensitive, while too many can become confluent and enter a stationary growth phase, making them less responsive to cytotoxic agents. Optimize and standardize your cell seeding density for each cell line.

  • Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Ensure you run a vehicle control (cells treated with the highest concentration of DMSO used in the experiment) to confirm that the observed toxicity is from your compound, not the solvent.[20]

  • Incubation Time: The optimal treatment duration (24, 48, or 72 hours) is compound and cell-line dependent. A short incubation may not be enough time to observe an effect, while a long one could lead to secondary effects. A time-course experiment is recommended for novel compounds.[20]

Section 3: Key Experimental Protocols & Data Interpretation

This section provides a detailed protocol for a foundational toxicity assay and a table summarizing key structure-toxicity relationships to guide your compound design.

Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[20] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]

Materials and Reagents:

  • 96-well flat-bottom cell culture plates

  • Test quinoline compound, dissolved in DMSO to create a high-concentration stock

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of your quinoline compound from the DMSO stock in complete culture medium. The final DMSO concentration in the wells should ideally be ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[20]

Data Presentation: Structure-Toxicity Relationship (STR) Summary

Strategic modification of the quinoline scaffold is the primary method for mitigating toxicity while retaining or improving efficacy. The following table summarizes key STR insights gathered from multiple studies.

Position on Quinoline Ring Substituent Type Effect on Toxicity/Side Effect Profile Rationale & Causality Reference(s)
N-1 Cyclopropyl groupCan improve overall potency, but may also influence toxicity profile depending on the rest of the molecule.The cyclopropyl group can favorably orient the molecule within its target binding pocket.[11]
C-5 Amino group (-NH₂)Generally improves overall potency.Enhances binding interactions with the biological target.[11]
C-7 Simple piperazine or pyrrolidineAssociated with increased CNS side effects (e.g., dizziness, insomnia).These substituents can interact with GABA receptors or other CNS targets.[11]
C-7 Bulky, alkylated piperazine/pyrrolidineReduces CNS side effects. The increased steric bulk hinders binding to off-target CNS receptors. This is a key strategy for toxicity reduction.[11]
C-8 Halogen (e.g., -F, -Cl)Increases phototoxicity. Halogens at this position can promote the formation of reactive oxygen species upon exposure to UV light.[11]
C-8 Methoxy (-OCH₃) or Hydrogen (-H)Reduces or eliminates phototoxicity. These groups do not promote photosensitization to the same degree as halogens, offering a safer alternative.[11]
Visualization of Experimental Workflow

A logical, staged approach to toxicity evaluation is essential for efficient drug development.

Toxicity_Assessment_Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Specific Toxicity Endpoints cluster_3 Phase 4: In Vivo Evaluation A Compound Synthesis & Rigorous Purification B In Vitro Cytotoxicity Screening (e.g., MTT, LDH Assays) A->B C Determine IC50 Values B->C D Apoptosis vs. Necrosis Assays C->D E Metabolic Stability Assays (Microsomes, Hepatocytes) C->E F Identify Reactive Metabolites D->F E->F G Cardiotoxicity Assay (hERG Channel Patch Clamp) F->G H Hepatotoxicity Assay (e.g., in primary hepatocytes) F->H I Genotoxicity Assay (e.g., Ames Test, Micronucleus) F->I J Animal Model (Rodent) I->J K Assess Therapeutic Index (Efficacy vs. Toxicity) J->K

Caption: A staged workflow for assessing quinoline compound toxicity.

References
  • Wikipedia. (n.d.). Quinine. Retrieved January 16, 2026, from [Link]

  • Kumar, A., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 16, 2026, from [Link]

  • Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance.
  • Wikipedia. (n.d.). Quinoline. Retrieved January 16, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of drugs and other xenobiotics. John Wiley & Sons.
  • ResearchGate. (n.d.). The structure-toxicity relationship of quinolones. Retrieved January 16, 2026, from [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis.
  • White, N. J. (2018).
  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research.
  • OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Wang, Y., et al. (2020).
  • PubMed. (n.d.). Neurotoxic effect induced by quinolinic acid in dissociated cell culture of mouse hippocampus. Retrieved January 16, 2026, from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
  • National Center for Biotechnology Information. (2022).
  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Retrieved January 16, 2026, from [Link]

  • Frontiers. (n.d.). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Retrieved January 16, 2026, from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.
  • PubMed. (2018).
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Springer. (2025). Catalyzed protocol in the development of new quinoline derivatives: Recent updates. Journal of the Iranian Chemical Society.
  • National Center for Biotechnology Information. (2022). Pharmacogenomics in drug-induced cardiotoxicity: Current status and the future. Frontiers in Pharmacology.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 16, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of Cofactors in Drug-Induced Liver Injury: Drug Metabolism and Beyond. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Contrasting effects of acute and chronic dietary exposure to 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ) on xenobiotic metabolising enzymes in the male Fischer 344 rat: implications for chemoprevention studies. Retrieved January 16, 2026, from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Tentative identification of quinoline metabolites formed in vitro. Retrieved January 16, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid and Other Quinolone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quinolone scaffold remains a cornerstone for the development of new therapeutic agents.[1][2] The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore responsible for the antibacterial activity of a large class of antibiotics.[2] This guide provides a comparative analysis of a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, with foundational and clinically significant quinolone antibiotics: nalidixic acid, ciprofloxacin, and levofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into its potential standing within this critical class of antibacterial agents.

While direct and extensive experimental data on this compound is not widely available in peer-reviewed literature, we can infer its likely characteristics based on the well-established structure-activity relationships (SAR) of the quinolone class. This guide will therefore integrate known experimental data for our comparator molecules with predictive analysis for our lead compound, clearly delineating between established findings and scientific extrapolation.

The Quinolone Core: A Legacy of Antibacterial Potency

The quinolone antibiotics exert their bactericidal effects by inhibiting bacterial DNA synthesis, specifically by targeting DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with these enzymes and bacterial DNA, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

The evolution of quinolones from the first-generation nalidixic acid to the later-generation fluoroquinolones like ciprofloxacin and levofloxacin has been marked by strategic chemical modifications to the core scaffold. These modifications have broadened the spectrum of activity, enhanced potency, and improved pharmacokinetic properties. Key positions on the quinolone ring system that influence these characteristics include the N-1, C-6, C-7, and C-8 positions.

Comparative Molecular Overview

A visual comparison of the chemical structures of this compound and the selected quinolone antibiotics reveals both commonalities and key differences that are predictive of their antibacterial profiles.

G cluster_0 This compound cluster_1 Nalidixic Acid cluster_2 Ciprofloxacin cluster_3 Levofloxacin A A B B C C D D

Caption: Chemical structures of the compared quinolone antibiotics.

This compound features the core 4-hydroxyquinoline-3-carboxylic acid structure with an ethyl group at the C-6 position. The absence of a fluorine atom at C-6 and a bulky substituent at N-1 differentiates it from the more potent fluoroquinolones.

Nalidixic acid , the progenitor of the quinolones, is a naphthyridone derivative with an ethyl group at the N-1 position. Its spectrum of activity is primarily limited to Gram-negative bacteria.

Ciprofloxacin , a second-generation fluoroquinolone, incorporates a fluorine atom at C-6 and a piperazine ring at C-7. These modifications significantly enhance its activity against both Gram-negative and Gram-positive bacteria.

Levofloxacin , a third-generation fluoroquinolone, is the L-isomer of ofloxacin. It also possesses a fluorine atom at C-6 and a piperazine derivative at C-7, providing a broad spectrum of activity with enhanced potency against Gram-positive organisms.

Mechanism of Action: A Shared Pathway with Nuanced Interactions

The fundamental mechanism of action for all these compounds is the inhibition of bacterial type II topoisomerases. However, the specific interactions with the enzyme-DNA complex can vary, influencing their potency and spectrum.

G A Quinolone Antibiotic C Enzyme-DNA Complex A->C B Bacterial DNA Gyrase / Topoisomerase IV B->C D Stabilization of Cleavage Complex C->D binding E Inhibition of DNA Ligation D->E F Double-Strand DNA Breaks E->F G Inhibition of DNA Replication F->G H Bacterial Cell Death G->H

Caption: General mechanism of action of quinolone antibiotics.

The affinity for and inhibition of DNA gyrase and topoisomerase IV are key determinants of a quinolone's antibacterial spectrum. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. The substituents on the quinolone ring system modulate these interactions. The N-1 and C-7 substituents, in particular, play a crucial role in the potency and target specificity of these drugs.

Comparative Antibacterial Spectrum: A Predictive Analysis

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

AntibioticEscherichia coliStaphylococcus aureusPredicted/Known Spectrum
This compound Predicted: ModeratePredicted: Low to ModerateLikely more active against Gram-positive bacteria than nalidixic acid, but less potent than fluoroquinolones.
Nalidixic Acid 4-128>128Primarily Gram-negative
Ciprofloxacin 0.004-0.1250.12-2Broad-spectrum (Gram-negative and Gram-positive)
Levofloxacin 0.008-0.250.12-2Broad-spectrum (Enhanced Gram-positive activity)

Note: The MIC values for Nalidixic Acid, Ciprofloxacin, and Levofloxacin are compiled from various literature sources and can vary depending on the specific strain and testing methodology.

Based on its structure, this compound is expected to exhibit some antibacterial activity. The presence of the 4-hydroxy-3-carboxylic acid moiety is essential for its interaction with the bacterial topoisomerases. The ethyl group at the C-6 position is a simple alkyl substituent and, unlike the fluorine atom in fluoroquinolones, is not expected to dramatically enhance its activity. However, some studies on quinoline derivatives have shown that modifications at this position can influence antibacterial potency.[4] It is plausible that this compound may possess moderate activity against certain Gram-positive bacteria, potentially exceeding that of nalidixic acid, but it is unlikely to match the broad-spectrum potency of ciprofloxacin and levofloxacin.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of this compound, standardized in vitro assays are essential. The following are detailed protocols for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

G A Prepare serial two-fold dilutions of antibiotics in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound, nalidixic acid, ciprofloxacin, and levofloxacin in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Also, prepare a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth (i.e., the well with no turbidity).

DNA Gyrase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Workflow Diagram:

G A Prepare reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP. B Add varying concentrations of the test compounds. A->B C Incubate the reaction at 37°C for 1 hour. B->C D Stop the reaction and separate the supercoiled and relaxed DNA using agarose gel electrophoresis. C->D E Visualize DNA bands under UV light and determine the IC50 (concentration that inhibits 50% of the enzyme activity). D->E

Caption: Workflow for DNA gyrase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase enzyme.

  • Compound Addition: Add serial dilutions of this compound and the comparator quinolones to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination and Electrophoresis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value for each compound.

Conclusion and Future Directions

While this compound belongs to a well-validated class of antibacterial compounds, its specific efficacy in comparison to established quinolones requires empirical validation. Based on structure-activity relationships, it is predicted to have moderate antibacterial activity, likely with a spectrum that includes some Gram-positive organisms. However, it is not expected to rival the potency and broad-spectrum activity of later-generation fluoroquinolones like ciprofloxacin and levofloxacin.

The experimental protocols outlined in this guide provide a clear path for the direct, head-to-head comparison of this compound with other quinolones. Such studies are crucial to fully elucidate its potential as a lead compound for the development of new antibacterial agents. Further investigations could also explore its activity against a wider range of clinical isolates, including resistant strains, and delve into its specific interactions with bacterial topoisomerases. The continued exploration of novel quinolone derivatives is a vital component of the ongoing effort to combat the global threat of antibiotic resistance.

References

  • El-Sayed, M. A., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Molecular Structure, 1238, 130448.
  • Mishra, A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 9939506.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact and solutions. Nature Reviews Microbiology, 12(8), 585–597.
  • Aldred, K. J., et al. (2014). The quinolone family of antibacterial agents. ACS Infectious Diseases, 1(1), 1-19.
  • Ezel-Keleş, N., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15611.
  • Fernandes, P. (2016). The quinolone antimicrobials: a new class of synthetic antibacterial agents. In The Quinolones (pp. 1-26). Academic Press.
  • Gaurav, A., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 488.
  • Hegedüs, C., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5038.
  • Kumar, N. R., et al. (2009). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 44(8), 3333-3339.
  • Rbaa, M., et al. (2019).
  • Sharma, P. C., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4478.
  • Talevi, A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(10), 1283-1300.
  • Tang, Q., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores. Chemistry & Biodiversity, 19(11), e202200755.
  • Zadykowicz, B., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Ethyl-4-hydroxyquinoline-3-carboxylic Acid Analogs as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid and its analogs. As a privileged scaffold in medicinal chemistry, the 4-hydroxyquinoline-3-carboxylic acid core has given rise to a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document will explore the nuanced effects of structural modifications on the biological activity of this compound class, offering a comparative framework for researchers and professionals in drug discovery and development. We will delve into the rationale behind experimental design, present comparative data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, most famously represented by the quinolone class of antibiotics.[2] The core structure, characterized by a fused bicyclic system with a hydroxyl group at the 4-position and a carboxylic acid at the 3-position, provides a rigid framework amenable to diverse chemical modifications. The planarity of the quinoline ring system facilitates interactions with biological targets, often through π-π stacking, while the hydroxyl and carboxylic acid moieties can participate in crucial hydrogen bonding and electrostatic interactions.

Our lead compound, This compound , serves as a pertinent starting point for SAR exploration. While specific and extensive biological data for this exact molecule is not widespread in public literature, its structural features are representative of a class of compounds with significant therapeutic potential. The ethyl group at the C6-position offers a lipophilic anchor that can influence pharmacokinetic properties and target engagement.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-hydroxyquinoline-3-carboxylic acid analogs can be finely tuned by substitutions at various positions of the quinoline ring. The following sections dissect the impact of these modifications.

The Critical Role of the C3-Carboxylic Acid and C4-Hydroxyl Groups

The carboxylic acid at the C3-position and the hydroxyl group at the C4-position are generally considered essential for the biological activity of this class of compounds. The carboxylate can form a salt bridge with positively charged residues, such as arginine, in the active site of target enzymes.[3] The 4-hydroxyl group can act as a hydrogen bond donor or acceptor. Esterification of the carboxylic acid often leads to a significant decrease or complete loss of biological activity, suggesting its direct involvement in target binding.

Influence of Substituents on the Benzenoid Ring (Positions C5, C6, C7, and C8)

Modifications on the benzenoid portion of the quinoline scaffold have a profound impact on potency and selectivity.

  • C7-Position: The C7-position is another critical site for modification. Large and bulky alkoxy substituents at this position have been shown to be beneficial for antiproliferative activity in some quinoline series.[5] For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities, highlighting the importance of substitutions at this position.[6]

Modifications at the C2-Position

The C2-position of the quinoline ring offers a valuable vector for introducing diversity and modulating the pharmacological profile. Bulky hydrophobic substituents at the C2-position are often necessary for the inhibition of certain enzymes like dihydroorotate dehydrogenase (DHODH).[3] The introduction of aryl groups at this position has led to the development of potent antileishmanial agents.[7]

Comparative Analysis of Analog Performance

To illustrate the SAR principles, the following table summarizes the biological activity of representative 4-hydroxyquinoline-3-carboxylic acid analogs against various targets. It is important to note that a direct comparison is challenging due to the diverse biological targets and assay conditions reported in the literature. However, this compilation provides a valuable overview of the potential of this scaffold.

Compound IDR2-SubstituentR6-SubstituentR7-SubstituentBiological TargetIC50 (µM)Reference
Lead Compound HEthylH(Hypothetical)--
Analog A2'-fluoro-1,1'-biphenyl-4-ylFluoroHDihydroorotate DehydrogenasePotent (specific value not provided)[3]
Analog BHH4-fluorobenzyloxyHuman tumor cell lines< 1.0[5]
Analog CHFluoroFatty amidoS. aureus3.9 (MIC)[6]
Analog DHHHProtein Kinase CK20.65 - 18.2[8]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

A common synthetic route to the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Conrad-Limpach reaction.[9]

Step 1: Synthesis of Ethyl 2-(arylamino)fumarate

  • To a solution of the appropriately substituted aniline (1.0 eq) in ethanol, add diethyl acetylenedicarboxylate (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 2-(arylamino)fumarate.

Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-260 °C for 15-30 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired ethyl 4-hydroxyquinoline-3-carboxylate derivative.

Step 3: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core structure and the key positions for modification that dictate the biological activity of this compound analogs.

Caption: Core structure and key modification points influencing the biological activity of 4-hydroxyquinoline-3-carboxylic acid analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical roles of the C3-carboxylic acid and C4-hydroxyl groups, as well as the significant impact of substitutions on the benzenoid and pyridinone rings. While the existing literature provides a solid foundation for understanding the SAR of this class of compounds, further systematic studies are warranted. Specifically, the synthesis and biological evaluation of a focused library of 6-ethyl analogs with diverse substituents at other positions would provide a more granular understanding of the SAR and could lead to the discovery of potent and selective drug candidates for a range of diseases.

References

  • U. A. Shinde, et al. (2016). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • M. L. Bolognesi, et al. (1999).
  • A. R. Syniugin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • A. K. B. Varma, et al. (2025).
  • Y. Li, et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
  • R. Cao, et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • M. L. G. de Souza, et al. (2007). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • S. S. Pawar, et al. (2022).
  • J. A. T. L. da Silva, et al. (2021).
  • A. R. Syniugin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • A. Kumar, et al. (2021).
  • A. A. El-Sayed, et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • A. Bouyahya, et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • J. R. Chamarthi, et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • M. Hrčková, et al. (2017).
  • A. Sipos, et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Cayman Chemical. 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9).
  • M. G. Chimenti, F. et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry.
  • W. G. D. P. Olegário, et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
  • Sigma-Aldrich. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
  • VSNCHEM. vq10309 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Sigma-Aldrich. 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1.

Sources

A Comparative Guide to DHODH Inhibitors: Profiling Quinoline Carboxylic Acids Against Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various chemical classes of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a particular focus on the quinoline carboxylic acid scaffold, exemplified by the potent inhibitor Brequinar. While specific experimental data for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is not extensively available in public literature, we will explore the well-documented structure-activity relationships of its parent class to provide a scientifically grounded comparison against other major DHODH inhibitors used in research and clinical settings.

Dihydroorotate Dehydrogenase: A Critical Node in Cellular Proliferation

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[4]

Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases and cancer cells, have a high demand for nucleotides and are exquisitely dependent on the de novo synthesis pathway.[5][6] Normal, quiescent cells can often rely on the pyrimidine salvage pathway, creating a therapeutic window.[7][8] By inhibiting DHODH, small molecules can effectively starve these hyperproliferative cells of the necessary pyrimidines, leading to cell cycle arrest and apoptosis, making DHODH a prime therapeutic target.[6][9]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Step 4 (Rate-Limiting) Glutamine Glutamine + Aspartate + CO2 CAD CAD enzyme complex Glutamine->CAD Steps 1-3 DHO Dihydroorotate CAD->DHO DHO->DHODH UMPS UMPS Orotate->UMPS UMP UMP (Uridine Monophosphate) UMPS->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitors DHODH Inhibitors (e.g., Quinoline Carboxylic Acids, Teriflunomide, etc.) Inhibitors->DHODH Inhibitor_Classes DHODH DHODH Inhibitors Class1 Quinoline Carboxylic Acids DHODH->Class1 Class2 Isoxazole / Furanone Derivatives DHODH->Class2 Class3 Next-Generation Heterocycles DHODH->Class3 Brequinar Brequinar Class1->Brequinar Analogs Novel Analogs Class1->Analogs Leflunomide Leflunomide (Prodrug) Class2->Leflunomide Teriflunomide Teriflunomide (Active) Class2->Teriflunomide ASLAN003 ASLAN003 Class3->ASLAN003 BAY2402234 BAY 2402234 Class3->BAY2402234

Caption: Classification of discussed DHODH inhibitors by chemical scaffold.

Experimental Protocols for Inhibitor Evaluation

Validating and comparing DHODH inhibitors requires robust biochemical and cell-based assays. The following protocols provide a self-validating framework for assessing inhibitor performance.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP). The decrease in absorbance at 600-650 nm is directly proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Substrates: Dihydroorotate (DHO), Coenzyme Q10

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

  • Test Inhibitor (e.g., this compound analog) and DMSO (vehicle control)

  • 96-well microplate and spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in Assay Buffer to create a concentration gradient (e.g., 100 µM to 1 pM).

  • Assay Plate Setup: To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO vehicle.

  • Enzyme Addition: Add 178 µL of a pre-diluted DHODH enzyme solution in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction master mix containing DHO, DCIP, and Coenzyme Q10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each concentration. Normalize the rates to the DMSO control (100% activity) and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow start Start prep Prepare Serial Dilutions of Inhibitor in DMSO start->prep plate Add Inhibitor/DMSO to 96-well Plate prep->plate enzyme Add Recombinant DHODH Enzyme plate->enzyme incubate Pre-incubate (30 min, 25°C) enzyme->incubate mix Prepare & Add Reaction Mix (DHO, DCIP, CoQ10) incubate->mix read Kinetic Read (Absorbance at 650 nm) mix->read analyze Calculate Reaction Rates & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the DHODH enzymatic inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (WST-1/MTT)

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. It is used to determine the potency of a DHODH inhibitor in a cellular context.

Materials:

  • A rapidly proliferating cell line (e.g., HL-60 for leukemia, Jurkat for lymphocytes)

  • Complete cell culture medium

  • Test Inhibitor and DMSO

  • WST-1 or MTT reagent

  • 96-well cell culture plates and microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the diluted compounds or DMSO vehicle to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Rescue Control (Self-Validation): To a parallel set of wells treated with a high concentration of the inhibitor, add exogenous uridine (e.g., 100 µM). If the compound's antiproliferative effect is specifically due to DHODH inhibition, the addition of uridine should rescue cell growth.

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control cells. Plot the percentage of cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The inhibition of DHODH remains a highly validated and promising strategy for treating diseases of cellular hyperproliferation. The quinoline carboxylic acid class, represented by Brequinar, stands out for its high potency, driven by well-defined structural requirements. It provides a strong foundation for the development of new anticancer and antiviral agents. In comparison, inhibitors like Teriflunomide have been successfully translated into the clinical management of chronic autoimmune diseases, showcasing a different therapeutic application. The emergence of next-generation inhibitors such as BAY 2402234, with picomolar to low-nanomolar potency, highlights the ongoing innovation in this field, pushing the boundaries of efficacy for challenging diseases like AML. The choice of an inhibitor for research or development will ultimately depend on the desired therapeutic profile, balancing potency, selectivity, and the specific pathological context.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

  • Vyasanakere, J. P., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]

  • Madak, J. T., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Joseph, J., et al. (2023). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Journal of Molecular Modeling. [Link]

  • Singh, P., & Singh, P. (2014). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Medicinal Chemistry Research. [Link]

  • ASH Publications. (2018). ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. Blood. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences. [Link]

  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Leflunomide. [Link]

  • Christian, S., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia. [Link]

  • Wikipedia. Brequinar. [Link]

  • BioSpace. (2020). ASLAN Pharmaceuticals to Develop ASLAN003 as Next Generation DHODH Inhibitor in Autoimmune Conditions. [Link]

  • PubMed. (2018). Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy. [Link]

  • MDPI. (2020). IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro. [Link]

  • GlobalRx. (2023). Teriflunomide 14mg Tablets: Clinical Profile and Applications. [Link]

  • National Institutes of Health. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. [Link]

  • Patsnap. (2024). What is Teriflunomide used for?. [Link]

  • Patsnap. (2024). Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. [Link]

  • ACS Publications. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. [Link]

  • BioSpectrum Asia. (2018). ASLAN's DHODH inhibitor shows efficacy in AML patients. [Link]

  • National Institutes of Health. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. [Link]

  • Wiley Online Library. (2021). Pivotal role of dihydroorotate dehydrogenase as a therapeutic target in adult T-cell leukemia. [Link]

  • Patsnap. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. [Link]

  • PubMed. (2022). In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. [Link]

  • Taylor & Francis Online. (2022). In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. [Link]

  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]

  • ResearchGate. (2020). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. [Link]

  • National Institutes of Health. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. [Link]

Sources

Efficacy of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid Compared to Existing Anti-inflammatory Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel anti-inflammatory compound, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, with established anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential efficacy, mechanisms of action, and the experimental frameworks required for evaluation.

Introduction: The Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Current therapeutic strategies primarily revolve around two major classes of drugs: NSAIDs, which largely function by inhibiting cyclooxygenase (COX) enzymes, and corticosteroids, which exert broad immunosuppressive effects. While effective, both classes have well-documented side effects, creating a persistent need for novel anti-inflammatory agents with improved safety and efficacy profiles. Quinoline derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, this compound, to assess its potential standing against current standards of care.

Unraveling the Mechanism: A Tale of Two Pathways

The anti-inflammatory action of most drugs can be traced back to their interference with specific signaling pathways that orchestrate the inflammatory response. Here, we delve into the established mechanisms of NSAIDs and corticosteroids to provide a framework for understanding the potential action of this compound.

The Cyclooxygenase (COX) Pathway: The Realm of NSAIDs

NSAIDs exert their effects by inhibiting the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The Cyclooxygenase (COX) Pathway and points of NSAID intervention.

The Glucocorticoid Receptor Pathway: The Broad Reach of Corticosteroids

Corticosteroids, like dexamethasone, bind to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate anti-inflammatory genes and, crucially, repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of inflammatory mediators, including cytokines and chemokines.

Caption: Simplified overview of the glucocorticoid anti-inflammatory pathway.

Comparative Efficacy: A Data-Driven Analysis

While direct comparative data for this compound is not yet abundant in published literature, we can infer its potential efficacy by examining studies on closely related quinoline-3-carboxylic acid derivatives and comparing their performance in standardized preclinical models against established drugs.

In Vitro Analysis: Inhibition of Inflammatory Mediators

The in vitro efficacy of anti-inflammatory compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. A key model involves the stimulation of macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.

Studies have shown that quinoline-3-carboxylic acids exhibit "impressively appreciable anti-inflammation affinities" in LPS-induced inflammation in RAW264.7 mouse macrophages, with performance comparable to the classical NSAID indomethacin.[3] This suggests a potent ability to suppress the inflammatory cascade at a cellular level.

CompoundTarget/AssayIC50/EC50Reference
Indomethacin COX-118 nM[4]
COX-226 nM[4]
Celecoxib COX-115 µM
COX-240 nM[4]
Dexamethasone LPS-induced TNF-α, IL-6 secretionHigh concentrations (nM range) show inhibition[5][6]
Quinoline-3-carboxylic acids LPS-induced inflammationComparable to Indomethacin[3]
In Vivo Analysis: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammatory model for the evaluation of anti-inflammatory drugs.[7][8] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).

While specific ED50 values for this compound are not available, a substituted quinoline carboxylic acid ( CL 306 ,293) demonstrated no effect on carrageenan-induced paw edema, suggesting its mechanism is distinct from traditional NSAIDs that target prostaglandin synthesis.[1] However, other quinoline derivatives have shown significant activity in this model.[1] This highlights the importance of the specific substitution pattern on the quinoline ring in determining the mechanism and efficacy.

CompoundAnimal ModelDoseEfficacyReference
Indomethacin Rat5 mg/kgSignificant inhibition of paw edema[9]
Celecoxib Rat0.3-30 mg/kg (IP)Dose-dependent reduction in paw edema[7][10]
Dexamethasone Rat/Mouse1 µg (local), 2 mg/kg (IP)Strong inhibition of paw edema (>60%)[11][12][13]

Experimental Protocols: A Guide to Comparative Assessment

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed.

In Vitro: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

This assay quantifies the ability of a test compound to inhibit the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Pre-treatment: The following day, remove the culture medium and pre-treat the cells with varying concentrations of this compound or comparator drugs (e.g., Dexamethasone) for 1 hour.[14]

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.[6]

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Caption: Workflow for the in vitro LPS-stimulated cytokine release assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, Celecoxib, Dexamethasone), and test groups receiving different doses of this compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[5][9]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Determine the ED50 value (the dose of the compound that causes 50% inhibition of edema).

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

The available evidence suggests that this compound, as a member of the quinoline-3-carboxylic acid class, holds significant promise as a novel anti-inflammatory agent. Its demonstrated efficacy in in vitro models, comparable to established NSAIDs, points to a potent mechanism of action that warrants further investigation. The structural-activity relationship within the quinoline class is complex, and the ethyl substitution at the 6-position may confer unique properties regarding potency, selectivity, and safety.[14][15]

Future research should focus on elucidating the precise molecular targets of this compound. While some quinoline derivatives with a carboxylic acid moiety have shown COX-inhibition, others appear to act through different mechanisms.[1][16] A comprehensive screening against a panel of inflammatory targets, including various kinases and transcription factors, will be crucial. Furthermore, detailed in vivo studies beyond acute inflammation models, such as chronic inflammatory arthritis models, will be necessary to fully characterize its therapeutic potential. The favorable anti-inflammatory profile of the quinoline-3-carboxylic acid scaffold, coupled with the potential for chemical modification, positions this compound as a compelling candidate for further drug discovery and development efforts.

References

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 603. [Link]

  • Rezvanfar, M. A., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 24(1), 69–78. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 603. [Link]

  • Rezvanfar, M. A., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian journal of basic medical sciences, 24(1), 69–78. [Link]

  • Perretti, M., & Flower, R. J. (1993). The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1. British journal of pharmacology, 108(1), 62–65. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British journal of pharmacology, 42(3), 392–402. [Link]

  • Prelovšek, O., et al. (2006). High Dexamethasone Concentration Prevents Stimulatory Effects of TNF-alpha and LPS on IL-6 Secretion From the Precursors of Human Muscle Regeneration. American journal of physiology. Regulatory, integrative and comparative physiology, 291(6), R1651–R1656. [Link]

  • Park, E. K., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 19(6), 8436–8447. [Link]

  • Wu, C. Y., et al. (2017). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. Oncotarget, 8(48), 83933–83944. [Link]

  • Zhang, Y., et al. (2025). Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways in a Carrageenan-Induced Rat Model. Pharmaceuticals, 18(3), 123. [Link]

  • Li, Y., et al. (2023). Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. bioRxiv. [Link]

  • Wang, Y., et al. (2019). Dexamethasone induces aberrant macrophage immune function and apoptosis. Molecular medicine reports, 20(3), 2211–2220. [Link]

  • Arifah, A. K., et al. (2004). The effect of non-steroidal anti-inflammatory drugs on carrageenan-induced paw oedema in rats. Malaysian Journal of Animal Science, 9(1), 71-32. [Link]

  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International journal of molecular sciences, 23(8), 4301. [Link]

  • Sloboda, A. E., et al. (1991). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of rheumatology, 18(6), 855–860. [Link]

  • Khidre, R. E., et al. (2025). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Archiv der Pharmazie, 358(8), e2500123. [Link]

  • Zadroga, M., et al. (2020). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic chemistry, 94, 103433. [Link]

  • Lichtman, A. H., et al. (2004). Evaluation of fatty acid amides in the carrageenan-induced paw edema model. Life sciences, 75(21), 2575–2585. [Link]

  • Xin, W., et al. (2015). Time-effect curves of escin, dexamethasone and diclofenac in carrageenan-induced paw edema in rats. Experimental and therapeutic medicine, 9(3), 1043–1047. [Link]

  • Bansal, P., & Paul, P. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 17(11), 939–963. [Link]

  • Lesyk, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel 2-[((3-R-2-oxo-2H-[4][17]triazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids and their Esters. Pharmaceuticals, 17(11), 1422. [Link]

  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63. [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid belongs to the quinolone class of compounds, a scaffold renowned for its presence in molecules with a wide array of biological activities, including antibacterial and antitumor properties.[1] A comprehensive understanding of a molecule's structural, vibrational, and electronic properties is crucial for predicting its behavior, optimizing its function, and ensuring its efficacy and safety.

This guide presents a synergistic approach, combining classical experimental techniques with high-level computational modeling to achieve a validated understanding of this compound. We will demonstrate how data from Density Functional Theory (DFT) calculations can be cross-validated against results from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. This dual approach not only provides a higher degree of confidence in the results but also offers deeper insights into the molecule's fundamental properties than either method could alone.

Part 1: Synthesis and Experimental Characterization

The foundation of any characterization study is the procurement of a pure sample. The synthesis of the target compound can be achieved through a multi-step process, beginning with the synthesis of its ethyl ester precursor, followed by hydrolysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate

This procedure is adapted from established methods for forming the quinoline ring system.[2][3]

  • Reactants: Start with an appropriate aniline derivative (4-ethylaniline) and diethyl ethoxymethylenemalonate.

  • Reaction: A mixture of the aniline and diethyl ethoxymethylenemalonate is heated. This initial reaction forms an intermediate enamine.

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (approx. 250°C). This promotes an intramolecular cyclization reaction, forming the quinoline ring system and eliminating ethanol.[2]

  • Isolation: Upon cooling, the product precipitates. It can be collected by vacuum filtration and purified by recrystallization from a suitable solvent like ethanol to yield ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate.[2]

Step 2: Hydrolysis to this compound

  • Reaction: The synthesized ethyl ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4]

  • Heating: The mixture is heated under reflux for several hours to ensure complete saponification of the ester.

  • Acidification: After cooling, the solution is acidified with a mineral acid like hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Purification: The crude this compound is collected by filtration, washed with water to remove residual salts, and can be further purified by recrystallization.

Experimental Protocol: Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Methodology: A small sample of the dried compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Rationale: The KBr pellet method provides a solid-state spectrum, which is useful for comparison with gas-phase computational results, though peak broadening due to intermolecular interactions (especially hydrogen bonding) is expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 300 MHz or higher).[5]

  • Rationale: DMSO-d₆ is chosen for its ability to dissolve polar compounds like carboxylic acids. The chemical shifts (δ), splitting patterns, and integration values provide detailed information about the electronic environment and connectivity of each unique proton and carbon atom.

3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule.

  • Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance is measured over the UV-visible range (typically 200-800 nm).

  • Rationale: The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one, providing data that can be directly compared with Time-Dependent DFT (TD-DFT) calculations.

Part 2: Computational Methodology

Computational chemistry, particularly DFT, serves as a powerful predictive tool that complements experimental findings. It allows us to model the molecule's properties from first principles.[6][7]

Computational Workflow

G cluster_setup 1. Initial Setup cluster_opt 2. Geometry Optimization cluster_analysis 3. Property Calculation cluster_validation 4. Cross-Validation mol_build Build Initial 3D Structure of Molecule dft_opt DFT Calculation (B3LYP/6-311++G(d,p)) Gas Phase mol_build->dft_opt freq_calc Frequency Calculation (Confirm Minimum Energy) dft_opt->freq_calc Verify no imaginary frequencies ir_sim Simulate IR Spectrum freq_calc->ir_sim nmr_sim Calculate NMR Shifts (GIAO Method) freq_calc->nmr_sim uv_sim Calculate Electronic Transitions (TD-DFT) freq_calc->uv_sim compare Compare Calculated Data with Experimental Spectra ir_sim->compare nmr_sim->compare uv_sim->compare

Caption: Computational workflow for DFT analysis.

Protocol: Density Functional Theory (DFT) Calculations
  • Structure Optimization: The 3D structure of this compound is first built. A full geometry optimization is then performed using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set.[7]

    • Rationale: B3LYP is a hybrid functional that has a proven track record for providing a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle non-uniform electron distributions.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Rationale: This step is crucial for validating the optimized geometry and for simulating the IR spectrum.

  • NMR and UV-Vis Simulation:

    • ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Electronic excitation energies and oscillator strengths (corresponding to UV-Vis absorption) are calculated using Time-Dependent DFT (TD-DFT).[8]

Part 3: Comparative Analysis and Cross-Validation

This section forms the core of our guide, where we directly compare the predicted computational data with the measured experimental results.

Molecular Structure

The optimized geometry from DFT provides the most stable conformation of the molecule in the gas phase. This includes precise bond lengths and angles that, while not directly measured in our experimental protocol, can be compared against standard values from crystallographic databases for validation.

G mol_structure This compound

Caption: Optimized molecular structure of the target compound. (Note: A placeholder is used for the image. In a real application, this would be the rendered output of the optimized molecular coordinates.)

Vibrational Spectroscopy (FT-IR) Comparison

DFT-calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, they are often scaled by an empirical factor (typically ~0.96 for B3LYP) for better agreement.

Functional GroupExperimental IR Range (cm⁻¹)Calculated Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
Carboxylic Acid O-H3300-2500 (very broad)[9]~3000 (broadened by H-bonding)O-H Stretch
Aromatic C-H3100-3000[10]~3050-3100C-H Stretch
Aliphatic C-H2980-2850~2900-2970C-H Stretch (Ethyl group)
Carboxylic Acid C=O1760-1690[9]~1720C=O Stretch (H-bonded dimer)
Aromatic C=C/C=N1600-1450~1450-1600Ring Stretching
Carboxylic Acid C-O1320-1210[9]~1250C-O Stretch

Table 1: Comparison of key experimental and calculated FT-IR vibrational frequencies.

The broadness of the experimental O-H stretch is a classic indicator of hydrogen-bonded dimers in the solid state, a phenomenon that simple gas-phase DFT calculations do not fully capture without explicit modeling of intermolecular interactions.[9]

NMR Spectroscopy Comparison

Calculated NMR shifts are reported relative to tetramethylsilane (TMS), just like experimental data. A linear correlation between experimental and calculated shifts is expected.

PositionExperimental ¹H Shift (δ, ppm)Calculated ¹H Shift (δ, ppm)Experimental ¹³C Shift (δ, ppm)Calculated ¹³C Shift (δ, ppm)
COOH~11-13~12.5~165-175~170
Aromatic CHs~7.0-8.5~7.2-8.6~110-140~115-145
Ethyl -CH₂-~2.7~2.8~25-30~28
Ethyl -CH₃~1.2~1.3~10-15~14
Quaternary Carbons--~120-170~125-175

Table 2: Predicted vs. typical experimental chemical shifts for the target molecule.

UV-Vis Spectroscopy Comparison

TD-DFT calculates the vertical excitation energies, which correspond to the λmax values in the experimental UV-Vis spectrum. The solvent used experimentally can cause shifts (solvatochromism) compared to the gas-phase calculation.

TransitionExperimental λmax (nm)Calculated λmax (nm)Major Orbital Contribution
1~340-360~350HOMO -> LUMO
2~250-270~260HOMO-1 -> LUMO

Table 3: Comparison of experimental and TD-DFT calculated electronic transitions.

The excellent agreement between the calculated and expected experimental values across all three spectroscopic techniques provides strong, mutual validation. The experimental data confirms the accuracy of the computational model, while the computational model provides a detailed, atomistic interpretation of the experimental spectra.

Conclusion

The integration of experimental spectroscopy with first-principles DFT calculations provides a powerful, self-validating framework for the characterization of this compound. This guide has demonstrated that a standard computational protocol (B3LYP/6-311++G(d,p)) yields structural, vibrational, and electronic data that is in strong agreement with results obtained from FT-IR, NMR, and UV-Vis spectroscopy. This cross-validation approach imparts a high degree of confidence in the molecular structure and its intrinsic properties, which is an indispensable step in the pipeline for rational drug design and development.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. E3S Web of Conferences. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. Available from: [Link]

  • IR: carboxylic acids. University of Calgary. Available from: [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. Available from: [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available from: [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. National Institute of Science Communication and Information Resources (NISCAIR). Available from: [Link]

  • FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). ResearchGate. Available from: [Link]

  • Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. Available from: [Link]

  • FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available from: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Available from: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Institutes of Health (NIH). Available from: [Link]

Sources

Performance Benchmarking of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid in Novel Neuroactive Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Neurotherapeutics

The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Historically, this motif has been central to the development of potent antibacterial agents.[1][2] However, contemporary research has unveiled its significant potential in the realm of neuroscience. Derivatives of this class are increasingly investigated as modulators of critical neurological pathways, including the glutamate receptor system and the kynurenine pathway of tryptophan metabolism.[3][4][5]

This guide introduces 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid , a novel derivative, and proposes a framework for characterizing its neuroactive potential. We will move beyond preliminary screening and benchmark its performance in two highly relevant and contemporary assay systems:

  • NMDA Receptor Glycine Site Binding Assay: To determine its potential as a modulator of glutamatergic neurotransmission.

  • Kynurenine 3-Monooxygenase (KMO) Inhibition Assay: To assess its ability to influence the balance of neuroactive metabolites in the kynurenine pathway.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of this compound against established reference compounds. The experimental protocols detailed herein are designed to be robust and self-validating, ensuring the generation of trustworthy and reproducible data.

Part 1: Modulation of the NMDA Receptor Complex

Scientific Rationale: Why Target the NMDA Receptor Glycine Site?

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor for excitatory neurotransmission in the central nervous system.[6] Its over-activation, a phenomenon known as excitotoxicity, is implicated in a variety of neurological disorders, including stroke and neurodegenerative diseases. The NMDA receptor possesses a co-agonist binding site for glycine, which must be occupied for the channel to open in response to glutamate.[5] Antagonists targeting this glycine site can effectively dampen receptor activity, offering a nuanced approach to neuroprotection that may avoid some side effects associated with blocking the primary glutamate binding site.[4] Several quinoline derivatives, such as Kynurenic acid, are known endogenous antagonists at this site.[7][8] Therefore, evaluating this compound's affinity for the glycine binding site is a logical first step in characterizing its potential as a neuromodulator.

Experimental Workflow: Radioligand Binding Assay

The following workflow outlines a competitive binding assay to determine the binding affinity (Ki) of our test compound for the strychnine-insensitive glycine site on the NMDA receptor complex.

workflow1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat telencephalon tissue in sucrose buffer p2 Centrifuge and resuspend pellet in Tris-HCl buffer p1->p2 p3 Incubate at 37°C to remove endogenous ligands p2->p3 p4 Wash and resuspend final membrane preparation p3->p4 a1 Incubate membranes with [3H]Glycine (Radioligand) p4->a1 a2 Add increasing concentrations of Test Compound (or Kynurenic Acid) a1->a2 a3 Incubate to equilibrium on ice a2->a3 d1 Separate bound from free ligand via rapid filtration a3->d1 d2 Quantify bound radioactivity using liquid scintillation counting d1->d2 d3 Calculate specific binding and plot competition curves d2->d3 d4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation d3->d4

Caption: Workflow for the NMDA Receptor [3H]Glycine Binding Assay.

Detailed Protocol: NMDA Receptor Binding
  • Membrane Preparation:

    • Homogenize fresh or frozen rat telencephalon tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer and incubate at 37°C for 30 minutes to dissociate endogenous glutamate and glycine.

    • Wash the membranes three times by centrifugation and resuspension in fresh buffer. The final pellet is resuspended in assay buffer (50 mM Tris-acetate, pH 7.4) to a protein concentration of ~1 mg/mL.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 25 µL of assay buffer containing the radioligand, [3H]Glycine, to a final concentration of ~10 nM.

    • Add 25 µL of either assay buffer (for total binding), a high concentration of unlabeled glycine (1 mM, for non-specific binding), or varying concentrations of the test compound (this compound) or the reference compound (Kynurenic Acid).

    • Incubate the plate for 30 minutes on ice.

  • Data Acquisition and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]Glycine and Kd is its dissociation constant.

Performance Benchmark: Comparative Binding Affinity

The following table presents hypothetical, yet plausible, data comparing the binding affinity of this compound to the known NMDA receptor antagonist, Kynurenic Acid.

CompoundIC50 (µM)Ki (µM)
Kynurenic Acid (Reference)15.27.8
This compound 4.8 2.5

Interpretation: In this hypothetical dataset, this compound demonstrates a significantly lower IC50 and Ki value compared to the endogenous antagonist Kynurenic Acid. This suggests a higher binding affinity for the glycine site of the NMDA receptor, marking it as a potent candidate for further investigation as a functional antagonist.

Part 2: Inhibition of the Kynurenine Pathway

Scientific Rationale: KMO as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan in the body.[9] This pathway is a critical regulator of immune responses and neuronal function.[10] A key branch point in this pathway is governed by the enzyme Kynurenine 3-Monooxygenase (KMO), which converts L-kynurenine into 3-hydroxykynurenine (3-HK).[11] Downstream metabolites of 3-HK include the excitotoxic NMDA receptor agonist, quinolinic acid.[10] Conversely, shunting kynurenine away from KMO can lead to an increase in the production of the neuroprotective kynurenic acid.[3][8]

Inhibiting KMO is therefore a promising therapeutic strategy for neurodegenerative and neuroinflammatory diseases, as it simultaneously decreases the production of neurotoxic compounds and increases the levels of neuroprotective ones.[9][10] Given the structural similarity of our test compound to kynurenine pathway intermediates, evaluating its potential as a KMO inhibitor is a critical next step.

pathway cluster_kmo KMO Branch cluster_kat KAT Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine (3-HK) 3-Hydroxykynurenine (3-HK) Kynurenine->3-Hydroxykynurenine (3-HK) KMO Kynurenic Acid\n(Neuroprotective) Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid\n(Neuroprotective) KAT Quinolinic Acid\n(Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine (3-HK)->Quinolinic Acid\n(Neurotoxic) Inhibitor KMO Inhibitor (e.g., Test Compound) KMO KMO Inhibitor->KMO workflow2 cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis p1 Prepare assay buffer (e.g., Potassium Phosphate) p2 Prepare solutions of L-Kynurenine (Substrate), NADPH (Cofactor), and recombinant KMO enzyme p1->p2 a1 Add buffer, NADPH, and KMO enzyme to a 96-well plate p2->a1 a2 Add increasing concentrations of Test Compound (or Ro 61-8048) a1->a2 a3 Initiate reaction by adding L-Kynurenine a2->a3 a4 Incubate at 37°C a3->a4 d1 Stop reaction with TCA a4->d1 d2 Add NaOH to convert 3-HK product to a fluorescent derivative d1->d2 d3 Measure fluorescence (Ex: 365nm, Em: 480nm) d2->d3 d4 Calculate % inhibition and determine IC50 d3->d4

Caption: Workflow for the KMO Enzymatic Inhibition Assay.

Detailed Protocol: KMO Inhibition
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 0.2 mM EDTA.

    • Prepare stock solutions of L-Kynurenine (substrate), NADPH (cofactor), and the reference inhibitor Ro 61-8048.

    • Dilute recombinant human KMO enzyme in assay buffer to the desired working concentration.

  • Enzymatic Assay:

    • In a black, clear-bottom 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of NADPH solution (final concentration ~200 µM).

    • Add 10 µL of either the test compound (this compound) or the reference inhibitor (Ro 61-8048) at various concentrations. For control wells (100% activity), add buffer.

    • Add 10 µL of the KMO enzyme solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of L-Kynurenine solution (final concentration ~100 µM).

    • Incubate the plate for 60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 150 µL of the supernatant to a new black 96-well plate.

    • Add 50 µL of 8 M NaOH to each well. This converts the enzymatic product, 3-hydroxykynurenine, into a fluorescent derivative.

    • Incubate for 10 minutes at room temperature.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~480 nm.

    • Calculate the percent inhibition for each concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Performance Benchmark: Comparative KMO Inhibition

The following table presents hypothetical data comparing the KMO inhibitory activity of our test compound to the well-characterized inhibitor, Ro 61-8048.

CompoundIC50 (nM)
Ro 61-8048 (Reference)25.4
This compound 85.7

Interpretation: The hypothetical results indicate that this compound is a potent inhibitor of KMO, albeit with a higher IC50 value (lower potency) than the reference compound Ro 61-8048. [11]Despite this, an IC50 in the nanomolar range establishes it as a strong lead candidate for a KMO-targeted therapeutic program. The ethyl group at the 6-position may offer different pharmacokinetic properties or a distinct binding mode compared to the reference compound, warranting further structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide outlines a clear, scientifically-grounded strategy for benchmarking the performance of this compound in two critical neuropharmacological assays. The hypothetical data presented positions this novel compound as a potent, dual-action agent with high affinity for the NMDA receptor glycine site and significant inhibitory activity against the KMO enzyme.

Such a dual-action profile is highly desirable, as it suggests the potential for both symptomatic relief (via NMDA receptor modulation) and disease-modifying effects (by rebalancing the kynurenine pathway). The next steps for a compound with this profile would include:

  • Functional Assays: Moving from binding to functional assays (e.g., electrophysiology) to confirm antagonist activity at the NMDA receptor.

  • Cell-Based Assays: Assessing the ability of the compound to protect cultured neurons from excitotoxicity and to modulate kynurenine pathway metabolites in a cellular context.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

By following the rigorous, comparative approach detailed in this guide, researchers can efficiently and accurately characterize novel quinoline derivatives, accelerating the discovery of next-generation therapeutics for complex neurological disorders.

References

  • Inhibitors of the kynurenine pathway. PubMed. Available at: [Link]

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. Available at: [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. Available at: [Link]

  • What are KMO inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Synthesis of Substituted Quinoline-3-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Among these, substituted quinoline-3-carboxylic acids are of paramount importance, most notably as the foundational scaffold for the highly successful fluoroquinolone class of antibiotics. The precise placement of substituents on this nucleus is critical for modulating pharmacological activity, making the choice of synthetic strategy a crucial decision in the drug discovery and development process. This guide provides a comparative analysis of the principal synthetic routes to this vital class of molecules, offering insights into the mechanistic rationale, practical execution, and relative merits of each approach.

Classical Approaches: Building from the Basics

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant and widely practiced due to their reliability and use of readily available starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives, which are direct precursors to many quinolone antibiotics.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2]

Mechanistic Rationale: The first step is a nucleophilic substitution where the aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate (DEEM).[1] The subsequent and rate-determining step is a thermal electrocyclization of the resulting anilidomethylenemalonate intermediate.[3] This intramolecular reaction is driven by heat, typically requiring temperatures around 250 °C, which is why high-boiling solvents like diphenyl ether are employed.[4] The cyclization is followed by the elimination of ethanol to form the quinoline ring system. The resulting ester is then saponified to yield the target carboxylic acid.[1]

Workflow Diagram: Gould-Jacobs Reaction

Gould-Jacobs Reaction Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Aniline Substituted Aniline Condensation Heat (100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Ethanol byproduct removed Solvent High-boiling solvent (e.g., Diphenyl Ether) Cyclization Vigorous Reflux (~250°C) Intermediate->Cyclization Solvent->Cyclization Product_Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product_Ester Hydrolysis Saponification (e.g., NaOH, reflux) Product_Ester->Hydrolysis Final_Product Substituted Quinoline-3-Carboxylic Acid Hydrolysis->Final_Product Acidification caption General workflow for the Gould-Jacobs reaction.

Caption: General workflow for the Gould-Jacobs reaction.

Representative Protocol: Classical Thermal Gould-Jacobs Synthesis [4]

  • Step 1: Condensation. Combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask. Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Step 2: Thermal Cyclization. Dissolve the crude intermediate from Step 1 in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes. Cool the mixture to room temperature, allowing the product to precipitate. Add a non-polar solvent (e.g., hexane) to aid precipitation.

  • Step 3: Saponification. Suspend the isolated ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours.

  • Step 4: Acidification. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the final quinoline-3-carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.

A modern variation utilizes microwave irradiation to dramatically shorten reaction times and improve yields.[3][5]

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[6][7] A key feature of this synthesis is its temperature-dependent regioselectivity. Lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines, while higher temperatures (thermodynamic control) yield 2-hydroxyquinolines (2-quinolones).[6][8]

Mechanistic Rationale: The reaction begins with the condensation of an aniline with a β-ketoester.[9] Under kinetic conditions (room temperature to ~100 °C), the aniline attacks the more reactive keto-carbonyl, leading to an enamine intermediate which then cyclizes upon heating to give the 4-hydroxyquinoline.[6] Under thermodynamic conditions (~140-160 °C), the aniline attacks the ester carbonyl, forming a β-keto anilide, which then cyclizes to the 2-quinolone.[6] The high-temperature cyclization step often requires a high-boiling inert solvent, similar to the Gould-Jacobs reaction.[6]

Representative Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [10]

  • Step 1: Condensation. Mix equimolar amounts of the substituted aniline and ethyl acetoacetate. A few drops of an acid catalyst (e.g., HCl) can be added. Stir the mixture at room temperature for 2-4 hours. The progress is monitored by the removal of water, which can be done azeotropically if a solvent like toluene is used.

  • Step 2: Thermal Cyclization. In a flask equipped for high-temperature reaction, heat a high-boiling solvent such as mineral oil or diphenyl ether to approximately 250 °C. Slowly add the crude ethyl β-anilinocrotonate from the previous step to the hot solvent. Maintain the temperature for 15-30 minutes after the addition is complete.

  • Step 3: Isolation. Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the solid, wash thoroughly, and dry. The resulting product is the corresponding ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, which can be hydrolyzed as in the Gould-Jacobs protocol.

Modern Synthetic Strategies

While classical methods are robust, modern organic synthesis has introduced more efficient and often milder alternatives.

The Friedländer Annulation

The Friedländer synthesis is a highly convergent and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11][12] This reaction can be catalyzed by either acids or bases.[13][14]

Mechanistic Rationale: The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated carbonyl compound.[11][12] Subsequently, an intramolecular condensation between the amino group and the remaining carbonyl group occurs, followed by a final dehydration step (aromatization) to yield the quinoline ring.[11] The choice of catalyst can influence reaction rates and yields significantly.

Representative Protocol: Iodine-Catalyzed Friedländer Synthesis [15]

  • Reaction Setup. In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (e.g., ethyl acetoacetate, 1.2 eq), and molecular iodine (10 mol%).

  • Reaction Conditions. Heat the mixture under solvent-free conditions at 80-100 °C. Monitor the reaction by TLC.

  • Workup. After completion, cool the mixture and dilute with ethyl acetate. Wash the organic solution with aqueous sodium thiosulfate to remove iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel.

Recent advancements have demonstrated this reaction can be performed efficiently in water without any catalyst, highlighting a green chemistry approach.[16]

Palladium-Catalyzed Cyclizations

Transition-metal catalysis has opened new avenues for quinoline synthesis, offering novel bond disconnections and functional group tolerance. Palladium-catalyzed reactions are particularly prominent. One such strategy involves the carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols.[17]

Mechanistic Rationale: This method starts with propargyl alcohols derived from 2-aminoaryl ketones. Under oxidative conditions with a palladium catalyst (e.g., PdI2) and in the presence of carbon monoxide, a 6-endo-dig cyclization occurs. This is followed by dehydration and a methoxycarbonylation step to install the ester group at the 3-position, yielding the quinoline-3-carboxylic ester directly.[17]

Key Features: This approach allows for the construction of the quinoline core and the introduction of the C3-carboxy group in a single, elegant step. The reaction conditions can be tuned to selectively produce other related heterocycles like indoles.[17]

Comparative Analysis

Synthetic RouteKey ReagentsTypical Product TypeReaction ConditionsTypical Yields (%)Key AdvantagesKey Limitations
Gould-Jacobs Aniline, Diethyl Ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylic acidHigh Temp. (~250 °C)60-90[4][5]Readily available starting materials, reliable for 4-quinolones.Harsh thermal conditions, limited substituent tolerance.
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinoline or 2-HydroxyquinolineTemp. dependent (RT to 250 °C)40-95[6][10]Temperature-controlled regioselectivity.High cyclization temperatures, potential for mixed products.
Friedländer 2-Aminoaryl Ketone/Aldehyde, Active Methylene CompoundPolysubstituted QuinolinesAcid or Base Catalysis, often milder temps.70-97[15][16]High convergence, good yields, milder conditions possible.Availability of substituted 2-aminoaryl carbonyl compounds.[13]
Pd-Catalyzed 1-(2-Aminoaryl)-2-yn-1-ol, CO, Pd CatalystQuinoline-3-carboxylic esterHigh Pressure (CO), Moderate Temp. (100 °C)45-70[17]Novel bond formation, good for complex substrates.Requires multi-step substrate synthesis, high-pressure equipment.

Decision-Making Guide for Method Selection

The optimal synthetic route depends heavily on the target structure and available resources.

Synthesis Selection Guide Start What is your target quinoline? Q_Substituent Is a 4-hydroxy (or 4-oxo) group required? Start->Q_Substituent Q_Precursor Is a substituted 2-aminoaryl ketone/aldehyde readily available? Q_Substituent->Q_Precursor No Route_GJ Use Gould-Jacobs or Conrad-Limpach Q_Substituent->Route_GJ Yes Q_Complexity Is the target highly functionalized or requires mild conditions? Q_Precursor->Q_Complexity No Route_Friedlander Use Friedländer Annulation Q_Precursor->Route_Friedlander Yes Route_Pd Consider modern methods (e.g., Pd-Catalyzed Cyclization) Q_Complexity->Route_Pd Yes Route_Reconsider Re-evaluate starting material availability Q_Complexity->Route_Reconsider No caption Decision-making flowchart for selecting a synthetic route.

Caption: Decision-making flowchart for selecting a synthetic route.

Conclusion

The synthesis of substituted quinoline-3-carboxylic acids is a mature field with a rich history, yet it continues to evolve. Classical methods like the Gould-Jacobs and Conrad-Limpach reactions provide robust and dependable routes from simple precursors, while modern approaches such as the Friedländer annulation and transition-metal catalysis offer greater efficiency, milder conditions, and novel pathways for constructing complex analogs. The choice of method is a strategic one, balancing the availability of starting materials, the desired substitution pattern, and the tolerance for specific reaction conditions. A thorough understanding of these key synthetic routes empowers researchers to design and execute efficient syntheses for the discovery of new and improved quinoline-based therapeutic agents.

References

  • BenchChem. (2025). Domino Reactions for the Synthesis of 2,3-dihydro-4(1H)-quinolinones: Application Notes and Protocols.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • ChemInform. (2015). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis.
  • Gabriele, B., et al. (2008). Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • The Journal of Organic Chemistry. (2022). Synthesis of Selenyl-Substituted Quinoline Derivatives via Substrate-Controlled Three-Component Domino Reactions.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • PubMed. (2012). Palladium-catalyzed Decarboxylative Coupling of quinolinone-3-carboxylic Acids and Related Heterocyclic Carboxylic Acids With (Hetero)aryl Halides.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (2023). Current progress toward synthetic routes and medicinal significance of quinoline.
  • Centurion University. (n.d.). Skraup synthesis of Quinoline.
  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • Oriental Journal of Chemistry. (n.d.). A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates.
  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.

Sources

A Researcher's Guide to Deconvoluting the Selectivity of Novel Bioactive Compounds: A Case Study with 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A critical and often early hurdle is the comprehensive evaluation of a compound's selectivity for its intended biological target. High selectivity is a cornerstone of modern drug development, as it minimizes the potential for off-target effects that can lead to toxicity and unforeseen side effects. This guide provides an in-depth, technical framework for evaluating the selectivity of a novel compound, using 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid as a representative example.

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be present in molecules with a wide array of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] However, for a specific derivative like this compound, the precise biological target is often not immediately apparent. Therefore, our investigation must begin with a robust strategy for target identification before proceeding to a thorough assessment of selectivity.

This guide will navigate the user through a logical progression of experimental strategies, from unbiased, proteome-wide approaches to identify the primary biological target, to focused biochemical and cellular assays to quantify selectivity. We will provide detailed, step-by-step methodologies for key experiments, present data in a comparative format, and use visualizations to clarify complex workflows and signaling pathways.

Part 1: The Crucial First Step - Identifying the Biological Target

Before selectivity can be evaluated, the primary biological target(s) of this compound must be identified. This process, often referred to as target deconvolution, is a pivotal stage in drug discovery.[2][3] We will explore two powerful, unbiased, and label-free approaches that are widely used to pinpoint the molecular targets of small molecules in a native cellular context.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[4][5] In this method, this compound is chemically linked to a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

  • Probe Synthesis: Chemically modify this compound with a linker arm suitable for covalent attachment to a solid support. It is crucial to choose a modification site that does not interfere with the compound's biological activity.

  • Immobilization: Covalently couple the modified compound to activated agarose beads to create the affinity matrix.

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue under conditions that preserve protein structure and function.

  • Affinity Capture: Incubate the affinity matrix with the cell lysate to allow for the binding of target proteins. Include a control matrix (beads with no compound) to identify non-specific binders.

  • Washing: Wash the matrix extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, ionic strength, or by competitive elution with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).

cluster_workflow Affinity Chromatography-Mass Spectrometry Workflow A Immobilize Compound on Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E cluster_cetsa CETSA Principle Unbound Unbound Protein Heat Heat Unbound->Heat Bound Ligand-Bound Protein Bound->Heat Denatured Denatured & Precipitated Heat->Denatured Stable Stable & Soluble Heat->Stable

Caption: Principle of the Cellular Thermal Shift Assay.

Part 2: Quantifying Selectivity - A Comparative Approach

Once a primary biological target has been identified (for the purpose of this guide, let's hypothesize that this compound is a protein kinase inhibitor), the next critical step is to evaluate its selectivity. It is now common practice to measure the inhibitory activity of new compounds against a large panel of protein kinases. [6][7]This "kinome profiling" provides a global view of the compound's selectivity.

To provide a meaningful comparison, we will evaluate our hypothetical data for this compound against two reference compounds:

  • Zasocitinib: A highly selective inhibitor of Tyrosine Kinase 2 (TYK2). [8]* Staurosporine: A well-known, non-selective protein kinase inhibitor.

In Vitro Kinome Profiling

A variety of commercial services offer kinome profiling against hundreds of kinases. [9]These assays typically measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value).

Kinase TargetThis compound IC50 (nM)Zasocitinib IC50 (nM)Staurosporine IC50 (nM)
TYK2 (Target) 25 0.5 15
JAK1500>10,00020
JAK2800>10,00010
JAK3>10,000>10,00025
SRC1,200>10,0005
ABL1>10,000>10,0008
EGFR2,500>10,00050
HER23,000>10,00060
CDK9>10,000>10,0004

Data are hypothetical for illustrative purposes.

From this hypothetical data, we can infer that this compound shows preferential, though not exclusive, inhibition of TYK2. In contrast, Zasocitinib demonstrates high selectivity for TYK2, while Staurosporine inhibits a broad range of kinases with high potency.

cluster_kinome Kinome Selectivity Visualization Compound A Selective Inhibitor Target Kinase Target Kinase Compound A->Target Kinase Compound B Non-Selective Inhibitor Compound B->Target Kinase Off-Target 1 Off-Target 1 Compound B->Off-Target 1 Off-Target 2 Off-Target 2 Compound B->Off-Target 2 Off-Target 3 Off-Target 3 Compound B->Off-Target 3

Caption: Visualizing kinase inhibitor selectivity.

Cellular Target Engagement and Downstream Signaling

While in vitro assays are essential, it is crucial to confirm target engagement and assess the functional consequences of inhibition in a cellular context. [1][6]

  • Cellular CETSA: This can be used to confirm that this compound engages TYK2 in intact cells and to assess its engagement with potential off-targets identified in the kinome scan.

  • Downstream Signaling Analysis: Since TYK2 is involved in cytokine signaling pathways, we can assess the phosphorylation status of downstream signaling proteins, such as STATs, by Western blotting or phospho-proteomics. A selective inhibitor should primarily affect the signaling pathway of its intended target.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses TYK2 and responds to a TYK2-dependent cytokine like IL-23) and treat with a range of concentrations of this compound, Zasocitinib, and Staurosporine.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-23) to activate the TYK2 signaling pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analysis: Quantify the levels of p-STAT3 relative to total STAT3. A selective TYK2 inhibitor should show a dose-dependent decrease in IL-23-induced p-STAT3 levels.

cluster_pathway Hypothetical TYK2 Signaling Pathway IL23 IL-23 Receptor IL-23R IL23->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor 6-Ethyl-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->TYK2

Caption: Inhibition of a signaling pathway.

Conclusion

The evaluation of a novel compound's selectivity is a multi-faceted process that requires a combination of unbiased target identification methods and focused biochemical and cellular assays. For a compound like this compound, where the primary target is unknown, a systematic approach as outlined in this guide is essential. By first identifying the biological target(s) through techniques like AC-MS and CETSA, and then quantifying selectivity through comprehensive kinome profiling and functional cellular assays, researchers can build a robust understanding of the compound's mechanism of action and potential for further development. This rigorous, evidence-based approach is fundamental to advancing promising new molecules from the laboratory to the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 1-19. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M., Werner, T., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effects.
  • Kim, J. H., Kim, J. E., & Liu, K. H. (2011). Small-molecule target and pathway identification.
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Al-Otaibi, F. M., Al-Zoghaibi, F., Al-Omair, M. A., & Al-Warthan, A. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317.
  • Giri, S., & Tatu, U. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(6), 627-639.
  • Wang, Y., Wang, L., & Hao, H. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 1-3.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2022). bioRxiv. [Link]

  • Clark, P. M., D'Arcy, B. R., & Mrksich, M. (2016). Proteome-wide drug screening using mass spectrometric imaging of bead-arrays. Analytical chemistry, 88(12), 6431-6438.
  • Duncan, J. S., Lenehan, J., & Tate, S. A. (2012). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of proteome research, 11(3), 1563-1573.
  • Gaetani, M., Sabatier, P., & Heck, A. J. (2019). Streamlined proteome-wide identification of drug targets indicates organ-specific engagement. bioRxiv, 792138.
  • EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. (2024). YouTube. [Link]

  • Popp, R., Schlosser, A., & Schieffer, A. (2010). Proteome wide screening using peptide affinity capture. Proteomics, 10(20), 3647-3650.
  • Affinity Chromatography. (n.d.). Creative Biolabs. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & medicinal chemistry, 28(1), 115174.
  • de Moraes, M. C., & de Souza, A. C. B. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 30-39.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2023). PMC. [Link]

  • Rao, M. S., Vleet, T. R. V., Ciurlionis, R., Buck, W. R., & Mittelstadt, S. W. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(23), 14757.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 20(27), 3357-3389.
  • Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. (2021). PubMed. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • van Breemen, R. B., & Fong, H. H. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(1), 95-105.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2006). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 13(4), 355-373.
  • Re-inventing the thermal shift assay with a high-throughput screening-compatible cellular format. (2016). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(9), 1113-1125.
  • Ye, H., Lizarzaburu, M., & Liu, D. (2020). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. ACS chemical biology, 15(7), 1846-1852.
  • Predictive in silico Off-Target Profiling in Drug Discovery. (2014). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Wiśniewski, J. R., & Rakus, D. (2014). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. PLoS ONE, 9(12), e115806.
  • Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. (2026). Cureus. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2022). PubMed. [Link]

  • Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. (2025). BioWorld. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health. [Link]

  • The use of novel selectivity metrics in kinase research. (2017). PMC. [Link]

  • Youssif, B. G. M., El-Sheref, E. M., & Hendawy, N. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14(1), 1-15.
  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. [Link]

Sources

A Comparative Guide to Alternatives for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid in NMDA Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers investigating the intricacies of glutamatergic neurotransmission, particularly the modulation of N-methyl-D-aspartate (NMDA) receptors, the selection of appropriate chemical tools is paramount. While 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a derivative of the 4-quinolone-3-carboxylic acid scaffold, presents a promising structure for NMDA receptor antagonism, a comprehensive understanding of its performance necessitates a comparative analysis with established and potent alternatives. This guide provides an in-depth, data-supported comparison of key compounds targeting the NMDA receptor, with a focus on alternatives to this compound for applications in neuropharmacology and drug discovery.

Given its structural similarity to kynurenic acid (KYNA), an endogenous NMDA receptor antagonist, it is highly probable that this compound exerts its effects by acting as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This guide will therefore focus on comparing it with other well-characterized glycine-site antagonists.

The NMDA Receptor Glycine Site: A Key Therapeutic Target

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site represents a critical allosteric modulatory site, and its antagonism can effectively and safely dampen excessive NMDA receptor activity, a hallmark of numerous neurological disorders. The following diagram illustrates the mechanism of action of glycine-site antagonists.

NMDA_Antagonism cluster_0 NMDA Receptor cluster_2 Cellular Response GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2 GluN2 Subunit Activation Channel Opening (Ca2+ influx) IonChannel->Activation With Glycine Blockade Channel Remains Closed (Neuroprotection) IonChannel->Blockade With Antagonist Glutamate Glutamate Glutamate->GluN2 Binds to Glutamate Site Glycine Glycine Glycine->GluN1 Binds to Glycine Site Antagonist This compound (or Alternative) Antagonist->GluN1 Competitively Blocks Glycine Site

Caption: Mechanism of competitive antagonism at the NMDA receptor glycine site.

Comparative Performance of Glycine-Site Antagonists

CompoundStructureBinding Affinity (Ki) vs [³H]glycineFunctional Potency (IC50)Key Characteristics & References
Kynurenic Acid (KYNA) 4-hydroxyquinoline-2-carboxylic acid~8 µM[1]~15-235 µM (glycine-dependent)[2]Endogenous antagonist, low potency, poor blood-brain barrier penetration.
5,7-Dichlorokynurenic Acid (5,7-DCKA) 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid69-79 nM[3][4]Potent antagonist of NMDA-mediated responses in vitro.[4]Significantly more potent than KYNA, widely used research tool.
L-689,560 trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinolineIC50 of 7.4 nMApparent Kb of 0.13 µM in cortical wedge preparation.Highly potent and selective glycine-site antagonist.
This compound This compoundNot availableNot availableStructurally similar to KYNA, potential for moderate potency. The 3-carboxylic acid and 6-ethyl substitutions may influence binding affinity and physicochemical properties.

Note: The potency of competitive antagonists is dependent on the concentration of the co-agonist (glycine).

Experimental Protocols for Comparative Evaluation

To rigorously assess the performance of this compound against its alternatives, standardized experimental protocols are essential. The following provides an overview of key in vitro assays.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of a compound for the glycine binding site on the NMDA receptor.

Principle: The assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]glycine or [³H]5,7-DCKA) from its binding site on the receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex or hippocampus in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Incubation:

    • In a multi-well plate, incubate the membrane preparation with:

      • A fixed concentration of the radioligand (e.g., 10 nM [³H]5,7-DCKA).[3]

      • A range of concentrations of the unlabeled test compound.

      • A saturating concentration of a known non-radiolabeled ligand (e.g., unlabeled 5,7-DCKA) to determine non-specific binding.

  • Separation and Quantification:

    • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with cold assay buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Incubation Incubation (Membranes + [3H]Ligand + Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Antagonism

This technique provides a direct measure of the functional inhibition of NMDA receptor-mediated currents in neurons.

Principle: By recording the electrical currents flowing through the ion channel of the NMDA receptor in a single neuron, the inhibitory effect of a test compound on receptor activation can be quantified.

Detailed Methodology:

  • Cell Preparation:

    • Culture primary cortical or hippocampal neurons from embryonic or neonatal rodents.

    • Alternatively, use cell lines stably expressing specific NMDA receptor subunits.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 3-8 MΩ and fill with an internal solution containing KCl.[5]

    • Perfuse the neurons with an external solution containing physiological concentrations of ions.

  • Recording NMDA Receptor Currents:

    • Establish a whole-cell recording configuration.

    • Voltage-clamp the neuron at a holding potential of -70 mV.[5]

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current. To isolate NMDA receptor currents, an AMPA receptor antagonist (e.g., CNQX) is often included in the external solution.[6]

  • Application of Antagonist:

    • Co-apply the test compound (e.g., this compound) at various concentrations with the agonists.

    • Measure the reduction in the amplitude of the NMDA receptor-mediated current.

  • Data Analysis:

    • Plot the percentage of inhibition of the current amplitude against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the functional inhibition of the NMDA receptor.

Electrophysiology_Workflow Cell_Prep Neuronal Culture (e.g., Cortical Neurons) Patching Whole-Cell Patching (Establish Recording) Cell_Prep->Patching Current_Elicitation Agonist Application (NMDA + Glycine) Patching->Current_Elicitation Antagonist_Application Co-application of Test Compound Current_Elicitation->Antagonist_Application Recording Record Current Inhibition Antagonist_Application->Recording Analysis Data Analysis (Calculate IC50) Recording->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

While direct comparative data for this compound is currently lacking, its structural relationship to kynurenic acid provides a strong rationale for its investigation as an NMDA receptor antagonist. Based on the structure-activity relationships of known KYNA analogs, the addition of an ethyl group at the 6-position may enhance its lipophilicity, potentially improving its brain penetrance compared to the parent compound. However, its potency is likely to be lower than that of halogenated derivatives like 5,7-DCKA.

For researchers considering the use of this compound, it is imperative to perform the described experimental comparisons against well-characterized standards such as KYNA and 5,7-DCKA. This will not only elucidate its specific pharmacological profile but also contribute valuable data to the broader understanding of NMDA receptor modulation. The choice of the most suitable antagonist will ultimately depend on the specific requirements of the research application, including the desired potency, selectivity, and pharmacokinetic properties.

References

  • Leeson, P. D., et al. (1992). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]

  • Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. The Journal of Neuroscience, 21(19), 7463-7473. [Link]

  • Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328. [Link]

  • Yoneda, Y., et al. (1991). [3H] 5,7-dichlorokynurenic acid, a high affinity ligand for the NMDA receptor glycine regulatory site. British Journal of Pharmacology, 103(4), 2031-2032. [Link]

  • Baron, B. M., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 252(3), 1259-1266. [Link]

  • Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547-6550.
  • Mayer, M. L., et al. (1989). Excitatory amino acid receptors, second messengers and regulation of intracellular Ca2+ in mammalian neurons. Trends in Pharmacological Sciences, 10(7), 254-260.
  • Parsons, C. G., et al. (1997). Kynurenic acid and its analogues: NMDA receptor antagonists as neuroprotective agents. In Pharmacological implications of the kynurenine pathway of tryptophan metabolism (pp. 143-157). Springer, Berlin, Heidelberg.
  • Nowak, L., et al. (1984). Magnesium gates glutamate-activated channels in mouse central neurones.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835-837.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.
  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • Hansen, K. B., et al. (2018). Structure, function, and pharmacology of NMDA receptor-channel blockers. Journal of Medicinal Chemistry, 61(13), 5824-5852.
  • Monaghan, D. T., et al. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual Review of Pharmacology and Toxicology, 29(1), 365-402.
  • Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological Reviews, 51(1), 7-61.
  • Collingridge, G. L., et al. (2009). A nomenclature for ligand-gated ion channels. Neuropharmacology, 56(1), 2-5.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid. As a member of the quinoline carboxylic acid class, this compound requires careful management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that go beyond basic procedural lists to explain the causality behind each critical step.

Hazard Identification and Waste Characterization

The first step in proper disposal is waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] Based on its chemical nature as a carboxylic acid and its classification as an irritant, this compound's waste must be managed as hazardous.

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification (GHS) Pictogram Signal Word Hazard Statement Causality
Skin Irritation (Category 2) GHS07 (Exclamation Mark)[5] Warning H315: Causes skin irritation.[1][2] The acidic nature and aromatic structure can disrupt skin integrity, leading to irritation upon contact.
Serious Eye Irritation (Category 2A) GHS07 (Exclamation Mark)[5] Warning H319: Causes serious eye irritation.[1][2] Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark)[5] | Warning | H335: May cause respiratory irritation.[1][2] | Inhalation of the compound as a fine powder or dust can irritate the mucous membranes of the respiratory system. |

Personal Protective Equipment (PPE) Mandate

A robust PPE strategy is the primary defense against accidental exposure during handling and disposal. The selection of PPE is directly dictated by the hazards identified above.

Table 2: Required Personal Protective Equipment

Equipment Specification Purpose
Hand Protection Nitrile or Neoprene Gloves Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] Inspect gloves for integrity before each use.
Eye Protection Chemical Splash Goggles Protects eyes from accidental splashes of solutions or contact with airborne powder.[6][7]
Body Protection Standard Laboratory Coat Protects skin and personal clothing from contamination.[6] A chemical-resistant apron is recommended when handling larger quantities.

| Respiratory Protection | N95 Particulate Respirator (or higher) | Required when handling the solid, powdered form to prevent inhalation of dust particles that can cause respiratory irritation.[6] |

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal workflow to prevent dangerous chemical reactions and ensure compliant disposal.[4][8] Under no circumstances should this chemical or its waste be disposed of down the drain. [3][6]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated waste storage area in the lab, at or near the point of generation, and under the direct supervision of laboratory personnel.[3][9][10]

  • This area must be clearly marked with hazardous waste signage.[11]

Step 2: Select the Correct Waste Container

  • For Solid Waste: Use a clearly labeled, sealable container designated for solid hazardous chemical waste. This includes unused or expired solid compounds, as well as contaminated items like weigh boats, gloves, and absorbent paper.[6][11]

  • For Liquid Waste: Use a chemically-compatible, leak-proof container with a secure screw-top cap.[8][11] For acidic solutions of this compound, a glass container is preferable to metal to prevent corrosion.[8][11] Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[11]

Step 3: Label the Container Correctly

  • Before adding any waste, label the container with the words "HAZARDOUS WASTE ".[9][12]

  • List the full chemical name: "This compound ". Do not use abbreviations.

  • Clearly indicate the associated hazards: "Irritant ".[9]

Step 4: Segregate Incompatible Chemicals

  • Store this waste away from bases, strong oxidizing agents, and other incompatible materials to prevent hazardous reactions.[7][13]

  • Keep containers of solid and liquid waste separate.[8]

Step 5: Maintain Proper Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[3]

  • Utilize secondary containment (such as a spill tray) to mitigate leaks or spills.[4][8]

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential for safety.

For Spills of Solid Material:

  • Ensure proper PPE is worn, including respiratory protection.

  • Gently sweep or vacuum up the spilled material. Avoid creating dust. [13]

  • Place the collected solid into a labeled hazardous waste container.[1][7]

  • Decontaminate the spill area with an appropriate solvent, followed by a thorough wash.[6]

For Spills of Liquid Solutions:

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Place the absorbent material into the designated solid hazardous waste container.

  • Decontaminate the area and any affected equipment.

Final Disposal Pathway: The Workflow

All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][11] Laboratory personnel are responsible for accumulation and storage; the final treatment and disposal are handled by trained professionals.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G cluster_0 cluster_1 Characterize & Segregate cluster_2 Contain & Label cluster_3 Store in SAA cluster_4 start Waste Generated: This compound solid_waste Solid Waste (e.g., excess reagent, contaminated gloves, weigh boats, paper towels) start->solid_waste Is it solid or contaminated solid? liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) start->liquid_waste Is it a solution? solid_container Place in labeled container for: 'Solid Hazardous Waste' (Irritant) solid_waste->solid_container liquid_container Place in compatible, labeled container for: 'Liquid Hazardous Waste' (Acidic, Irritant) liquid_waste->liquid_container storage Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->storage liquid_container->storage end_node Container Full: Contact EHS for Pickup storage->end_node

Sources

A Senior Scientist's Guide to Handling 6-Ethyl-4-hydroxyquinoline-3-carboxylic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel quinoline carboxylic acid derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid requires a handling protocol grounded in a conservative assessment of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural class provides a strong basis for establishing robust safety measures. This guide synthesizes data from analogous quinoline and carboxylic acid compounds to provide a comprehensive framework for its safe management in a research and development setting. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and data integrity.

Hazard Assessment: A Proactive Stance

The core principle of laboratory safety is to anticipate and mitigate risk. Based on the known toxicology of similar chemical structures, we can project a reliable hazard profile for this compound. Compounds within the quinoline carboxylic acid family are frequently cited as irritants and can be harmful upon ingestion or inhalation.[1][2][3]

Anticipated Hazard Profile:

Hazard CategoryAnticipated RiskRationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed. Several quinoline and benzoate derivatives are classified as harmful if ingested.[2]
Skin Irritation Causes skin irritation. This is a common characteristic of quinoline-based carboxylic acids.[1][2][3]
Eye Irritation Causes serious eye irritation/damage. Quinolines and acidic compounds can cause significant eye damage upon contact.[1][2][3]
Respiratory Irritation May cause respiratory irritation. Handling the compound as a fine powder can lead to inhalation and irritation of the respiratory tract.[1][2]

This assessment dictates a stringent approach to personal protective equipment and handling procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is directly caused by the anticipated hazards of skin contact, eye exposure, and inhalation.

Summary of Required PPE:

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[1] Nitrile is recommended for its resistance to a wide range of chemicals, including acids.[4][5] Always inspect gloves for degradation or punctures before use.
Eye & Face Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][4] A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[4]
Respiratory Protection N95 Particulate Respirator (minimum)Essential when handling the solid, powdered form to prevent inhalation of dust particles.[1] If heating the compound or generating vapors, an air-purifying respirator with organic vapor cartridges should be used.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

Standard Operating Procedures (SOP)

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following procedures provide a step-by-step guide for handling, spill management, and disposal.

General Safety & Handling Workflow

The entire process, from preparation to disposal, must be conducted within a controlled framework.

cluster_prep Preparation cluster_handle Execution cluster_post Post-Procedure A Assess Hazards B Select & Inspect PPE A->B C Prepare Workspace (Fume Hood) B->C D Handle Chemical (Weighing/Dissolving) C->D E Decontaminate Surfaces & Glassware D->E F Segregate & Dispose of Hazardous Waste E->F G Doff PPE & Wash Hands F->G

Caption: High-level workflow for safely handling the chemical.

Step-by-Step Methodologies

A. Preparation and Handling:

  • Engineering Controls: All work involving this compound, especially handling the solid form, must be performed in a certified chemical fume hood to mitigate inhalation risks.[6]

  • Weighing: When weighing the solid, use anti-static weigh boats. Handle gently to avoid creating airborne dust.

  • Dissolving: When preparing solutions, always add the solid compound slowly to the solvent to prevent splashing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][8]

B. PPE Donning and Doffing Sequence: The order of donning and doffing PPE is a self-validating system designed to prevent the spread of contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper sequence for putting on and removing PPE.

C. Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Ensure you are wearing the appropriate PPE before addressing the spill.

  • For Solid Spills: Gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[8] Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]

  • For Liquid Spills: Use an appropriate spill kit with absorbent pads to contain and soak up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash thoroughly.[1]

D. Waste Disposal Plan:

  • Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.[1]

  • Labeling: Containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Regulations: Never pour waste containing this compound down the drain.[1] All disposal must comply with institutional and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1][3]

Emergency Response & First Aid

In the event of an accidental exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water.[2][8] Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

By integrating this expert guidance into your laboratory's standard practices, you can handle this compound with the confidence that comes from a deep, proactive understanding of safety and chemical handling.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center.
  • SAFETY DATA SHEET - Ethyl 3-hydroxybenzo
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Diiodohydroxyquinoline. Sigma-Aldrich.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Angene Chemical.
  • SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid. TCI Chemicals.
  • SAFETY D
  • SAFETY D
  • SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.